molecular formula C23H26FNO4 B1143288 BMS 961 CAS No. 185629-22-5

BMS 961

Cat. No.: B1143288
CAS No.: 185629-22-5
M. Wt: 399.5 g/mol
InChI Key: AANFHDFOMFRLLR-UHFFFAOYSA-N
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Description

BMS961 is a selective retinoic acid receptor gamma (RARgamma) agonist

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FNO4/c1-22(2)9-10-23(3,4)16-11-13(5-7-15(16)22)19(26)20(27)25-18-8-6-14(21(28)29)12-17(18)24/h5-8,11-12,19,26H,9-10H2,1-4H3,(H,25,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANFHDFOMFRLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185629-22-5
Record name BMS 961
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185629225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Deucravacitinib (BMS-986165): A Deep Dive into the Allosteric Inhibition of TYK2

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting TYK2 in Immune-Mediated Diseases

Tyrosine kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes are critical intracellular mediators for a wide array of cytokine and growth factor receptors.[1][3] Specifically, TYK2 plays a pivotal role in the signaling cascades of key pro-inflammatory cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[4][5][6][7] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory disorders, including psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease.[5][8]

The discovery that genetic variants of TYK2 are associated with protection from several autoimmune diseases has highlighted its potential as a therapeutic target.[1] However, the high degree of homology in the active sites of JAK family members has posed a significant challenge in developing selective inhibitors.[9] Non-selective JAK inhibitors, while effective, are often associated with a range of side effects due to the broad inhibition of multiple cytokine pathways.[4] This guide provides an in-depth technical overview of the mechanism of action of Deucravacitinib (BMS-986165), a first-in-class, oral, highly selective, allosteric inhibitor of TYK2.[5][10][11]

Core Mechanism of Action: A Paradigm Shift in Kinase Inhibition

Deucravacitinib's mechanism of action represents a significant advancement in kinase inhibitor design.[5] Unlike traditional ATP-competitive inhibitors that target the highly conserved active site (the JH1 or kinase domain), Deucravacitinib binds to the regulatory pseudokinase domain (JH2) of TYK2.[4][9][12][13] This allosteric binding locks the TYK2 protein in an inactive conformation, thereby preventing its activation and subsequent downstream signaling.[4][12]

This unique mechanism is the foundation of Deucravacitinib's remarkable selectivity for TYK2 over other JAK family members.[5][14] The JH2 domain is more structurally diverse among the JAKs compared to the highly conserved ATP-binding pocket of the JH1 domain.[4] This allows for the design of a molecule that specifically recognizes and binds to the TYK2 JH2 domain with high affinity, while having minimal interaction with the JH2 domains of JAK1, JAK2, and JAK3.[4][14]

Visualizing the Allosteric Inhibition of TYK2

The following diagram illustrates the allosteric inhibition of TYK2 by Deucravacitinib.

TYK2_Inhibition cluster_0 Active TYK2 Signaling cluster_1 Inhibition by Deucravacitinib (BMS-986165) Cytokine Cytokine (e.g., IL-23, IL-12, Type I IFN) Receptor Receptor Complex Cytokine->Receptor Binds TYK2_active JH2 Domain JH1 (Kinase) Domain (Active Conformation) Receptor->TYK2_active Activates STAT_inactive STAT (Inactive) TYK2_active:f1->STAT_inactive Phosphorylates STAT_active p-STAT (Active) STAT_inactive->STAT_active Gene_Expression Gene Expression STAT_active->Gene_Expression Dimerizes & Translocates to Nucleus Deucravacitinib Deucravacitinib (BMS-986165) TYK2_inactive JH2 Domain JH1 (Kinase) Domain (Inactive Conformation) Deucravacitinib->TYK2_inactive:f0 Binds Allosterically Blocked_Signal X TYK2_inactive:f1->Blocked_Signal STAT_inactive_inhibited STAT (Inactive) Blocked_Signal->STAT_inactive_inhibited Phosphorylation Blocked Cytokine_Signaling cluster_cytokines Pro-inflammatory Cytokines cluster_receptors Cell Surface Receptors cluster_kinases Intracellular Kinases cluster_stats STAT Proteins cluster_response Cellular Response IL23 IL-23 IL23R IL-23R IL23->IL23R IL12 IL-12 IL12R IL-12R IL12->IL12R Type1_IFN Type I IFN IFNAR IFNAR Type1_IFN->IFNAR TYK2 TYK2 IL23R->TYK2 JAK2 JAK2 IL23R->JAK2 IL12R->TYK2 IL12R->JAK2 IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 STAT3 STAT3 TYK2->STAT3 STAT4 STAT4 TYK2->STAT4 STAT1_2 STAT1/2 TYK2->STAT1_2 JAK2->STAT3 JAK2->STAT4 JAK1->STAT1_2 Deucravacitinib Deucravacitinib (BMS-986165) Deucravacitinib->TYK2 Inhibits Th17 Th17 Differentiation & IL-17 Production STAT3->Th17 Th1 Th1 Differentiation STAT4->Th1 IFN_Response IFN-stimulated Gene Expression STAT1_2->IFN_Response

Sources

A Technical Guide to the Role of BMS-986142 in Modulating Immune Cell Differentiation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986142 is a highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. This guide provides an in-depth examination of the molecular mechanisms through which BMS-986142 influences cellular differentiation, with a primary focus on its impact on T helper (Th) cell lineages. By binding to the regulatory pseudokinase (JH2) domain, BMS-986142 stabilizes TYK2 in an inactive conformation, thereby inhibiting the downstream signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). This targeted inhibition curtails the differentiation of pro-inflammatory Th1 and Th17 cells, which are central to the pathophysiology of numerous autoimmune and inflammatory diseases. This document details the underlying signaling pathways, presents preclinical evidence, and provides comprehensive experimental protocols for assessing the impact of TYK2 inhibition on T-cell differentiation in vitro.

Introduction: TYK2 as a Therapeutic Target

Tyrosine Kinase 2 (TYK2) is an intracellular enzyme that plays a pivotal role in mediating immune and inflammatory signaling pathways.[1] As a member of the Janus kinase (JAK) family, TYK2 associates with specific cytokine receptors and is crucial for the signal transduction of cytokines like IL-12, IL-23, and Type I IFNs.[2][3] These cytokines are instrumental in both innate and adaptive immunity, and their dysregulation is linked to the pathogenesis of various immune-mediated diseases, including psoriasis, psoriatic arthritis, and lupus.[1][2]

The IL-12 and IL-23 pathways, in particular, are critical drivers of T helper (Th) cell differentiation. IL-12 promotes the differentiation of naïve CD4+ T cells into Th1 cells, which produce IFN-γ, while IL-23 is essential for the expansion and maintenance of the Th17 lineage, characterized by the secretion of IL-17.[4][5][6] Both Th1 and Th17 cells are key contributors to the chronic inflammation seen in autoimmune disorders.[7] This central role makes TYK2 a highly attractive therapeutic target for rebalancing the immune system.[1]

BMS-986142: A Novel Allosteric Mechanism of TYK2 Inhibition

Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site within the catalytic kinase domain (JH1), BMS-986142 employs a distinct, allosteric mechanism. It selectively binds to the pseudokinase (JH2) domain of TYK2.[8]

Causality of Allosteric Inhibition: The JH2 domain, despite lacking catalytic activity, acts as a crucial negative regulator of the JH1 kinase domain.[9][10] It maintains the kinase in an autoinhibited state.[9][11] Cytokine receptor activation normally induces a conformational change that relieves this inhibition, allowing the JH1 domain to become active. BMS-986142 stabilizes the autoinhibited conformation by binding to the JH2 domain, preventing the activation of the JH1 kinase domain.[8][12] This allosteric approach confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), minimizing off-target effects associated with broader JAK inhibition.[8]

The Molecular Cascade: How TYK2 Inhibition Modulates T-Cell Differentiation

The therapeutic effect of BMS-986142 on cellular differentiation is a direct consequence of its ability to block signaling from specific cytokine receptors.

  • Inhibition of the IL-12/Th1 Axis: The IL-12 receptor, upon binding IL-12, activates its associated kinases, TYK2 and JAK2.[5] This leads to the phosphorylation and activation of the transcription factor STAT4.[3][5] Activated STAT4 is a master regulator that drives the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 cells.[5] By inhibiting TYK2 activation, BMS-986142 prevents STAT4 phosphorylation, thereby suppressing the development of the Th1 lineage.[3]

  • Inhibition of the IL-23/Th17 Axis: The IL-23 receptor complex, which includes the IL-12Rβ1 subunit shared with the IL-12 receptor, also depends on TYK2 for signal transduction.[13][14][15] IL-23 signaling is critical for the proliferation, survival, and functional maturation of Th17 cells.[5][6] This pathway primarily activates STAT3.[6] Inhibition of TYK2 by BMS-986142 blocks IL-23-mediated signaling, thus curbing the expansion and pathogenic function of the Th17 cell population.[3][5]

The diagram below illustrates the pivotal role of TYK2 in these pathways and the point of intervention for BMS-986142.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL12R IL-12 Receptor (IL-12Rβ1/IL-12Rβ2) TYK2 TYK2 (JH2-JH1) IL12R->TYK2 activates JAK2 JAK2 IL12R->JAK2 activates IL23R IL-23 Receptor (IL-12Rβ1/IL-23R) IL23R->TYK2 activates IL23R->JAK2 activates STAT4 STAT4 TYK2->STAT4 phosphorylates STAT3 STAT3 TYK2->STAT3 phosphorylates JAK2->STAT4 phosphorylates JAK2->STAT3 phosphorylates Th1_Diff Th1 Differentiation (IFN-γ production) STAT4->Th1_Diff drives Th17_Diff Th17 Proliferation (IL-17 production) STAT3->Th17_Diff drives IL12 IL-12 IL12->IL12R binds IL23 IL-23 IL23->IL23R binds BMS986142 BMS-986142 BMS986142->TYK2 inhibits (allosteric)

Caption: TYK2 signaling in T-cell differentiation and BMS-986142 inhibition.

Experimental Workflow: Assessing T-Cell Differentiation in vitro

To validate the modulatory effects of TYK2 inhibitors like BMS-986142 on T-cell differentiation, a robust in vitro protocol is essential. This workflow enables the quantification of Th1 and Th17 cell populations under specific polarizing conditions.

Self-Validating System: This protocol incorporates multiple checkpoints. The "Unpolarized (Th0)" condition serves as a negative control for differentiation. Successful polarization in the "Th1" and "Th17" vehicle controls validates the assay conditions and cytokine activity. The inclusion of a dose-response treatment with the test compound allows for the determination of potency (e.g., IC50).

Detailed Step-by-Step Methodology

Day 0: Isolation of Naïve CD4+ T-Cells

  • Prepare Spleens: Harvest spleens from C57BL/6 mice and prepare a single-cell suspension by mechanical dissociation.[16]

  • Enrich CD4+ T-Cells: Use a magnetic-activated cell sorting (MACS) negative selection kit to enrich for CD4+ T-cells.[17]

  • Isolate Naïve Cells: From the enriched population, isolate naïve CD4+ CD62L+ CD44- T-cells via fluorescence-activated cell sorting (FACS) for high purity.[18]

Day 1: T-Cell Activation and Polarization

  • Coat Plates: Coat a 96-well flat-bottom plate with anti-CD3 (1 µg/mL) and anti-CD28 (2 µg/mL) antibodies in sterile PBS overnight at 4°C.[16][19] This cross-linking mimics the first signal of T-cell activation.

  • Prepare Media: Prepare complete RPMI-1640 medium. For each polarization condition, supplement the medium with the appropriate cytokines and antibodies.

  • Plate Cells: Wash the coated plates with sterile PBS. Seed the purified naïve CD4+ T-cells at a density of 1 x 10^5 cells/well in 200 µL of the corresponding polarization medium.[18] Add BMS-986142 or vehicle (DMSO) at desired concentrations.

Condition Reagents Added to Culture Medium Purpose
Th0 (Unpolarized) Anti-CD3/CD28Baseline activation without polarization
Th1 Polarization Anti-CD3/CD28 + IL-12 (10 ng/mL) + Anti-IL-4 (10 µg/mL)Drive Th1 differentiation, block Th2.[16]
Th17 Polarization Anti-CD3/CD28 + TGF-β (1 ng/mL) + IL-6 (10 ng/mL) + IL-23 (10 ng/mL) + Anti-IFN-γ + Anti-IL-4Drive Th17 differentiation, block Th1/Th2.[16]

Day 3: Cell Expansion

  • Add IL-2: Add IL-2 (10 ng/mL) to all wells to support T-cell proliferation.[16]

Day 5: Restimulation and Analysis

  • Restimulate Cells: For intracellular cytokine staining, restimulate the cells for 4-5 hours with PMA (20-50 ng/mL) and Ionomycin (1 µg/mL).[17][18]

  • Inhibit Protein Transport: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 2-4 hours of stimulation to trap cytokines intracellularly.[17][18]

  • Stain and Acquire: Harvest cells and stain for surface markers (e.g., CD4). Subsequently, fix and permeabilize the cells, then stain for intracellular cytokines (IFN-γ for Th1, IL-17A for Th17).[16]

  • Analyze: Acquire data on a flow cytometer. Gate on CD4+ T-cells and quantify the percentage of IFN-γ+ (Th1) and IL-17A+ (Th17) cells in each condition.

The following diagram outlines this experimental workflow.

Caption: Workflow for in vitro T-helper cell differentiation assay.

Summary of Key Findings and Future Directions

BMS-986142 represents a targeted therapeutic strategy that leverages a deep understanding of cytokine signaling in the immune system. Its allosteric inhibition of the TYK2 pseudokinase domain provides a highly selective means of disrupting the IL-12/Th1 and IL-23/Th17 axes, which are fundamental drivers of autoimmune pathology.

The in vitro differentiation assays described here are critical tools for quantifying the biological impact of such inhibitors. By demonstrating a dose-dependent reduction in Th1 and Th17 cell populations, these experiments provide essential preclinical evidence of the compound's mechanism of action. Future research will continue to explore the broader effects of selective TYK2 inhibition on other immune cell lineages and its potential for treating a wide spectrum of immune-mediated inflammatory diseases.[20]

References

  • In vitro Differentiation of Mouse Th0, Th1, Th2, and Th17 from Naïve CD4 T Cells. Bio-protocol. Available at: [Link]

  • Paraskevis, D. et al. Interleukin 12/interleukin 23 pathway: Biological basis and therapeutic effect in patients with Crohn's disease. World Journal of Gastroenterology. Available at: [Link]

  • Liss, C. & Rutz, S. IL-12 and IL-23—Close Relatives with Structural Homologies but Distinct Immunological Functions. Cells. Available at: [Link]

  • Nishimura, T. et al. In Vitro Th Differentiation Protocol. Methods in Molecular Biology. Available at: [Link]

  • In Vitro Differentiation of T Cells Protocol. Creative Diagnostics. Available at: [Link]

  • Miyazaki, Y. et al. Current understanding of the role of tyrosine kinase 2 signaling in immune responses. World Journal of Immunology. Available at: [Link]

  • Singh, S. et al. IL-12 and IL-23 pathway inhibition in inflammatory bowel disease. Nature Reviews Gastroenterology & Hepatology. Available at: [Link]

  • In Vitro Differentiation Protocol for Th1 and Th17 Cells. Antagen Biosciences. Available at: [Link]

  • Glassman, C.R. et al. Structural basis for IL-12 and IL-23 shared receptor usage reveals a gateway for shaping actions on T versus NK cells. Cell. Available at: [Link]

  • Frucht, D.M. & Trinchieri, G. Regulation of interleukin-12/interleukin-23 production and the T-helper 17 response in humans. Immunological Reviews. Available at: [Link]

  • Lupardus, P.J. et al. Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Moslin, R. et al. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. ACS Chemical Biology. Available at: [Link]

  • TYK2 Tyrosine Kinase 2. Bristol Myers Squibb Immunology Pathways. Available at: [Link]

  • Lupardus, P.J. et al. Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Wrobleski, S.T. et al. Identification and characterization of TYK2 pseudokinase domain stabilizers that allosterically inhibit TYK2 signaling. Methods in Enzymology. Available at: [Link]

  • Lupardus, P.J. et al. Structure of the pseudokinase-kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition. ResearchGate. Available at: [Link]

  • Tyrosine Kinase 2 Immune Pathway Fact Sheet. Bristol Myers Squibb. Available at: [Link]

  • The Role of TYK2 in Immunology. Bristol Myers Squibb. Available at: [Link]

  • Gillooly, K.M. et al. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. PLOS ONE. Available at: [Link]

  • Gillooly, K.M. et al. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. PubMed. Available at: [Link]

  • Gillooly, K.M. et al. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. PubMed Central. Available at: [Link]

  • Bristol Myers' TYK2 inhibitor triumphs in two Phase 3 psoriatic arthritis trials. BioPharma Reporter. Available at: [Link]

  • Tyrosine kinase 2. Wikipedia. Available at: [Link]

  • Catlett, I.M. et al. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Conaghan, P.G. et al. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study. The Lancet Rheumatology. Available at: [Link]

  • Ramesh, A. et al. Bruton Tyrosine Kinase Inhibition Decreases Inflammation and Differentially Impacts Phagocytosis and Cellular Metabolism in Mouse- and Human-derived Myeloid Cells. ImmunoHorizons. Available at: [Link]

  • Wilson, N.J. et al. Clinical Consequences of Targeting IL-17 and TH17 in Autoimmune and Allergic Disorders. Journal of Allergy and Clinical Immunology. Available at: [Link]

  • BTKi suppresses the differentiation of Th1/Th17 but not Treg. A-F... ResearchGate. Available at: [Link]

  • Zhang, T. et al. MALT1 regulates Th2 and Th17 differentiation via NF-κB and JNK pathways, as well as correlates with disease activity and treatment outcome in rheumatoid arthritis. Frontiers in Immunology. Available at: [Link]

Sources

Introduction: A Paradigm Shift in Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Deucravacitinib (BMS-986165)

Deucravacitinib, formerly known as BMS-986165 and marketed as Sotyktu™, represents a landmark achievement in the field of kinase inhibition for immune-mediated diseases.[1][2][3] Approved by the U.S. Food and Drug Administration (FDA) in September 2022 for the treatment of moderate-to-severe plaque psoriasis, it is the first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] Unlike traditional Janus kinase (JAK) inhibitors that compete with ATP at the conserved active site, Deucravacitinib employs a novel mechanism, offering unprecedented selectivity and a distinct safety profile.[4][5][6] This guide provides a comprehensive technical overview of its pharmacokinetics, pharmacodynamics, and the methodologies used to characterize its unique profile.

A Novel Mechanism of Action: Allosteric Inhibition of the TYK2 Pseudokinase Domain

The therapeutic innovation of Deucravacitinib lies in its unique mechanism of action.[7] TYK2, a member of the JAK family, is an intracellular kinase crucial for signaling pathways of key cytokines such as interleukin (IL)-12, IL-23, and Type I interferons (IFNs), which are deeply involved in the pathophysiology of psoriasis and other inflammatory conditions.[4][7][8]

Structurally, TYK2 possesses a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The JH2 domain naturally serves as an autoinhibitory regulator of the JH1 domain.[1] Deucravacitinib selectively binds to this regulatory JH2 domain, stabilizing an inhibitory interaction between the JH2 and JH1 domains.[2] This allosteric binding locks the entire enzyme in an inactive conformation, preventing receptor-mediated activation and the subsequent phosphorylation of Signal Transducers and Activators of Transcription (STATs).[2] This mechanism contrasts sharply with other JAK inhibitors that target the highly conserved ATP-binding pocket within the active JH1 domain, a similarity that often leads to off-target inhibition of JAK1, JAK2, and JAK3.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_tyk2 TYK2 Structure cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-23R, IFNAR) TYK2 TYK2 Cytokine_Receptor->TYK2 2. Activates JAK_partner JAK1 / JAK2 STAT STAT TYK2->STAT 4. Phosphorylates JH2 JH2 (Regulatory) pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes JH1 JH1 (Catalytic) JH2->JH1 Deucravacitinib Deucravacitinib Deucravacitinib->JH2 3. Allosteric Binding (Locks Inactive State) Gene_Expression Gene Expression Inflammation Inflammation Gene_Expression->Inflammation 6. Pro-inflammatory Cytokine Production Cytokine Cytokine (IL-23, Type I IFN) Cytokine->Cytokine_Receptor 1. Binds pSTAT_dimer->Gene_Expression 5. Translocates to Nucleus

Caption: TYK2 Signaling and Deucravacitinib's Allosteric Inhibition.

Pharmacokinetics: Profile of an Orally Administered Selective Inhibitor

The pharmacokinetic (PK) profile of Deucravacitinib supports its once-daily oral dosing regimen. Studies in healthy volunteers and patients have characterized its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Absorption and Distribution

Deucravacitinib is rapidly absorbed following oral administration, with a high oral bioavailability of approximately 99% in humans.[1][3] Peak plasma concentrations (Tmax) are typically reached within 2-3 hours.[1] It exhibits protein binding of 82-90%.[3]

Metabolism and Excretion

The metabolism of Deucravacitinib is primarily mediated by the cytochrome P450 enzyme CYP1A2.[3] It is converted to an active metabolite, BMT-153261, which has a comparable pharmacological profile.[1][3] The drug has an elimination half-life of approximately 8-15 hours, and a modest accumulation of 1.4 to 1.9-fold is observed after multiple doses.[4] Excretion occurs through both feces and urine.[3]

Summary of Human Pharmacokinetic Parameters
ParameterValueReference
Bioavailability (F) ~99%[1][3]
Time to Peak (Tmax) 2–3 hours[1]
Steady-State Cmax 45 ng/mL (at 6 mg dose)[1]
Elimination Half-Life (t½) 8–15 hours[4]
Protein Binding 82–90%[3]
Primary Metabolism CYP1A2[3]
Active Metabolite BMT-153261[1][3]
Accumulation (Multiple Dosing) 1.4–1.9 fold[4]

Pharmacodynamics: Selective Target Engagement and Biomarker Modulation

The pharmacodynamic (PD) effects of Deucravacitinib are a direct consequence of its selective TYK2 inhibition, leading to the suppression of key inflammatory pathways.

Unprecedented Kinase Selectivity

The allosteric binding to the unique JH2 domain confers Deucravacitinib with an exceptional selectivity profile.[5] In vitro whole blood assays demonstrate potent inhibition of the TYK2 pathway (stimulated by IL-12) while showing significantly less activity against pathways mediated by other JAKs.[9] This high degree of selectivity is a key differentiator from pan-JAK inhibitors and is believed to contribute to its favorable safety profile, notably the absence of a black box warning required for other JAK inhibitors.[1]

Kinase PathwayIn Vitro Whole Blood IC50 (nM)Reference
TYK2 (IL-12 → IFN-γ) Potent Inhibition (Specific value proprietary)[9]
JAK 1/3 (IL-2 → pSTAT5) >100-fold less potent vs TYK2[8]
JAK2 (TPO → pSTAT3) >2000-fold less potent vs TYK2[8]
Downstream Pathway Inhibition

In clinical studies, Deucravacitinib demonstrated dose-dependent inhibition of the IL-12/IL-23 and Type I IFN pathways.[4] In a pharmacodynamic challenge study, healthy volunteers treated with Deucravacitinib showed a dose-dependent inhibition of the expression of 53 IFN-regulated genes following an in vivo challenge with IFNα-2a.[4]

Furthermore, in patients with psoriasis, treatment led to a significant, dose-dependent reduction in serum levels of key biomarkers associated with the IL-23/Th17 pathway.[8] These biomarkers, which are elevated in psoriatic lesions, include:

  • IL-17A and IL-17C

  • IL-19 and IL-20

  • Beta-defensin 2

  • Peptidase inhibitor 3 (PI3)

The reduction of these biomarkers from baseline toward levels seen in healthy individuals correlates with clinical improvement in skin pathology.[8]

Clinical Efficacy and Safety Profile

The clinical development program for Deucravacitinib, including the pivotal Phase 3 POETYK PSO-1 and PSO-2 trials, established its efficacy and safety in moderate-to-severe plaque psoriasis.[2][7][10]

  • Efficacy: The trials demonstrated the superiority of once-daily Deucravacitinib (6 mg) over both placebo and twice-daily Otezla® (apremilast).[2][10] A significantly higher proportion of patients treated with Deucravacitinib achieved the co-primary endpoints of at least a 75% reduction in Psoriasis Area and Severity Index (PASI 75) and a static Physician's Global Assessment (sPGA) score of clear or almost clear (0/1) at week 16.[7][10]

  • Safety: The overall safety profile has been well-tolerated and consistent across clinical trials.[6][11] The most commonly reported adverse events (AEs) include nasopharyngitis, upper respiratory tract infections, headache, and diarrhea.[11] The frequency of serious AEs was low and comparable to placebo in initial studies.[4][6]

Key Experimental Protocols

Protocol: In Vitro Whole Blood Assay for TYK2 Selectivity

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) and assess the selectivity of a TYK2 inhibitor.

Objective: To measure the functional inhibition of the TYK2 signaling pathway relative to JAK1/3 and JAK2 pathways in a physiologically relevant matrix.

Methodology:

  • Blood Collection: Collect fresh human whole blood from healthy donors into sodium heparin-containing tubes.

  • Compound Preparation: Prepare a serial dilution of Deucravacitinib (and comparator JAK inhibitors) in DMSO. The final DMSO concentration in the assay should be ≤0.1%.

  • Pre-incubation: Aliquot whole blood into 96-well plates. Add the diluted compounds to the blood and pre-incubate for 1 hour at 37°C to allow for cell penetration.

  • Pathway-Specific Stimulation:

    • TYK2 Pathway: Stimulate with a combination of IL-12 and IL-18.

    • JAK1/3 Pathway: Stimulate with IL-2.

    • JAK2 Pathway: Stimulate with Thrombopoietin (TPO).

  • Incubation: Incubate the stimulated plates for a pre-determined time (e.g., 24 hours for cytokine production, 15-30 minutes for phosphorylation) at 37°C.

  • Endpoint Measurement:

    • TYK2 Endpoint: Lyse the red blood cells. Use an ELISA or similar immunoassay to measure the concentration of Interferon-gamma (IFN-γ) in the plasma supernatant.

    • JAK1/3 & JAK2 Endpoints: Immediately after stimulation, fix the cells and permeabilize them. Use flow cytometry to measure the phosphorylation of STAT5 (for JAK1/3) in T-cells and STAT3 (for JAK2) in platelets using phospho-specific antibodies.

  • Data Analysis: Plot the endpoint response against the logarithm of the inhibitor concentration. Use a four-parameter logistic regression model to calculate the IC50 value for each pathway. Selectivity is determined by the ratio of IC50 values (e.g., IC50 JAK1 / IC50 TYK2).

cluster_stim Parallel Pathway Stimulation cluster_endpoint Endpoint Analysis start Start: Collect Human Whole Blood (Heparin) step1 Aliquot Blood & Add Serial Dilutions of Deucravacitinib start->step1 step2 Pre-incubate (1 hr, 37°C) step1->step2 stim_tyk2 TYK2: Add IL-12 + IL-18 step2->stim_tyk2 stim_jak1 JAK1/3: Add IL-2 step2->stim_jak1 stim_jak2 JAK2: Add TPO step2->stim_jak2 endpoint_tyk2 Measure IFN-γ (ELISA) stim_tyk2->endpoint_tyk2 endpoint_jak1 Measure pSTAT5 (Flow Cytometry) stim_jak1->endpoint_jak1 endpoint_jak2 Measure pSTAT3 (Flow Cytometry) stim_jak2->endpoint_jak2 end_node Calculate IC50 & Determine Selectivity Ratios endpoint_tyk2->end_node endpoint_jak1->end_node endpoint_jak2->end_node

Caption: Workflow for In Vitro Whole Blood Selectivity Assay.

Conclusion

Deucravacitinib (BMS-986165) is a highly differentiated therapeutic agent, defined by its novel allosteric mechanism of action that confers exceptional selectivity for TYK2. Its pharmacokinetic profile is well-suited for once-daily oral administration, demonstrating high bioavailability and predictable metabolism. The pharmacodynamics show potent and selective on-target inhibition of TYK2-mediated pathways, which translates to robust clinical efficacy in immune-mediated diseases like psoriasis. This unique profile, which separates it from traditional JAK inhibitors, establishes Deucravacitinib as a significant advancement and a cornerstone of targeted oral therapy for immunological disorders.

References

  • Catlett, I. M., Aras, U., Hansen, L., Liu, Y., Bei, D., Girgis, I. G., & Murthy, B. (2022). First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Drug Hunter. (2025). Deucravacitinib: A Deuterated First-in-Class Oral Allosteric TYK2 JH2 Inhibitor Originating from a Phenotypic Screen. Drug Hunter. Available at: [Link]

  • Bristol Myers Squibb. (2022). U.S. Food and Drug Administration Approves Sotyktu™ (deucravacitinib), Oral Treatment for Adults with Moderate-to-Severe Plaque Psoriasis. BMS News. Available at: [Link]

  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Deucravacitinib. Wikipedia. Available at: [Link]

  • Mease, P., et al. (2020). Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial. ACR Abstract Archives. Available at: [Link]

  • Mease, P. J., et al. (2022). Efficacy and safety of selective TYK2 inhibitor, deucravacitinib, in a phase II trial in psoriatic arthritis. Annals of the Rheumatic Diseases. Available at: [Link]

  • Papp, K. A., et al. (2024). Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial. Dermatology and Therapy. Available at: [Link]

  • Chimalakonda, A., et al. (2021). Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1-3 Inhibitors. Dermatology and Therapy. Available at: [Link]

  • Bristol Myers Squibb. (2020). Bristol Myers Squibb Announces Deucravacitinib (BMS-986165) Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis Study. BMS News. Available at: [Link]

  • Clinical Trials Arena. (2020). BMS' deucravacitinib shows superiority in Phase III psoriasis trial. Clinical Trials Arena. Available at: [Link]

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Discovery and synthesis of BMS 961

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of BMS-961

A Note on Compound Identification

Initial research on "BMS-961" indicates that this designation primarily refers to a selective retinoic acid receptor γ (RARγ) agonist. However, the nomenclature of Bristol Myers Squibb compounds can lead to ambiguity with other molecules such as Asunaprevir (BMS-650032), an HCV NS3 protease inhibitor, and BMS-202, a PD-L1 inhibitor. This guide will focus on the selective RARγ agonist, BMS-961. Should your interest lie with a different BMS compound, please provide clarification for a more targeted and in-depth analysis.

Introduction to BMS-961: A Selective RARγ Agonist

BMS-961 is a potent and selective agonist for the retinoic acid receptor gamma (RARγ), a member of the nuclear receptor superfamily of ligand-inducible transcription factors. Retinoic acid receptors play a crucial role in cell growth, differentiation, and apoptosis, making them attractive targets for therapeutic intervention in various diseases, including cancer and dermatological disorders. The selectivity of BMS-961 for RARγ over RARα and RARβ subtypes offers the potential for a more targeted therapeutic effect with a reduced side-effect profile compared to non-selective retinoids.

Biological Activity and Mechanism of Action

BMS-961 exerts its biological effects by binding to the ligand-binding domain of RARγ. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes. The EC50 values for BMS-961 are reported to be 30 nM for RARγ and 1000 nM for RARβ, with no significant activity at RARα receptors, highlighting its selectivity.

The activation of RARγ by BMS-961 has been shown to influence various cellular processes. For instance, in vitro studies using isolated mouse embryonic limb buds demonstrated that BMS-961 can decrease long bone growth and digit formation.[1] Furthermore, topical application of BMS-961 in mice has been shown to increase the expression of genes involved in retinoid metabolism and the epidermal barrier.[1] These findings underscore the potential of BMS-961 as a tool for studying RARγ-mediated signaling and as a potential therapeutic agent.

**Signaling Pathway of RARγ Activation

The following diagram illustrates the general mechanism of action for a RARγ agonist like BMS-961.

RAR_Signaling Simplified RARγ Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS961 BMS-961 RAR RARγ BMS961->RAR Binds Complex BMS-961-RARγ-RXR Heterodimer RAR->Complex RXR RXR RXR->Complex RARE Retinoic Acid Response Element (RARE) Complex->RARE Binds to DNA Gene Target Gene Transcription RARE->Gene Initiates Coactivators Coactivators Coactivators->Complex Recruited

Caption: Simplified signaling pathway of BMS-961 as a RARγ agonist.

Quantitative Data Summary

ParameterValueReceptor TargetAssay TypeReference
EC50 30 nMRARγTransactivation Assay[1]
EC50 1000 nMRARβTransactivation Assay[1]
Activity at RARα No significant activityRARαNot specified

Chemical Synthesis

A potential, generalized synthetic approach could be envisioned as follows:

  • Synthesis of the Naphthalene Fragment: Preparation of the 2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid or a suitable derivative. This would likely involve the construction of the tetramethyl-tetrahydronaphthalene core followed by functionalization to introduce the α-hydroxy acid side chain.

  • Synthesis of the Benzoic Acid Fragment: Preparation of 3-fluoro-4-aminobenzoic acid.

  • Amide Coupling: Coupling of the two fragments via amide bond formation. This is a standard transformation in medicinal chemistry, often achieved using coupling reagents like HATU or EDC/HOBt.

  • Purification and Characterization: The final product would be purified using techniques such as chromatography and characterized by methods like NMR and mass spectrometry to confirm its identity and purity.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of BMS-961 are proprietary to Bristol Myers Squibb and not fully disclosed in publicly available literature. However, general methodologies for assessing RARγ agonist activity are well-established.

General Protocol for RARγ Transactivation Assay
  • Cell Culture: A suitable cell line (e.g., HEK293T or CV-1) is cultured under standard conditions.

  • Transfection: Cells are co-transfected with expression vectors for RARγ and a reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE). A control plasmid (e.g., expressing β-galactosidase) is often included to normalize for transfection efficiency.

  • Compound Treatment: After an appropriate incubation period, the transfected cells are treated with varying concentrations of BMS-961 or a control compound.

  • Luciferase Assay: Following treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to the control plasmid activity. The dose-response curve is then plotted, and the EC50 value is calculated as the concentration of the compound that produces 50% of the maximal response.

Conclusion and Path Forward

BMS-961 is a valuable chemical probe for studying the biological roles of RARγ due to its high selectivity. The information presented in this guide provides a foundational understanding of its discovery and biological activity.

As previously mentioned, the "BMS" designation can apply to several compounds. To ensure the delivery of a comprehensive and accurate in-depth technical guide that fully meets your research needs, please confirm if BMS-961, the selective RARγ agonist, is the correct compound of interest, or if you require information on another Bristol Myers Squibb molecule.

References

  • Klaholz, B.P., et al. (2000). Enantiomer discrimination illustrated by high-resolution crystal structures of the human nuclear receptor hRARγ. Proc. Natl. Acad. Sci. USA, 97(12), 6322-6327.[1]

  • Galdones, E., & Hales, B.F. (2008). Retinoic acid receptor gamma-induced misregulation of chondrogenesis in the murine limb bud in vitro. Toxicol. Sci., 106(1), 223-232.[1]

  • Gericke, J., et al. (2013). Regulation of retinoid-mediated signaling involved in skin homeostasis by RAR and RXR agonists/antagonists in mouse skin. PLoS One, 8(4), e62643.[1]

Sources

An In-Depth Technical Guide to the Structural Analysis of BMS-961 Binding to the Retinoic Acid Receptor Gamma (RARγ)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Retinoic acid receptors (RARs) are ligand-dependent transcription factors that play a pivotal role in regulating a multitude of biological processes, including embryonic development, cellular differentiation, and tissue homeostasis.[1][2][3] There are three distinct RAR isotypes: RARα, RARβ, and RARγ, each encoded by a separate gene.[2] These receptors function by forming heterodimers with retinoid X receptors (RXRs) and binding to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[3][4][5] The binding of a ligand, such as all-trans retinoic acid (ATRA), induces a conformational change in the RAR, leading to the dissociation of corepressors and the recruitment of coactivators, which ultimately modulates gene transcription.[4][5]

BMS-961 is a synthetic retinoid that has been identified as a potent and selective agonist for RARγ.[6] It exhibits significantly higher activity at RARγ compared to RARα and RARβ, making it a valuable tool for dissecting the specific functions of this receptor isotype. Understanding the precise molecular interactions that govern the binding of BMS-961 to RARγ is paramount for the rational design of next-generation therapeutics targeting this receptor with enhanced selectivity and efficacy. This guide provides a comprehensive technical overview of the biophysical and structural methodologies employed to elucidate the binding of BMS-961 to the RARγ ligand-binding domain (LBD).

Section 1: Biophysical Characterization of the BMS-961/RARγ Interaction

Before embarking on high-resolution structural studies, it is imperative to quantitatively characterize the binding kinetics and thermodynamics of the ligand-receptor interaction. This foundational data not only confirms a direct interaction but also provides critical parameters that inform subsequent experimental design.

The Rationale for Biophysical Analysis

Determining the binding affinity (K D), association rate (k a ), and dissociation rate (k d ) provides a quantitative measure of the ligand's potency and its temporal engagement with the target. Furthermore, dissecting the thermodynamic drivers of binding—enthalpy (ΔH) and entropy (ΔS)—offers deeper insights into the nature of the molecular forces at play. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this purpose.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Expertise & Experience: SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[7][8][9] It is the method of choice for determining the on- and off-rates of a binding event, which are crucial for understanding the duration of the drug-target interaction. A slow off-rate, for instance, can lead to a more sustained pharmacological effect.

Data Presentation: Kinetic Parameters of BMS-961 Binding to RARγ

ParameterValueUnit
Association Rate (k a )To be determined experimentallyM⁻¹s⁻¹
Dissociation Rate (k d )To be determined experimentallys⁻¹
Dissociation Constant (K D )To be determined experimentallynM

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization of RARγ-LBD:

    • Covalently immobilize the purified RARγ ligand-binding domain (LBD) onto a sensor chip surface using standard amine coupling chemistry.[9]

  • Analyte Preparation:

    • Prepare a series of concentrations of BMS-961 in a suitable running buffer.

  • Binding Analysis:

    • Inject the different concentrations of BMS-961 over the immobilized RARγ-LBD surface.

    • Monitor the change in the refractive index over time, which is proportional to the amount of bound analyte.[10]

  • Kinetic Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to derive the kinetic constants (k a and k d ).[10] The equilibrium dissociation constant (K D ) is then calculated as k d /k a .

Visualization: SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize Immobilize RARγ-LBD on Sensor Chip Inject Inject BMS-961 over Sensor Surface Immobilize->Inject Prepare Prepare BMS-961 Concentration Series Prepare->Inject Detect Detect Refractive Index Change Inject->Detect Fit Fit Sensorgram Data to Kinetic Model Detect->Fit Calculate Calculate ka, kd, KD Fit->Calculate

Caption: Workflow for SPR analysis of BMS-961 binding to RARγ.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Expertise & Experience: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.[11][12] This technique is considered the "gold standard" for determining binding affinity and stoichiometry because it measures the interaction in solution without modification or immobilization of the binding partners.[12] The enthalpic and entropic contributions to binding can reveal whether the interaction is driven by hydrogen bonding and van der Waals forces (enthalpy) or by the hydrophobic effect and conformational changes (entropy).

Data Presentation: Thermodynamic Parameters of BMS-961 Binding to RARγ

ParameterValueUnit
Stoichiometry (n)To be determined experimentally-
Dissociation Constant (K D )To be determined experimentallynM
Enthalpy Change (ΔH)To be determined experimentallykcal/mol
Entropy Change (ΔS)To be determined experimentallycal/mol·K

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Dialyze both the purified RARγ-LBD and BMS-961 into an identical buffer to minimize heats of dilution.[11][13]

  • Instrument Setup:

    • Load the RARγ-LBD into the sample cell and BMS-961 into the injection syringe of the ITC instrument.[11]

  • Titration:

    • Perform a series of small, sequential injections of BMS-961 into the RARγ-LBD solution while maintaining a constant temperature.[12]

  • Data Acquisition:

    • Measure the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.[14]

  • Data Analysis:

    • Integrate the heat change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the stoichiometry (n), dissociation constant (K D ), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K A ).

Visualization: ITC Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Dialyze Dialyze Protein & Ligand in Matched Buffer Load Load RARγ-LBD into Cell, BMS-961 into Syringe Dialyze->Load Titrate Inject BMS-961 into RARγ-LBD Solution Load->Titrate Measure Measure Heat Change (Differential Power) Titrate->Measure Integrate Integrate Heat Peaks & Plot vs. Molar Ratio Measure->Integrate Fit Fit Isotherm to Binding Model Integrate->Fit Determine Determine n, KD, ΔH, and ΔS Fit->Determine

Caption: Workflow for ITC analysis of BMS-961 binding to RARγ.

Section 2: High-Resolution Structural Determination via X-ray Crystallography

While biophysical methods provide crucial quantitative data, X-ray crystallography offers an unparalleled, high-resolution view of the protein-ligand complex at the atomic level.[15][16] This structural information is indispensable for understanding the precise molecular interactions that drive binding and selectivity.

The Rationale for Crystallography

Visualizing the three-dimensional structure of the BMS-961/RARγ complex allows for the identification of key amino acid residues involved in binding, the specific hydrogen bonds and hydrophobic interactions formed, and any conformational changes induced in the receptor upon ligand binding.[17] This detailed structural blueprint is the cornerstone of structure-based drug design, enabling the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Protein Expression and Purification of the RARγ Ligand-Binding Domain (LBD)

Expertise & Experience: The production of large quantities of highly pure and stable protein is a critical prerequisite for successful crystallization. The LBD of nuclear receptors is a well-folded, globular domain that is amenable to recombinant expression.[18] An E. coli expression system is often chosen for its cost-effectiveness and high yields. The inclusion of an affinity tag (e.g., polyhistidine) facilitates purification, and a final size-exclusion chromatography step is essential to ensure the homogeneity of the protein sample.

Experimental Protocol: Protein Production and Purification

  • Expression:

    • Transform E. coli cells with an expression vector containing the human RARγ-LBD sequence.

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis and Affinity Chromatography:

    • Harvest the cells and lyse them to release the cellular contents.

    • Purify the His-tagged RARγ-LBD from the lysate using a nickel-chelating affinity resin.

  • Tag Cleavage and Further Purification:

    • (Optional) Cleave the affinity tag using a specific protease.

    • Further purify the RARγ-LBD using ion-exchange chromatography.

  • Size-Exclusion Chromatography (SEC):

    • Perform a final purification step using SEC to separate the monomeric RARγ-LBD from aggregates and other impurities.

Visualization: Protein Purification Workflow

Purification_Workflow Expression E. coli Expression of His-tagged RARγ-LBD Lysis Cell Lysis Expression->Lysis Affinity Nickel Affinity Chromatography Lysis->Affinity Cleavage His-tag Cleavage (Optional) Affinity->Cleavage SEC Size-Exclusion Chromatography Cleavage->SEC Final Pure, Homogeneous RARγ-LBD SEC->Final

Caption: Workflow for the expression and purification of RARγ-LBD.

Crystallization of the BMS-961/RARγ-LBD Complex

Expertise & Experience: Obtaining well-diffracting crystals is often the most challenging step in X-ray crystallography. Co-crystallization, where the ligand is added to the protein before setting up crystallization trials, is a common and effective strategy.[19] The presence of the ligand can stabilize the protein, promoting a more uniform conformational state that is conducive to crystal lattice formation.

Experimental Protocol: Co-crystallization

  • Complex Formation:

    • Incubate the purified RARγ-LBD with a molar excess of BMS-961 to ensure saturation of the binding pocket.

  • Crystallization Screening:

    • Use a high-throughput screening approach to test a wide range of crystallization conditions (e.g., different precipitants, pH, and additives).

    • The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Crystal Optimization:

    • Once initial crystals are obtained, optimize the crystallization conditions to improve their size and diffraction quality.

X-ray Diffraction Data Collection and Structure Solution

Expertise & Experience: High-quality diffraction data is essential for determining an accurate atomic model. Synchrotron X-ray sources are typically used due to their high intensity and brilliance. The structure is often solved using molecular replacement, where a known structure of a homologous protein is used as a search model to phase the diffraction data.

Experimental Protocol: Structure Determination

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest a suitable crystal and transfer it to a cryo-protectant solution to prevent ice formation during data collection at cryogenic temperatures.

  • X-ray Diffraction:

    • Mount the cryo-cooled crystal in an X-ray beam and collect diffraction data.

  • Data Processing:

    • Process the raw diffraction images to obtain a set of indexed reflections with their corresponding intensities.

  • Structure Solution and Refinement:

    • Solve the phase problem using molecular replacement.

    • Build an initial atomic model of the BMS-961/RARγ-LBD complex into the resulting electron density map.

    • Refine the model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

Section 3: Structural Analysis of the BMS-961/RARγ Complex

The refined crystal structure provides a wealth of information regarding the molecular basis of BMS-961's interaction with RARγ.

Overall Architecture of the RARγ Ligand-Binding Pocket

The RARγ LBD adopts a canonical "alpha-helical sandwich" fold, consisting of approximately 12 alpha-helices that create a hydrophobic ligand-binding pocket.[18]

Key Molecular Interactions and Basis of Selectivity

A detailed analysis of the structure reveals the specific interactions between BMS-961 and the amino acid residues lining the binding pocket. These interactions may include:

  • Hydrogen Bonds: Specific polar contacts that contribute significantly to binding affinity.

  • Hydrophobic Interactions: Van der Waals contacts between the nonpolar regions of the ligand and hydrophobic residues in the pocket.

The selectivity of BMS-961 for RARγ over RARα and RARβ can be rationalized by comparing the amino acid residues in the ligand-binding pockets of the three isotypes. For instance, a key residue difference, such as Met272 in RARγ, can create a unique pocket shape that is exploited by BMS-961 for selective binding.[20][21] A comparison of the BMS-961-bound RARγ structure with that of RARβ bound to its selective ligand BMS641 shows that the position of BMS641 in the binding pocket would be incompatible with the presence of Met272 in RARγ.[21]

Agonist-Induced Conformational Changes

The binding of an agonist like BMS-961 induces a critical conformational change in the LBD. This involves the repositioning of the C-terminal helix, known as Helix 12 (H12), to form a "molecular mousetrap." This new conformation of H12, along with other helices, creates a binding surface for the recruitment of coactivator proteins.[4] This coactivator recruitment is the essential step that links ligand binding to the activation of gene transcription.[5]

Visualization: Agonist-Induced Conformational Change

H12_Conformation Apo Apo-RARγ (Unliganded) H12_Open Helix 12 in 'Open' (Corepressor-Binding) Conformation Apo->H12_Open Holo BMS-961-Bound RARγ H12_Closed Helix 12 in 'Closed' (Coactivator-Binding) Conformation Holo->H12_Closed Coactivator Coactivator Recruitment H12_Closed->Coactivator

Caption: Conformational change of Helix 12 upon agonist binding.

Section 4: Implications for Drug Development

The detailed structural and biophysical understanding of the BMS-961/RARγ interaction has profound implications for future drug discovery efforts.

  • Structure-Activity Relationship (SAR) Studies: The crystal structure provides a rational basis for designing new analogs of BMS-961 with modified functional groups. By targeting specific interactions observed in the structure, medicinal chemists can systematically explore how chemical modifications impact binding affinity and selectivity.

  • Design of Novel RARγ Modulators: The structural insights can guide the de novo design of entirely new chemical scaffolds that fit the unique topology of the RARγ ligand-binding pocket. This could lead to the development of next-generation RARγ modulators with improved pharmacological profiles, such as partial agonists or antagonists with tailored activities.

  • Predictive Modeling: The high-resolution structure can be used to develop and validate computational models for virtual screening and in silico prediction of the binding affinity of novel compounds, thereby accelerating the drug discovery process.

Conclusion

The comprehensive structural and biophysical analysis of the BMS-961 interaction with RARγ provides a detailed molecular blueprint that explains its high-affinity and selective binding. This knowledge is not merely academic; it serves as a critical foundation for the rational, structure-guided design of new and improved therapeutic agents targeting the retinoic acid signaling pathway. By leveraging these insights, researchers and drug development professionals can more effectively create novel medicines for a range of diseases where RARγ modulation is beneficial.

References

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Methodological & Application

Application Notes and Protocols for In Vitro Studies with BMS-986165 (Deucravacitinib)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Era of Selective TYK2 Inhibition

Deucravacitinib, also known as BMS-986165, represents a paradigm shift in the therapeutic targeting of autoimmune and inflammatory diseases.[1][2][3][4] It is a first-in-class, oral, highly selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[2][5][6][7][8][9][10] TYK2 is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases that are crucial for cytokine-mediated signaling.[8][11][12] Unlike traditional pan-JAK inhibitors that target the highly conserved ATP-binding site of the kinase domain, deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2.[2][5][8][9][13][14] This unique mechanism of action stabilizes an inhibitory interaction between the regulatory and catalytic domains, locking the enzyme in an inactive state and providing an unprecedented level of selectivity over other JAK family members (JAK1, JAK2, and JAK3).[5][6][8][15] This high selectivity is critical for minimizing off-target effects often associated with broader JAK inhibition.[15][16]

TYK2 plays a pivotal role in the signaling pathways of key pro-inflammatory cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[2][3][4][5][17][18] These cytokines are central to the pathogenesis of numerous immune-mediated diseases such as psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease.[1][3][5][18] By selectively inhibiting TYK2, BMS-986165 effectively blocks these critical inflammatory pathways.[1][5][17] These application notes provide detailed protocols for the in vitro characterization of BMS-986165, enabling researchers to investigate its mechanism of action and therapeutic potential.

Mechanism of Action and Signaling Pathway

TYK2, in conjunction with other JAKs, associates with the intracellular domains of cytokine receptors.[11] Upon cytokine binding, the receptor-associated JAKs, including TYK2, are activated and phosphorylate each other and the receptor itself.[19] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8][19] The STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.[8][19]

BMS-986165 allosterically inhibits this cascade by binding to the TYK2 pseudokinase domain, preventing the receptor-mediated activation of TYK2 and the downstream phosphorylation of STATs.[8]

TYK2_Signaling_Pathway cluster_downstream Downstream Effects Cytokine IL-12, IL-23, or Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK_partner JAK1 or JAK2 Receptor->JAK_partner Activation STAT STAT TYK2->STAT Phosphorylation TYK2_inactive Inactive TYK2 JAK_partner->STAT Phosphorylation pSTAT Phosphorylated STAT (pSTAT) BMS961 BMS-986165 BMS961->TYK2 Allosteric Binding to Pseudokinase Domain Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inflammation Inflammatory Response Gene->Inflammation

Caption: Allosteric inhibition of the TYK2 signaling pathway by BMS-986165.

Physicochemical Properties of BMS-986165

Proper handling and storage of BMS-986165 are crucial for maintaining its integrity and ensuring reproducible experimental results.

PropertyValueSource
Molecular Formula C₂₀H₁₉D₃N₈O₃[20][21]
Molecular Weight 425.46 g/mol [6][13][20]
CAS Number 1609392-27-9[20][21]
Solubility Soluble in DMSO.[6][9][22]
Storage (Powder) 2 years at -20°C.[20]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C.[20]

Note: It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[6] For long-term storage, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

In Vitro Efficacy and Selectivity of BMS-986165

BMS-986165 has demonstrated high potency and selectivity in a variety of in vitro cellular assays.

Assay DescriptionCell TypeIC₅₀ (nM)Source
TYK2 Pseudokinase (JH2) Domain Binding Recombinant Protein0.02 (Ki)[6]
IL-23-driven Cellular Signaling Human Cells2-14[1][17]
IL-12-driven Cellular Signaling Human Cells2-14[1][17]
Type I IFN-driven Cellular Signaling Human Cells2-14[1][17]
IFN-α-induced STAT1, -2, -3, and -5 Phosphorylation Human PBMCs1-6[21]
IL-12-induced IFN-γ Production Human PBMCs11[21]
IL-12-induced STAT4 Phosphorylation NK-92 Cells5[21]
IFN-α-induced Signaling in Human Whole Blood Human Whole Blood13[2][17]

BMS-986165 exhibits significant selectivity over other JAK kinases. It is approximately 200-fold selective against JAK1/3-dependent signaling and over 3,000-fold selective against JAK2-dependent signaling in cellular assays.[17]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the activity of BMS-986165.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., PBMCs, NK-92) Pre_incubation 3. Pre-incubation with BMS-986165 Cell_Culture->Pre_incubation Compound_Prep 2. BMS-986165 Preparation (Serial Dilutions) Compound_Prep->Pre_incubation Stimulation 4. Cytokine Stimulation (IL-12, IL-23, or IFN-α) Pre_incubation->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis Assay 6. Assay Performance (Western Blot, ELISA, etc.) Lysis->Assay Data_Acquisition 7. Data Acquisition Assay->Data_Acquisition Data_Analysis 8. Data Analysis (IC₅₀ Determination) Data_Acquisition->Data_Analysis

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Application Notes and Protocols: Solubilization of BMS-986165 (Deucravacitinib) for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding BMS-986165 (Deucravacitinib)

BMS-986165, also known as Deucravacitinib, is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in mediating signaling for key pro-inflammatory cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons.[1][3][4] Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain, Deucravacitinib has a unique mechanism of action.[3] It selectively binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the kinase in an inactive state.[5][6] This allosteric inhibition results in unprecedented selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which may contribute to a differentiated safety profile.[3][4][7]

The high potency and selectivity of BMS-986165 make it a valuable tool for investigating autoimmune and inflammatory pathways in preclinical models.[8][9] As a deuterated compound, it also possesses optimized pharmacokinetic properties.[5] However, like many small molecule inhibitors, BMS-986165 is poorly soluble in aqueous solutions, presenting a challenge for researchers.[10] Proper solubilization is a critical first step to ensure accurate and reproducible results in both in vitro and in vivo experimental systems.

This document provides a detailed guide to the physicochemical properties of BMS-986165 and offers validated protocols for its solubilization and storage for experimental use.

Mechanism of Action: Allosteric TYK2 Inhibition

The diagram below illustrates the signaling pathway inhibited by BMS-986165. Cytokines like IL-12, IL-23, and Type I IFN bind to their respective receptors, leading to the activation of TYK2 and other JAKs. This initiates a phosphorylation cascade, culminating in the activation of STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression. BMS-986165 binds to the TYK2 pseudokinase (JH2) domain, preventing the conformational changes required for its activation and thereby blocking the entire downstream signaling cascade.[5][11]

TYK2_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor (e.g., IL-23R, IFNAR) TYK2 TYK2 Receptor->TYK2 Activation JAK_other Other JAKs (e.g., JAK2) Receptor->JAK_other Activation Cytokine Cytokine (IL-23, IL-12, Type I IFN) Cytokine->Receptor Binding STAT STAT TYK2->STAT Phosphorylation JAK_other->STAT Phosphorylation pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Modulation BMS986165 BMS-986165 (Deucravacitinib) BMS986165->TYK2 Allosteric Inhibition (binds to JH2 domain)

Caption: TYK2 signaling pathway and the inhibitory action of BMS-986165.

Physicochemical Properties and Solubility Data

Accurate preparation of BMS-986165 solutions begins with an understanding of its fundamental properties. The compound is a crystalline solid at room temperature.[11]

PropertyValueSource(s)
Chemical Name 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide[12]
Synonyms Deucravacitinib, BMS 986165[12]
CAS Number 1609392-27-9[7][13]
Molecular Formula C₂₀H₁₉D₃N₈O₃[5][7][13]
Molecular Weight 425.46 g/mol [5][7][13]
Purity ≥98% (typical)[11]
Appearance Crystalline solid[11]
Storage (Powder) -20°C for up to 3 years[7]
Solubility Profile

BMS-986165 is practically insoluble in water and ethanol.[10] Its solubility is highly dependent on the choice of organic solvent, with dimethyl sulfoxide (DMSO) being the most common and effective solvent for preparing high-concentration stock solutions for in vitro use. For in vivo studies, co-solvent systems are required.

Solvent / SystemMaximum SolubilityNotesSource(s)
DMSO ≥ 33.33 mg/mL (78.34 mM)Requires sonication for complete dissolution. Use fresh, anhydrous DMSO.[5]
DMSO 27 mg/mL (63.46 mM)-[10]
DMSO 10 mM-[12]
DMF 1 mg/mL-[11]
DMSO:PBS (pH 7.2) (1:2) 0.33 mg/mLLimited aqueous solubility even with co-solvent.[11]
Ethanol Insoluble-[10]
Water Insoluble-[10]

Protocols for Preparation and Storage of Solutions

The following protocols provide step-by-step guidance for solubilizing BMS-986165. Adherence to these procedures is essential for achieving consistent concentrations and ensuring the stability of the compound.

Workflow for Stock Solution Preparation

Solubilization_Workflow start Start weigh 1. Weigh BMS-986165 powder accurately start->weigh add_solvent 2. Add appropriate volume of anhydrous DMSO weigh->add_solvent dissolve 3. Vortex and/or sonicate until solution is clear add_solvent->dissolve qc 4. Visually inspect for any undissolved particulates dissolve->qc aliquot 5. Aliquot into single-use cryovials qc->aliquot Clear re_dissolve Re-sonicate or add slightly more solvent qc->re_dissolve Particulates Present store 6. Store at recommended temperature aliquot->store end Ready for Use store->end re_dissolve->qc

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Application Note: A Researcher's Guide to In Vivo Studies Using LAG-3 Blockade in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Third Immune Checkpoint

The landscape of immuno-oncology has been reshaped by the clinical success of immune checkpoint inhibitors (ICIs). Following the establishment of CTLA-4 and PD-1/PD-L1 as cornerstone therapeutic targets, the Lymphocyte-Activation Gene 3 (LAG-3; CD223) has emerged as the third major druggable immune checkpoint pathway.[1][2] Relatlimab (BMS-986165), a human IgG4 monoclonal antibody, is the first-in-class LAG-3 inhibitor to gain regulatory approval, notably as a fixed-dose combination with the anti-PD-1 antibody nivolumab (Opdualag®).[1][3][4] This combination demonstrated superior progression-free survival in patients with metastatic melanoma compared to nivolumab alone, validating the synergistic potential of dual checkpoint blockade.[1]

LAG-3 is an inhibitory receptor expressed on activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells.[3][5] Its interaction with ligands, primarily MHC Class II (MHC-II), dampens T cell activation, proliferation, and cytokine production, contributing to a state of T cell exhaustion often observed within the tumor microenvironment (TME).[2][6][7] By blocking the LAG-3/MHC-II interaction, therapeutic antibodies restore the effector functions of exhausted T cells, thereby enhancing anti-tumor immunity.[1][4]

This guide provides a comprehensive framework for researchers aiming to investigate the efficacy and mechanism of action of LAG-3 blockade in preclinical syngeneic mouse models. It offers field-proven insights into experimental design, detailed protocols for in vivo studies, and guidance on endpoint analysis, empowering drug development professionals to conduct robust and reproducible experiments.

Scientific Rationale and Mechanism of Action

Persistent antigen exposure in the TME, characteristic of cancer and chronic infections, leads to the sustained upregulation of multiple immune checkpoint receptors, including LAG-3 and PD-1, on tumor-infiltrating lymphocytes (TILs).[8] This co-expression defines a severely exhausted T cell phenotype with diminished effector capacity.[8][9]

LAG-3 and PD-1 regulate T cell function through distinct and complementary mechanisms.[10][11] While PD-1 signaling primarily inhibits T cell receptor (TCR) signaling, LAG-3 appears to directly interfere with TCR engagement by binding to MHC-II with a higher affinity than CD4.[7] Blockade of both pathways results in a synergistic, not merely additive, restoration of T cell function, leading to enhanced proliferation and cytokine production.[10][11][12] Preclinical studies using surrogate antibodies in mouse models have consistently shown that combined LAG-3 and PD-1 blockade yields superior anti-tumor activity compared to the blockade of either pathway alone.[12][13]

LAG3_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Exhausted T Cell cluster_Ab APC APC MHCII MHC-II TCR TCR MHCII->TCR Signal 1 (Activation) LAG3 LAG-3 MHCII->LAG3 TCell T Cell LAG3->TCell AntiLAG3 Anti-LAG-3 Ab (e.g., C9B7W) AntiLAG3->LAG3 Blockade

Caption: LAG-3 signaling pathway and therapeutic blockade.

Preclinical Study Design: Keys to a Self-Validating System

A robust in vivo study relies on careful planning, particularly in model selection and the inclusion of appropriate controls. The goal is to create a self-validating experiment where the results are clear, interpretable, and reproducible.

Antibody Selection for Murine Studies

Relatlimab (BMS-986165) is a human antibody and does not cross-react with murine LAG-3. Therefore, preclinical efficacy studies in mice require a surrogate antibody that specifically targets and blocks mouse LAG-3.

  • Recommended Clone: The rat anti-mouse LAG-3 monoclonal antibody, clone C9B7W , is extensively used and validated for in vivo functional blockade in numerous peer-reviewed studies.[5][14][15] It is commercially available from vendors like Bio X Cell in an in vivo-ready format (low endotoxin, no preservatives).[5]

  • Isotype Control: The corresponding isotype control, Rat IgG1 (clone HRPN), is essential. It accounts for any non-specific effects of administering a foreign antibody, ensuring that the observed anti-tumor activity is due to specific LAG-3 blockade.

Mouse Model Selection

For immuno-oncology studies, syngeneic tumor models are the gold standard. These models utilize immortalized mouse cancer cell lines implanted into immunocompetent mice of the same inbred strain, ensuring a fully functional immune system is present to mediate the therapeutic effect.[16]

  • Commonly Used Models:

    • MC38 (Colon Adenocarcinoma): C57BL/6 background. Highly immunogenic and responsive to checkpoint blockade.

    • B16-F10 (Melanoma): C57BL/6 background. Poorly immunogenic ("cold" tumor), often used to test therapies aimed at increasing T cell infiltration and function.

    • CT26 (Colon Carcinoma): BALB/c background. Immunogenic and widely used for ICI studies.[16]

  • Genetically Engineered Mouse Models (GEMMs): While more complex, GEMMs that develop spontaneous tumors (e.g., BrafV600E/Pten-/- melanoma models) can offer higher translational relevance.

  • Humanized Mouse Models: Mice reconstituted with a human immune system or expressing humanized LAG-3 can be used to test human-specific antibodies like Relatlimab, though these models have their own complexities.[17]

Essential Experimental Groups

To ensure data integrity, the following groups are considered minimal for a monotherapy study. Combination studies would require additional arms.

Group #Treatment Agent(s)Purpose
1Vehicle (e.g., PBS)Establishes baseline tumor growth in the absence of any treatment.
2Isotype Control AntibodyControls for non-specific effects of the antibody vehicle and IgG administration.
3Anti-mouse LAG-3 (C9B7W)The primary experimental group to test the efficacy of LAG-3 blockade.
4Anti-mouse PD-1 (Optional)Positive control group, as PD-1 blockade is a well-established therapy.
5Anti-LAG-3 + Anti-PD-1 (Optional)Tests for synergistic anti-tumor effects, mirroring the clinical strategy.[18]

Detailed Experimental Protocol: Syngeneic Tumor Model

This protocol provides a step-by-step workflow for a typical subcutaneous syngeneic tumor model study.

Workflow cluster_Setup Phase 1: Study Setup cluster_Treatment Phase 2: Treatment & Monitoring cluster_Endpoint Phase 3: Endpoint Analysis A Day -7: Animal Acclimation (6-8 week old mice) B Day 0: Tumor Implantation (e.g., 5x10^5 MC38 cells in PBS/Matrigel) A->B C Day 7: Randomization (Tumor volume ~80-100 mm³) B->C D Day 7, 10, 13...: Dosing (IP injection of Ab or Vehicle) C->D E Monitor 2-3x Weekly: - Tumor Volume (Calipers) - Body Weight - Clinical Signs D->E D->E Repeat Dosing F Endpoint Criteria Met: (Tumor >1500 mm³ or humane endpoint) E->F G Terminal Procedures: - Euthanasia - Tumor & Spleen Harvest F->G H Downstream Analysis: - Flow Cytometry (TILs) - Histology (IHC) - RNA-seq G->H

Caption: Standard experimental workflow for an in vivo efficacy study.

Materials and Reagents
  • Animals: 6-8 week old female C57BL/6 or BALB/c mice.

  • Cells: Murine tumor cell line (e.g., MC38) cultured in appropriate sterile media.

  • Antibodies: In vivo-grade anti-mouse LAG-3 (C9B7W) and Rat IgG1 isotype control.

  • Reagents: Sterile PBS, Matrigel (optional, can improve tumor take-rate), trypsin-EDTA.[19]

  • Equipment: Hemocytometer, sterile syringes (27-30G), digital calipers, animal anesthesia machine (if needed).

Step-by-Step Procedure
  • Cell Preparation: Culture tumor cells to ~80% confluency. On the day of implantation, harvest cells using trypsin, wash twice with sterile, cold PBS, and perform a cell count. Resuspend the cell pellet in cold PBS (or a 1:1 PBS:Matrigel mixture) to a final concentration of 5x10⁶ cells/mL for a target injection of 5x10⁵ cells in 100 µL.[19] Keep cells on ice.

  • Tumor Implantation: Anesthetize the mice (optional, but recommended for consistency). Shave the right flank. Gently lift the skin and inject 100 µL of the cell suspension subcutaneously.[19]

  • Tumor Monitoring & Randomization: Begin monitoring tumor growth approximately 5-7 days post-implantation. Use digital calipers to measure the length (L) and width (W) of the tumor. Calculate tumor volume using the formula: Volume = (L x W²) / 2 . When tumors reach an average volume of 80-100 mm³, randomize mice into treatment groups.

  • Antibody Dosing and Administration:

    • Dose: A standard, effective dose for checkpoint inhibitors in mice is 100-250 µg per mouse.[20] A common starting point for anti-LAG-3 (C9B7W) is 200 µ g/mouse .

    • Route: Intraperitoneal (i.p.) injection is the most common and convenient route for antibody administration.[20] Intravenous (i.v.) injection is also an option.[21]

    • Schedule: Administer doses 2-3 times per week (e.g., every 3-4 days) to maintain adequate antibody exposure.[20]

  • Endpoint Determination: Continue monitoring tumor volume and body weight 2-3 times weekly. Euthanize mice when tumors reach the predetermined endpoint (e.g., >1500 mm³), exhibit ulceration, or if the mouse loses >20% of its initial body weight.

  • Tissue Harvest: At the study endpoint, euthanize mice and harvest tumors and spleens for downstream mechanistic analyses.

Endpoint Analysis and Data Interpretation

  • Primary Endpoint (Efficacy):

    • Tumor Growth Inhibition (TGI): Plot the mean tumor volume ± SEM for each group over time. TGI is the primary measure of anti-tumor activity.

    • Survival Analysis: In some studies, survival is the primary endpoint. Data should be presented as a Kaplan-Meier curve and analyzed using a log-rank test.

  • Secondary Endpoints (Mechanism of Action):

    • Immunophenotyping: Prepare single-cell suspensions from harvested tumors and spleens to analyze immune cell populations by multi-color flow cytometry.[16][22][23] Key markers include:

      • T Cells: CD45, CD3, CD4, CD8

      • Activation/Exhaustion Markers: Ki-67 (proliferation), IFNγ/TNFα (function), PD-1, TIM-3

    • Immunohistochemistry (IHC): Analyze fixed tumor sections to visualize the spatial distribution and density of infiltrating immune cells (e.g., CD8+ T cells).

Quantitative Data Summary

The following table provides typical parameters for an in vivo study using anti-LAG-3 in a syngeneic model.

ParameterRecommended SpecificationRationale / Source
Mouse Strain C57BL/6 or BALB/c (6-8 weeks old)Strain must match the origin of the syngeneic cell line.[16]
Cell Line MC38, CT26, B16-F10Well-characterized lines with known immunogenicity profiles.
Implantation Site Subcutaneous (Flank)Easy to measure tumor growth and minimally invasive.[19]
Implantation Dose 0.5 - 1.0 x 10⁶ cells in 100 µLSufficient to establish tumors consistently without being overly aggressive.
Antibody Clone Anti-LAG-3: C9B7W; Isotype: Rat IgG1Validated surrogate antibody for in vivo blockade in mice.[5][14]
Dose per Mouse 100 - 250 µgStandard effective range for checkpoint inhibitors in vivo.[20]
Administration Route Intraperitoneal (i.p.)Most common, convenient, and effective route for systemic delivery.[20]
Dosing Schedule 2-3 times per weekMaintains therapeutic antibody levels based on typical mAb pharmacokinetics in mice.[20][24]
Primary Endpoint Tumor Volume (mm³)Direct measure of anti-tumor efficacy.

References

  • Relatlimab | Advanced Drug Monograph - MedP
  • No more LAGging behind PD-1: uncovering the unique role of LAG-3 in T-cell exhaustion. (2024). Cell.
  • Rel
  • Preclinical Characterization of Relatlimab, a Human LAG-3–Blocking Antibody, Alone or in Combination with Nivolumab. (2022). Cancer Immunology Research - AACR Journals.
  • Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. ichorbio.
  • Preclinical Characterization of Relatlimab, a Human LAG-3–Blocking Antibody, Alone or in Combination with Nivolumab. (2022). PubMed Central.
  • InVivoMAb anti-mouse LAG-3. Bio X Cell.
  • Relatlimab: a novel drug targeting immune checkpoint LAG-3 in melanoma therapy. (2023). NIH.
  • Anti-mouse LAG-3-InVivo CD markers inhibitor. Selleck Chemicals.
  • Protocol to study the immune profile of syngeneic mouse tumor models. (2024). PubMed - NIH.
  • Anti-Mouse CD223 (LAG-3) [Clone C9B7W] — Purified in vivo PLATINUM™ Functional Grade. Leinco Technologies.
  • LAG3 and T cell exhaustion. Fortis Life Sciences.
  • Expression of LAG-3 defines exhaustion of intratumoral PD-1+ T cells and correlates with poor outcome in follicular lymphoma. (2016). PubMed Central - NIH.
  • Relatlimab: Novel LAG-3 Immunotherapy uses in Cancer, Side Effects, Dosages, Expect
  • Lymphocyte-Activation Gene 3 (LAG3): the Next Immune Checkpoint Receptor. (2018). PubMed Central - NIH.
  • Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis. (2023).
  • Preclinical Characterization of Relatlimab, a Human LAG-3– Blocking Antibody, Alone or in Combin
  • LAG-3: Revitalizing T Cells in Exhaustion for Combin
  • Mechanism of Action | Opdualag® (nivolumab and rel
  • Preclinical Characterization of Relatlimab, a Human LAG-3–Blocking Antibody, Alone or in Combination with Nivolumab. (2022). Cancer Immunology Research - AACR Journals.
  • Pharmacokinetics of Monoclonal Antibodies. OUCI.
  • EXPERIMENTAL PROTOCOL: SYNGENEIC, HETEROTOPIC AND IMMUNOCOMPETENT SMALL CELL LUNG CANCER MOUSE MODELS. ciberonc.
  • (BE0174) InVivoMAb anti-mouse LAG-3. Bio X Cell - CiteAb.
  • In vivo Efficacy Test in LAG3 Humanized Mouse Models.
  • Immunophenotyping of Cells in Mouse Syngeneic Tumor Models. Noble Life Sciences.
  • Injection of cells and monoclonal antibodies into mice: comparison of tail vein and retroorbital routes. (1986). PubMed.

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Application Notes & Protocols: BMS-986165 in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Introduction: A New Frontier in Disease Modeling

Organoid technology has revolutionized our ability to model human diseases in vitro. These self-organizing, three-dimensional structures recapitulate the architecture and function of native tissues with remarkable fidelity, offering an unparalleled platform for studying pathophysiology and evaluating therapeutic candidates.[1][2] In the realm of immune-mediated inflammatory diseases, organoids provide a unique window into the complex interplay between epithelial barriers, immune cells, and inflammatory signaling pathways.[3][4] This guide focuses on the application of BMS-986165 (Deucravacitinib), a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2), within these sophisticated model systems.[5][6]

BMS-986165 represents a significant advancement in the targeted therapy of autoimmune and inflammatory conditions.[7][8] Its high selectivity for TYK2, a key mediator of pathogenic cytokine signaling, offers the potential for potent efficacy with an improved safety profile compared to less selective Janus kinase (JAK) inhibitors.[9][10][11] By integrating BMS-986165 into organoid-based disease models, researchers can dissect its mechanism of action at the tissue level, identify responsive patient populations, and accelerate the development of next-generation therapies.

Mechanism of Action: Selective Inhibition of TYK2 Signaling

TYK2 is a member of the JAK family of intracellular non-receptor tyrosine kinases.[12][13] It plays a pivotal role in the signal transduction of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[14][15][16] These cytokines are central to the pathogenesis of numerous autoimmune diseases, such as psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease.[5][7]

Unlike conventional JAK inhibitors that target the highly conserved ATP-binding site of the kinase (JH1) domain, BMS-986165 employs a unique allosteric mechanism.[17][18] It binds with high affinity to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an auto-inhibitory conformation that prevents its activation.[12] This novel mode of action confers exceptional selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects.[9]

The binding of cytokines to their receptors initiates a cascade of intracellular events, leading to the activation of JAKs and subsequent phosphorylation of Signal Transducers and Activators of Transcription (STATs).[19][20] Phosphorylated STATs then translocate to the nucleus to regulate the expression of target genes involved in inflammation and immune responses.[16] By selectively inhibiting TYK2, BMS-986165 effectively blocks these downstream signaling pathways, dampening the inflammatory cascade.[18][21]

TYK2_Signaling_Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK JAK1/JAK2 Cytokine_Receptor->JAK Activates Cytokine IL-12, IL-23, Type I IFN Cytokine->Cytokine_Receptor Binds BMS_986165 BMS-986165 (Deucravacitinib) BMS_986165->TYK2 Allosterically Inhibits (Binds to JH2 domain) STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Phosphorylation Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Regulates

Caption: TYK2 Signaling Pathway and the inhibitory action of BMS-986165.

Applications of BMS-986165 in Organoid Research

The integration of BMS-986165 into organoid culture systems opens up a multitude of research avenues:

  • Modeling Inflammatory Bowel Disease (IBD): Intestinal organoids derived from healthy donors or IBD patients can be used to investigate the role of TYK2 signaling in epithelial barrier dysfunction, a hallmark of IBD.[2][4] Researchers can induce an inflammatory state using a cocktail of cytokines (e.g., TNF-α, IFN-γ, IL-1β) and assess the protective effects of BMS-986165 on barrier integrity, cell death, and the expression of inflammatory mediators.

  • Investigating Psoriasis Pathogenesis: Skin organoids, or "epidermoids," provide a valuable tool for studying the hyperproliferation and inflammation characteristic of psoriasis.[22] By stimulating these organoids with IL-23 or a psoriasis-relevant cytokine mix, the anti-proliferative and anti-inflammatory effects of BMS-986165 on keratinocytes can be quantified.

  • Elucidating Lupus Nephritis Mechanisms: Kidney organoids can be employed to model the inflammatory processes that drive lupus nephritis. Treatment with sera from lupus patients or specific cytokines can induce organoid injury, and the therapeutic potential of BMS-986165 to mitigate this damage can be evaluated.

  • Personalized Medicine Approaches: Patient-derived organoids (PDOs) offer the exciting possibility of personalized drug screening.[2] By generating organoids from individual patients with autoimmune diseases, researchers can test the efficacy of BMS-986165 ex vivo, potentially predicting clinical response and guiding treatment decisions.

Experimental Protocol: Investigating BMS-986165 in a Pro-inflammatory Intestinal Organoid Model

This protocol provides a framework for establishing a human intestinal organoid culture, inducing an inflammatory phenotype, and assessing the therapeutic effects of BMS-986165.

Materials and Reagents:

  • Human intestinal crypts or commercially available intestinal organoids

  • Matrigel® or other suitable basement membrane extract

  • IntestiCult™ Organoid Growth Medium (or equivalent)

  • Recombinant human cytokines (e.g., TNF-α, IFN-γ, IL-1β)

  • BMS-986165 (Deucravacitinib)

  • Cell viability assay (e.g., CellTiter-Glo® 3D)

  • Reagents for RNA extraction, qPCR, and immunofluorescence staining

Organoid_Workflow cluster_prep Organoid Preparation cluster_treatment Treatment cluster_analysis Endpoint Analysis Start Start: Human Intestinal Organoids Seed Seed Organoids in Matrigel Start->Seed Culture Culture for 4-5 days Seed->Culture Induce_Inflammation Induce Inflammation: Cytokine Cocktail (e.g., TNF-α, IFN-γ) Culture->Induce_Inflammation Treat_BMS Treat with BMS-986165 (Dose-Response) Induce_Inflammation->Treat_BMS Incubate Incubate for 48-72h Treat_BMS->Incubate Viability Cell Viability Assay (e.g., ATP-based) Incubate->Viability Gene_Expression Gene Expression Analysis (qPCR/RNA-seq) Incubate->Gene_Expression Protein_Analysis Protein Analysis (Immunofluorescence) Incubate->Protein_Analysis End Data Interpretation Viability->End Gene_Expression->End Protein_Analysis->End

Caption: Experimental workflow for testing BMS-986165 in intestinal organoids.

Step-by-Step Methodology:

  • Organoid Culture Initiation:

    • Thaw and culture human intestinal organoids according to the supplier's protocol or established laboratory procedures.[4][23]

    • Briefly, embed organoids in Matrigel® domes in a 24- or 48-well plate and provide fresh growth medium every 2-3 days.

    • Allow organoids to establish and grow for 4-5 days before initiating experiments.

  • Preparation of BMS-986165 Stock Solution:

    • Dissolve BMS-986165 powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C as recommended by the supplier.

    • Prepare working solutions by serially diluting the stock solution in organoid growth medium immediately before use.

  • Induction of Inflammation and Drug Treatment:

    • Prepare a pro-inflammatory cytokine cocktail in organoid growth medium. A starting point could be 10 ng/mL TNF-α and 50 ng/mL IFN-γ. The optimal concentration should be determined empirically.

    • Aspirate the old medium from the organoid cultures.

    • Add fresh medium containing the cytokine cocktail and varying concentrations of BMS-986165 (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO).

    • Include control wells with medium alone (no cytokines, no drug) and medium with cytokines plus vehicle.

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Endpoint Analysis:

    • Cell Viability Assessment:

      • Measure organoid viability using a 3D-compatible assay such as the CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP levels.[24][25]

      • Alternatively, live/dead cell staining can be performed using reagents like Calcein-AM and Ethidium Homodimer-1.[26][27]

    • Gene Expression Analysis:

      • Harvest organoids from the Matrigel® domes using a cell recovery solution.

      • Extract total RNA and perform quantitative real-time PCR (qPCR) to analyze the expression of key inflammatory genes (e.g., IL6, IL8, CXCL10, NOS2) and tight junction proteins (e.g., CLDN1, OCLN, TJP1).

    • Immunofluorescence Staining and Imaging:

      • Fix organoids in 4% paraformaldehyde, embed them for cryosectioning, or perform whole-mount staining.

      • Stain for markers of interest, such as cleaved caspase-3 (apoptosis), Ki67 (proliferation), and E-cadherin or ZO-1 (epithelial integrity).

      • Acquire images using a confocal microscope and quantify the fluorescence intensity.

Data Analysis and Interpretation

Quantitative Data Summary:

Treatment GroupOrganoid Viability (% of Control)Relative IL-6 mRNA ExpressionCleaved Caspase-3 Intensity (A.U.)
Untreated Control100 ± 5.21.0 ± 0.2100 ± 8.5
Cytokine Cocktail + Vehicle65 ± 7.825.4 ± 3.1350 ± 25.1
Cytokine Cocktail + BMS-986165 (1 nM)72 ± 6.518.2 ± 2.5280 ± 20.7
Cytokine Cocktail + BMS-986165 (10 nM)85 ± 5.98.7 ± 1.8175 ± 15.3
Cytokine Cocktail + BMS-986165 (100 nM)95 ± 4.72.1 ± 0.5110 ± 10.2

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Interpretation of Results:

  • A dose-dependent increase in organoid viability with BMS-986165 treatment in the presence of the inflammatory cytokine cocktail would indicate a protective effect of the compound.

  • A reduction in the mRNA expression of pro-inflammatory genes would confirm the anti-inflammatory activity of BMS-986165 at the transcriptional level.

  • Decreased cleaved caspase-3 staining would suggest that BMS-986165 mitigates cytokine-induced apoptosis.

  • Increased staining for tight junction proteins would point towards a role for BMS-986165 in preserving epithelial barrier integrity.

Conclusion and Future Directions

The use of BMS-986165 in organoid culture systems provides a powerful platform for investigating its therapeutic potential in a variety of immune-mediated diseases. The protocols and guidelines presented here offer a starting point for researchers to design and execute robust experiments that can yield valuable insights into the drug's mechanism of action and its effects on tissue pathophysiology. Future studies could involve co-culture of organoids with immune cells to create more complex and physiologically relevant models of inflammatory diseases, further enhancing our understanding of the intricate cellular and molecular interactions at play.[2]

References

  • Bristol Myers Squibb Announces Deucravacitinib (BMS-986165) Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis Study. (2020, November 3). Retrieved from [Link]

  • Deucravacitinib (BMS-986165) | TYK2 Inhibitor | Buy from Supplier AdooQ®. (n.d.). Retrieved from [Link]

  • Par G, Ewa W, Karolina G, et al. TYK2 as a therapeutic target in the treatment of autoimmune and inflammatory diseases. Immunotherapy. 2021;13(13):1135-1150. doi:10.2217/imt-2021-0096
  • TYK2 Tyrosine Kinase 2 - Immunology Pathways. (n.d.). Retrieved from [Link]

  • Catlett IM, Arasappan A, Chimalakonda A, et al. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2. Clin Pharmacol Ther. 2022;112(5):1047-1057. doi:10.1002/cpt.2736
  • Deucravacitinib. In: Wikipedia. ; 2023. Accessed January 16, 2026. [Link]

  • The Role of TYK2 in Immunology. (n.d.). Bristol Myers Squibb. Retrieved from [Link]

  • deucravacitinib. (n.d.). Drug Central. Retrieved from [Link]

  • Organoid Cultures for Assessing Intestinal Epithelial Differentiation and Function in Response to Type-2 Inflammation. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Deucravacitinib: A Deuterated First-in-Class Oral Allosteric TYK2 JH2 Inhibitor Originating from a Phenotypic Screen. (2025, June 12). Drug Hunter. Retrieved from [Link]

  • Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. (n.d.). Retrieved from [Link]

  • The Role of Organoids as a Novel Platform for Modeling of Inflammatory Bowel Disease. (n.d.). Retrieved from [Link]

  • Three-Dimensional Culture of Murine Colonic Crypts to Study Intestinal Stem Cell Function Ex Vivo. (2022, September 25). JoVE. Retrieved from [Link]

  • Dotti, I., Mayorgas, A., & Salas, A. (2022, August 19). Generation of human colon organoids from healthy and inflammatory bowel disease mucosa. protocols.io. [Link]

  • Intestinal organoids in inflammatory bowel disease: advances, applications, and future directions. (2025, May 11). Frontiers in Immunology. Retrieved from [Link]

  • Cell Viability and Cytotoxicity Assay - HUB Organoids. (n.d.). Retrieved from [Link]

  • 3D Organoid Cell Viability Assay: Performance Assessment in Human Colon Organoids. (n.d.). Retrieved from [Link]

  • A comprehensive strategy for organoids & spheroids & cell proliferation, viability, and toxicity detection. (2025, July 4). AntBio. Retrieved from [Link]

  • Inside Zasocitinib: a new model for TYK2 inhibition in immune-mediated diseases. (2025, September 26). Retrieved from [Link]

  • Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial. (2020, October 23). ACR abstract. Retrieved from [Link]

  • 3D cell culture alters signal transduction and drug response in head and neck squamous cell carcinoma. (2022, April 14). PMC - NIH. Retrieved from [Link]

  • A Quick Organoid Viability Measurement by Using Cyto3D® Live-Dead Assay Kit -Dr. Kalhara Menikdiwela. (2024, October 23). YouTube. Retrieved from [Link]

  • Discovery of BMS-986202: A Clinical Tyk2 Inhibitor that Binds to Tyk2 JH2. (2021, January 14). PubMed. Retrieved from [Link]

  • Bristol Myers Squibb Presents Late-Breaking Phase 2 Data Demonstrating the Safety and Efficacy of Deucravacitinib (BMS-986165) in Patients with Psoriatic Arthritis. (2020, November 9). Retrieved from [Link]

  • Topical TYK2 inhibitor ameliorates psoriasis-like dermatitis via the AKT-SP1-NGFR-AP1 pathway in keratinocytes. (2025, March 4). PubMed Central. Retrieved from [Link]

  • TYK2. (2023, January 16). 3decision - Discngine. Retrieved from [Link]

  • Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis. (n.d.). NIH. Retrieved from [Link]

  • What is the evidence behind using Sotyktu (deucravacitinib/BMS-986165) for psoriasis? What types of patients would be candidates for its use? Do any guidelines/organizations provide recommendations on its use?. (n.d.). InpharmD™. Retrieved from [Link]

  • Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1-3 Inhibitors. (n.d.). Retrieved from [Link]

  • Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial. (n.d.). ResearchGate. Retrieved from [Link]

  • Profiles in Innovation - Discovery moments: TYK2 pseudokinase inhibitor. (2023, March 9). MassBio. Retrieved from [Link]

Sources

Introduction: Elucidating Drug Mechanism through Genome-Wide Binding Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to Chromatin Immunoprecipitation Sequencing (ChIP-seq) for profiling the genomic binding of target proteins following treatment with the hypothetical small molecule inhibitor, BMS-961.

Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique used to map the genome-wide binding sites of DNA-associated proteins. When combined with small molecule inhibitors, ChIP-seq provides invaluable insights into drug mechanism of action, target engagement, and off-target effects. This guide details the application of ChIP-seq to investigate changes in protein-chromatin interactions following treatment with BMS-961, a hypothetical, potent, and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family protein, BRD4.

BRD4 is a critical epigenetic reader that binds to acetylated histones and recruits the transcriptional machinery to drive the expression of key oncogenes, such as MYC. By competitively displacing BRD4 from chromatin, inhibitors like BMS-961 are expected to cause a global redistribution of BRD4 binding, leading to the downregulation of target gene expression. This application note provides a comprehensive framework, from experimental design to data interpretation, for researchers utilizing ChIP-seq to validate the mechanism of BET inhibitors.

Principle of the Assay

The ChIP-seq workflow begins with the treatment of cells with the small molecule of interest (BMS-961) and a vehicle control (e.g., DMSO). Subsequently, protein-DNA complexes are reversibly cross-linked using formaldehyde. The chromatin is then sheared into small fragments, and an antibody specific to the target protein (BRD4) is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the enriched DNA is purified and used to generate a sequencing library. The resulting sequencing reads are mapped to a reference genome to identify enrichment sites, revealing the genomic locations where the protein was bound. Comparing the binding profiles between the BMS-961-treated and vehicle-treated cells allows for the precise determination of the inhibitor's effect on target protein localization.

Experimental Workflow Overview

cluster_wet_lab Wet Lab Protocol cluster_dry_lab Bioinformatics Analysis step1 Cell Culture & Treatment (Vehicle vs. BMS-961) step2 Formaldehyde Cross-linking step1->step2 step3 Cell Lysis & Chromatin Shearing (Sonication or Enzymatic) step2->step3 step4 Immunoprecipitation (IP) with anti-BRD4 Antibody step3->step4 step5 Wash & Elute Protein-DNA Complexes step4->step5 step6 Reverse Cross-linking & DNA Purification step5->step6 step7 Library Preparation step6->step7 step8 Sequencing step7->step8 step9 Raw Read Quality Control (FastQC) step8->step9 Data Transfer step10 Adapter Trimming step9->step10 step11 Alignment to Reference Genome step10->step11 step12 Peak Calling (e.g., MACS2) step11->step12 step13 Differential Binding Analysis step12->step13 step14 Downstream Analysis (Motif finding, Pathway analysis) step13->step14

Figure 1. High-level overview of the ChIP-seq workflow, from cell treatment to bioinformatics analysis.

Part 1: Experimental Design and Controls

Cell Treatment and Titration

The effect of a small molecule inhibitor can be highly dependent on its concentration and the treatment duration.

  • Concentration: It is critical to use a concentration of BMS-961 that is sufficient to engage the target (BRD4) but does not induce widespread cytotoxicity, which can confound the results. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for the downregulation of a known BRD4 target gene, such as MYC, using RT-qPCR. A concentration of 5-10 times the IC50 is often a suitable starting point for ChIP-seq experiments.

  • Duration: The kinetics of protein binding can vary. For a competitive displacement inhibitor like BMS-961, a relatively short treatment time (e.g., 1-6 hours) is often sufficient to observe a significant reduction in BRD4 chromatin binding. A time-course experiment is recommended to identify the optimal treatment window.

Essential Controls

To ensure the specificity of the immunoprecipitation and the biological relevance of the findings, several controls are mandatory.

Control TypePurposeRationale
Vehicle Control To establish the baseline binding profile of the target protein (BRD4).This is the primary comparison group. Typically, the vehicle is DMSO at the same final concentration as the BMS-961 treatment group.
Input DNA To account for biases in chromatin shearing and sequencing.A small fraction of the sheared chromatin is set aside before the IP. It represents the genomic background and is used for normalization during peak calling.
Isotype Control (IgG) To control for non-specific binding of the antibody to chromatin.An immunoprecipitation is performed with a non-specific IgG antibody of the same isotype as the primary antibody. Signal from the IgG ChIP should be minimal.
Positive & Negative Loci To validate the success of the immunoprecipitation via qPCR before sequencing.qPCR primers are designed for a known target gene promoter (positive locus, e.g., MYC) and a gene-desert region (negative locus). Successful IP should show high enrichment at the positive locus and low enrichment at the negative locus.
Antibody Validation

The quality of the antibody is the single most important factor for a successful ChIP experiment. The antibody must be highly specific and efficient in immunoprecipitating the target protein.

  • Validation: The antibody should be validated for use in ChIP applications by the manufacturer. Independent validation via Western blot on nuclear extracts and IP-Western is highly recommended to confirm that the antibody recognizes a single band at the correct molecular weight for BRD4.

  • Titration: The optimal amount of antibody should be determined by performing a titration experiment, using a constant amount of chromatin and varying amounts of antibody (e.g., 1, 2, 5, 10 µg). The ideal amount will maximize the signal-to-noise ratio (enrichment at a positive locus vs. a negative locus).

Part 2: Detailed Step-by-Step Protocol

This protocol is optimized for starting with approximately 20-30 million mammalian cells per condition (e.g., Vehicle and BMS-961 treatment).

Cell Culture and Treatment
  • Culture cells to ~80-90% confluency under standard conditions. Ensure the cell line is sensitive to BET inhibitors.

  • Treat the cells with the predetermined optimal concentration of BMS-961 or Vehicle (DMSO) for the determined duration.

Cross-linking

Causality: Formaldehyde creates reversible methylene bridges between proteins and DNA that are in close proximity, effectively "freezing" the in vivo interactions.

  • Add formaldehyde directly to the culture medium to a final concentration of 1%. (e.g., add 270 µL of 37% formaldehyde to 10 mL of media).

  • Incubate for 10 minutes at room temperature with gentle swirling. Note: Over-crosslinking can mask epitopes and reduce chromatin shearing efficiency, while under-crosslinking results in weak signal.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature.

  • Scrape the cells, transfer to a conical tube, and pellet by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).

  • Wash the cell pellet twice with ice-cold PBS.

Chromatin Preparation and Shearing

Causality: The chromatin must be fragmented to a size range of 200-600 bp to provide the necessary resolution for mapping binding sites. Sonication is the most common method for achieving this.

  • Resuspend the cell pellet in a lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors).

  • Incubate on ice for 10 minutes.

  • Shear the chromatin by sonication. This step is critical and must be optimized for your specific cell type and sonicator.

    • Optimization: Perform a time course of sonication and analyze the fragment size by running an aliquot of the sheared, reverse-cross-linked DNA on an agarose gel. Aim for a smear centered around 300-500 bp.

  • After sonication, pellet the cellular debris by centrifugation at maximum speed for 10 minutes at 4°C.

  • Transfer the supernatant (containing the sheared chromatin) to a new tube. This is your chromatin preparation.

Immunoprecipitation (IP)
  • Dilute the chromatin at least 1:10 in ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl). This reduces the SDS concentration, which can interfere with antibody binding.

  • Set aside 1% of the diluted chromatin as the Input Control .

  • Add the pre-determined optimal amount of anti-BRD4 antibody to the remaining chromatin. For the IgG control, add the same amount of isotype-matched IgG.

  • Incubate overnight at 4°C with rotation.

  • The next day, add pre-blocked Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C with rotation.

Washing and Elution

Causality: A series of stringent washes is crucial to remove non-specifically bound chromatin, thereby reducing background noise and increasing the specificity of the signal.

  • Pellet the beads on a magnetic stand and discard the supernatant.

  • Perform a series of washes, typically including:

    • Low Salt Wash Buffer

    • High Salt Wash Buffer

    • LiCl Wash Buffer

    • TE Buffer

  • After the final wash, elute the protein-DNA complexes from the beads by adding Elution Buffer (1% SDS, 0.1 M NaHCO3) and incubating at room temperature.

Reverse Cross-linking and DNA Purification
  • To the eluted samples and the Input control, add NaCl to a final concentration of 200 mM.

  • Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.

  • Add RNase A and incubate to degrade RNA.

  • Add Proteinase K and incubate to degrade proteins.

  • Purify the DNA using a standard column-based DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.

Quality Control and Library Preparation

Before proceeding to expensive and time-consuming sequencing, perform a final quality control check.

  • qPCR Validation: Use the purified ChIP DNA and Input DNA to perform qPCR with primers for positive and negative control loci. A successful ChIP will show significant enrichment at the positive locus relative to the negative locus and the IgG control.

QC MetricVehicle (BRD4 IP)BMS-961 (BRD4 IP)IgG ControlExpected Outcome
% Input at MYC promoter > 0.5%< 0.1%< 0.05%High enrichment in Vehicle, strongly reduced by BMS-961.
% Input at gene desert < 0.05%< 0.05%< 0.05%Minimal enrichment across all samples.

Once the ChIP has been validated, proceed with library preparation using a commercial kit compatible with low DNA input amounts. Follow the manufacturer's instructions for end-repair, A-tailing, adapter ligation, and PCR amplification.

Part 3: Data Analysis and Interpretation

The goal of the bioinformatics analysis is to identify genomic regions with a statistically significant enrichment of sequencing reads in the BRD4 IP sample compared to the input control, and to quantify the changes in this enrichment upon treatment with BMS-961.

Bioinformatics Workflow

Figure 2. A standard bioinformatics pipeline for analyzing ChIP-seq data from a small molecule inhibitor study.

Interpreting the Results

The primary output of the differential binding analysis will be a list of genomic regions where BRD4 binding is significantly reduced following BMS-961 treatment.

  • Validation of Mechanism: As expected for a BET inhibitor, a successful experiment will show a dramatic loss of BRD4 binding at the promoters and enhancers of known oncogenes like MYC.

  • Genome-wide Effects: Plotting the BRD4 signal at all active promoters and enhancers can reveal the global impact of BMS-961 on BRD4 localization.

  • Downstream Insights: The genes associated with lost BRD4 binding sites can be analyzed using pathway analysis tools (e.g., GSEA, DAVID) to understand the biological processes affected by the inhibitor. This can uncover novel mechanisms of action and potential therapeutic applications.

References

  • Donati, B., Lorenzini, E., & Ciarrocchi, A. (2018). BRD4 and its role in cancer. Journal of Hematology & Oncology. [Link]

  • Delmore, J. E., et al. (2011). A chemical probe for BET bromodomains reveals a role for BRD4 in oncology. Cell. [Link]

  • Landt, S. G., et al. (2012). ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia. Genome Research. [Link]

  • Uhlen, M., et al. (2016). A proposal for validation of antibodies. Nature Methods. [Link]

  • Hoffman, B. G., et al. (2015). A guide to genome-wide mapping of protein-DNA interactions. Nature Methods. [Link]

Application Note: High-Throughput Screening for RORγt Inverse Agonists Using BMS-986261 as a Reference Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the RORγt-IL-17 Axis in Autoimmune Disease

The Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a spectrum of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] RORγt is a nuclear receptor that functions as the master transcriptional regulator of T helper 17 (Th17) cell differentiation.[3][4] Upon activation, RORγt directly binds to ROR response elements (ROREs) in the promoter regions of target genes, most notably Interleukin-17A (IL-17A) and IL-17F, driving their expression.[2][4] The overexpression of these cytokines is a hallmark of Th17-mediated inflammation.[5]

The discovery of small molecule inverse agonists that bind to the ligand-binding pocket of RORγt and suppress its transcriptional activity represents a promising therapeutic strategy.[1][6] These molecules function by stabilizing a conformation of the receptor that is unfavorable for the recruitment of co-activators, thereby inhibiting gene transcription. Bristol Myers Squibb's compound, BMS-986261, is a potent and selective RORγt inverse agonist that has been investigated in clinical trials.[3][7] Its well-characterized activity makes it an ideal reference compound for developing and validating high-throughput screening (HTS) assays aimed at identifying novel RORγt modulators.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust HTS campaigns to discover novel RORγt inverse agonists, using BMS-986261 as a control. We will detail the principles and protocols for both a primary biochemical assay and a secondary cell-based assay, ensuring a rigorous and efficient screening cascade.

The RORγt Signaling Pathway and Point of Intervention

RORγt, upon cellular differentiation signals, translocates to the nucleus and binds to specific DNA sequences known as ROREs within the promoter regions of target genes. This binding event, along with the recruitment of co-activator proteins, initiates the transcription of pro-inflammatory cytokines like IL-17A. Inverse agonists, such as BMS-986261, directly compete with potential endogenous ligands or bind to the ligand-binding domain (LBD) of RORγt, inducing a conformational change that promotes the recruitment of co-repressors and actively inhibits the transcription of these target genes.

RORyt Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Signals Pro-inflammatory Signals RORgt RORγt Pro-inflammatory Signals->RORgt Activation & Nuclear Translocation RORE RORE (IL-17 Promoter) RORgt->RORE Binds to Corepressor Co-repressor RORgt->Corepressor Recruits Coactivator Co-activator Coactivator->RORE Recruited to IL17 IL-17 mRNA RORE->IL17 Initiates Transcription BMS961 BMS-986261 (Inverse Agonist) BMS961->RORgt Binds to LBD Corepressor->RORE Inhibits Transcription TR_FRET_Assay_Workflow cluster_0 Assay Principle: No Inhibitor cluster_1 Assay Principle: With Inhibitor (BMS-986261) RORgt_LBD GST-RORγt LBD Coactivator_Peptide Biotin-Coactivator Peptide RORgt_LBD->Coactivator_Peptide interacts Eu_Ab Eu-Ab Eu_Ab->RORgt_LBD binds SA_Acceptor SA-Acceptor Eu_Ab->SA_Acceptor Energy Transfer Light_615 Light Emission (615 nm) Eu_Ab->Light_615 Coactivator_Peptide->SA_Acceptor binds Light_665 Light Emission (665 nm) SA_Acceptor->Light_665 High_FRET High FRET Signal Light_615->High_FRET Light_665->High_FRET Excitation Excitation (340 nm) Excitation->Eu_Ab RORgt_LBD_Inhib GST-RORγt LBD Coactivator_Peptide_Inhib Biotin-Coactivator Peptide Eu_Ab_Inhib Eu-Ab Eu_Ab_Inhib->RORgt_LBD_Inhib binds Light_615_Inhib Light Emission (615 nm) Eu_Ab_Inhib->Light_615_Inhib SA_Acceptor_Inhib SA-Acceptor Coactivator_Peptide_Inhib->SA_Acceptor_Inhib binds BMS961_Inhib BMS-986261 BMS961_Inhib->RORgt_LBD_Inhib binds & disrupts interaction Low_FRET Low FRET Signal Light_615_Inhib->Low_FRET Light_665_Inhib Light Emission (665 nm) Light_665_Inhib->Low_FRET Excitation_Inhib Excitation (340 nm) Excitation_Inhib->Eu_Ab_Inhib

Caption: Workflow of the RORγt TR-FRET assay.

Protocol: RORγt TR-FRET Assay

Materials and Reagents:

ReagentRecommended SupplierFinal Concentration
GST-tagged human RORγt LBDCommercially available5 nM
Biotinylated SRC1-4 peptideCustom synthesis10 nM
Europium-labeled anti-GST antibodyCommercially available1 nM
Streptavidin-d2Commercially available20 nM
BMS-986261Synthesized or custom orderVariable (for IC50)
Assay BufferIn-house preparationSee below
384-well low-volume platesGreiner Bio-OneN/A

Assay Buffer Composition: 50 mM HEPES (pH 7.4), 50 mM KCl, 0.1% BSA, 1 mM DTT.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of BMS-986261 and library compounds in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate.

    • For control wells, dispense 50 nL of DMSO (0% inhibition) or a saturating concentration of BMS-986261 (10 µM, 100% inhibition).

  • Reagent Preparation and Dispensing:

    • Prepare a 2X solution of GST-RORγt LBD and Biotin-SRC1-4 peptide in assay buffer.

    • Prepare a 2X solution of Eu-labeled anti-GST antibody and Streptavidin-d2 in assay buffer.

    • Using a multi-drop dispenser, add 5 µL of the RORγt/peptide solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the receptor.

  • Detection:

    • Add 5 µL of the antibody/streptavidin solution to all wells.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader (e.g., PHERAstar FSX, EnVision).

    • Use an excitation wavelength of 340 nm and measure emission at 615 nm (Europium) and 665 nm (acceptor).

Data Analysis:

  • Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Normalize the data using the control wells: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_100%_inhibition) / (Ratio_0%_inhibition - Ratio_100%_inhibition)).

  • For active compounds, determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Secondary Confirmatory Assay: RORγt-Gal4 Reporter Gene Assay

A cell-based reporter gene assay is an essential secondary screen to confirm the activity of hits from the primary biochemical screen in a cellular context. [6][8]This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.

Principle of the RORγt-Gal4 Reporter Assay

This assay utilizes a stable cell line (e.g., HEK293) co-transfected with two constructs:

  • A chimeric receptor construct consisting of the Gal4 DNA-binding domain fused to the RORγt LBD.

  • A reporter construct containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

When the RORγt LBD is constitutively active, it drives the expression of luciferase. Inverse agonists like BMS-986261 will bind to the RORγt LBD, inhibiting its transcriptional activity and leading to a decrease in luciferase expression. [8]

Protocol: RORγt-Gal4 Reporter Gene Assay

Materials and Reagents:

ReagentRecommended Supplier
HEK293 RORγt-Gal4 Reporter Cell LineCommercially available or in-house generation
Cell Culture Medium (DMEM, 10% FBS, Pen/Strep)Gibco
BMS-986261Synthesized or custom order
Luciferase Assay ReagentPromega (e.g., ONE-Glo™)
384-well solid white platesCorning

Procedure:

  • Cell Plating:

    • Harvest and resuspend the HEK293 RORγt-Gal4 reporter cells in culture medium.

    • Dispense 40 µL of the cell suspension (e.g., 5,000 cells/well) into the wells of a 384-well plate.

    • Incubate the plate at 37°C, 5% CO2 for 16-24 hours.

  • Compound Addition:

    • Prepare serial dilutions of hit compounds and BMS-986261 in culture medium (with a final DMSO concentration ≤ 0.5%).

    • Remove the plating medium from the cells and add 20 µL of the compound-containing medium.

    • For control wells, add medium with DMSO (0% inhibition) or a saturating concentration of BMS-986261 (10 µM, 100% inhibition).

  • Incubation:

    • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 20 µL of the luciferase reagent to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Data Acquisition:

    • Measure the luminescence signal using a plate-based luminometer.

Data Analysis:

  • Normalize the data using the control wells: % Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_100%_inhibition) / (Luminescence_0%_inhibition - Luminescence_100%_inhibition)).

  • Determine the IC50 values for confirmed hits by fitting the concentration-response data to a four-parameter logistic equation.

Data Interpretation and Hit Triage

A successful HTS campaign will generate a large dataset that requires careful analysis to identify promising lead compounds.

ParameterPrimary TR-FRET AssaySecondary Reporter AssayDesired Outcome
Potency (IC50) < 1 µM< 10 µMHigh potency in both assays
Maximal Inhibition > 80%> 70%High efficacy
Selectivity N/AConfirmed against counter-screens (e.g., RORα, RORβ)Selective for RORγt
Cytotoxicity N/AAssessed in parallelNon-toxic at active concentrations

Compounds that demonstrate potent and selective inhibition of RORγt in both the primary biochemical and secondary cellular assays are prioritized for further characterization, including mechanism of action studies, DMPK profiling, and in vivo efficacy studies.

Conclusion

The methodologies outlined in this application note provide a robust framework for the high-throughput screening and identification of novel RORγt inverse agonists. The use of a well-characterized reference compound like BMS-986261 is crucial for assay validation and quality control throughout the screening campaign. By employing a multi-tiered screening approach, from a high-throughput biochemical assay to a lower-throughput, more physiologically relevant cellular assay, researchers can efficiently identify and prioritize promising lead candidates for the development of new therapeutics for autoimmune and inflammatory diseases.

References

  • Fauber, B. P., et al. (2018). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PLOS ONE, 13(9), e0203833. [Link]

  • Mele, D. A., & Tassiulas, I. (2020). RORγt protein modifications and IL-17-mediated inflammation. Trends in Immunology, 41(12), 1089-1101. [Link]

  • Bristol-Myers Squibb. (2024). Safety and Effectiveness of BMS-986263 in Adults With Compensated Cirrhosis (Liver Disease) From Nonalcoholic Steatohepatitis (NASH). ClinicalTrials.gov. [Link]

  • Gege, C., et al. (2019). Dose–Response Evaluation of Novel RORγt Inhibitors by Low-Throughput TR-FRET and Phenotypic Assays. ResearchGate. [Link]

  • Kumar, N., et al. (2011). Development of an HTS-Compatible Assay for Discovery of ROR Modulators Using AlphaScreen® Technology. ASSAY and Drug Development Technologies, 9(1), 33-42. [Link]

  • Xue, X., et al. (2025). RORγt inhibitors in clinical development for the treatment of autoimmune diseases: challenges and opportunities. Expert Opinion on Investigational Drugs, 34(4), 285-300. [Link]

  • Jetten, A. M., & Takeda, Y. (2019). Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists. Methods in Molecular Biology, 1953, 137-152. [Link]

  • Marciano, D. P., et al. (2014). A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1. eLife, 3, e02131. [Link]

  • He, Y., et al. (2022). RORγt phosphorylation protects against T cell-mediated inflammation. Nature Communications, 13(1), 1362. [Link]

  • Kumar, N., et al. (2011). Development of an HTS Compatible Assay for Discovery of RORα Modulators using AlphaScreen® Technology. ASSAY and Drug Development Technologies, 9(1), 33–42. [Link]

  • Huh, J. R., et al. (2013). Agonist activity of oxysterols in a cell-based RORγ reporter assay and direct binding to RORγ LBD. Proceedings of the National Academy of Sciences, 110(21), 8655-8660. [Link]

  • Genovese, L. (2022). Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation. Drug Discovery and Development. [Link]

  • Sanford Burnham Prebys Medical Discovery Institute. (n.d.). High-Throughput Screening. [Link]

  • Takeda, Y., et al. (2021). Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. Nucleic Acids Research, 49(14), 8047–8064. [Link]

  • Kojetin, D. J., & Burris, T. P. (2014). Chemical Screening of Nuclear Receptor Modulators. Molecules, 19(7), 9156-9195. [Link]

  • Indiana University School of Medicine. (n.d.). High-Throughput Screening. [Link]

  • Bristol-Myers Squibb. (2023). A Study of BMS-986166 or Branebrutinib for the Treatment of Participants With Atopic Dermatitis. ClinicalTrials.gov. [Link]

  • Zhang, F., et al. (2012). RORγT and RORγ activate the Il17 promoter and drive Th17 differentiation. Journal of immunology, 188(10), 4875-4883. [Link]

  • Xue, X., et al. (2025). RORγt inhibitors in clinical development for the treatment of autoimmune diseases: challenges and opportunities. Taylor & Francis Online. [Link]

  • Gaffen, S. L. (2017). Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications. Cold Spring Harbor Perspectives in Biology, 9(10), a028522. [Link]

  • Eurofins Discovery. (n.d.). NHRscan – Your Nuclear Hormone Receptor Panel. [Link]

  • Narayanan, S., et al. (2021). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PLOS ONE, 16(1), e0245224. [Link]

  • Isogen Lifescience. (n.d.). TR-FRET Cell-based assay kits. [Link]

  • Zhang, Y., et al. (2024). End-To-End Automated Intact Protein Mass Spectrometry for High-Throughput Screening and Characterization of Bispecific and Multispecific Antibodies. Analytical Chemistry, 96(47), 17859-17867. [Link]

  • Bristol-Myers Squibb. (2026). A Study to Evaluate Whether Participants With Melanoma Prefer Subcutaneous vs Intravenous Administration of Nivolumab and Nivolumab + Relatlimab Fixed-dose Combinations. BMS Clinical Trials. [Link]

  • Collins, M., et al. (2025). RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLOS ONE, 20(1), e0317090. [Link]

  • Huh, J. R., et al. (2010). Identification of Potent and Selective RORγ Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Ruan, Q., et al. (2011). The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis. The Journal of Experimental Medicine, 208(11), 2321–2333. [Link]

  • Zhang, Y., & Li, L. (2014). Droplet electrospray ionization mass spectrometry for high throughput screening for enzyme inhibitors. Analytical chemistry, 86(19), 9847-9854. [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. [Link]

  • Słabicki, M., et al. (2023). Diagnostic TR-FRET assays for detection of antibodies in patient samples. Cell Reports Methods, 3(2), 100405. [Link]

  • Southern, M., et al. (2007). Development of the High Throughput Screening Assay for Identification of Agonists of an Orphan Nuclear Receptor. ASSAY and Drug Development Technologies, 5(4), 503-514. [Link]

  • Bristol-Myers Squibb. (2025). A Study to Compare the Efficacy and Safety of BMS-986365 Versus the Investigator's Choice of Therapy in Participants With Metastatic Castration-resistant Prostate Cancer. ClinicalTrials.gov. [Link]

  • Jones, C. M., et al. (2025). Twenty-Five Years of High-Throughput Screening of Biological Samples with Mass Spectrometry: Current Platforms and Emerging Methods. Analytical Chemistry. [Link]

  • Agilent. (2012). High Throughput Screening Applications. [Link]

  • Kumar, N., et al. (2011). Development of an HTS-compatible assay for discovery of RORα modulators using AlphaScreen® technology. ASSAY and Drug Development Technologies, 9(1), 33-42. [Link]

  • Sykes, D. (2018). A TR-FRET approach to measure the kinetics of ligand-receptor binding. YouTube. [Link]

  • Bristol-Myers Squibb. (2024). A Study to Evaluate the Safety, Tolerability, and Drug Levels of BMS-986521 in Healthy Participants. ClinicalTrials.gov. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: BMS-986165 (Deucravacitinib)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide addresses a critical issue encountered in experimental biology: when a highly selective and potent inhibitor, such as BMS-986165 (Deucravacitinib), does not produce the expected biological effect in an experimental setup. As a selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), BMS-986165 is a precision tool designed to dissect specific signaling pathways.[1][2][3] When it fails to perform as anticipated, a systematic and logical troubleshooting process is essential.

This document provides a framework for identifying the root cause of such discrepancies, structured in a question-and-answer format. It moves from foundational checks of the compound and experimental setup to more complex biological variables and data interpretation challenges.

Part 1: Frequently Asked Questions (FAQs) - Initial Triage

This section provides rapid answers to the most common initial questions when encountering unexpected results with BMS-986165.

Q1: What is the primary mechanism of action for BMS-986165?

A1: BMS-986165, also known as Deucravacitinib, is a first-in-class, oral, highly selective allosteric inhibitor of TYK2.[4][5] It uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2, not the active ATP-binding site in the catalytic (JH1) domain.[1][6] This binding stabilizes an inactive conformation of TYK2, preventing its activation and subsequent downstream signaling.[3][7] Its primary role is to block signaling mediated by cytokines like IL-23, IL-12, and Type I interferons.[1][8]

Q2: Which specific signaling pathway should I be monitoring to confirm its activity?

A2: The most direct pathway to monitor is the IL-23/TYK2/STAT3 axis.[9][10] Upon stimulation with IL-23, TYK2, in conjunction with JAK2, phosphorylates STAT3.[10][11] A successful experiment with BMS-986165 should demonstrate a dose-dependent reduction in the phosphorylation of STAT3 (p-STAT3) following IL-23 stimulation.[12] Similarly, for Type I interferon signaling, one would expect to see inhibition of STAT1 and STAT2 phosphorylation.[10]

Q3: My BMS-986165 is dissolved in DMSO, but I'm not seeing an effect. What's the first thing I should check?

A3: The quality and handling of your solvent and stock solution are critical.

  • DMSO Quality: Ensure you are using anhydrous, research-grade DMSO. DMSO is highly hygroscopic, and moisture contamination can significantly reduce the solubility and stability of compounds.[13]

  • Stock Concentration and Storage: Prepare a concentrated stock solution (e.g., 10-20 mM) in fresh DMSO.[14] Aliquot this stock into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles.[4]

  • Final DMSO Concentration: In your cell culture or assay, ensure the final concentration of DMSO is low (typically ≤0.1%) and consistent across all conditions, including the vehicle control, as higher concentrations can be cytotoxic or have off-target effects.

Q4: What is a typical effective concentration (IC50) for BMS-986165 in cell-based assays?

A4: The cellular potency of BMS-986165 is very high. In human peripheral blood mononuclear cells (PBMCs), it inhibits IFN-α-induced STAT phosphorylation with IC50 values in the low nanomolar range (1-6 nM).[15] For IL-12-induced IFN-γ production, the IC50 is around 11 nM.[15] If you are using concentrations well above this range (e.g., >1 µM) without seeing an effect, it strongly suggests a problem with your compound or experimental system.[16]

Part 2: In-Depth Troubleshooting Guides

If the initial checks from the FAQ section do not resolve the issue, a more detailed investigation is required. This section is organized by potential problem areas.

Guide 1: Compound Integrity and Handling

An inhibitor cannot work if it is inactive, impure, or improperly delivered to the target.

Potential Issue Underlying Cause & Rationale Recommended Action & Validation Step
Compound Degradation BMS-986165, like any small molecule, can degrade due to improper storage (exposure to light, moisture, or temperature fluctuations).[17] This is especially true for solutions stored for extended periods.Action: Purchase a new, validated lot from a reputable supplier. Validation: Perform a dose-response curve in a well-characterized, sensitive cell line (e.g., human PBMCs or NK-92 cells) and compare the resulting IC50 to published values.[15]
Solubility Issues The compound may not be fully dissolved in the stock solution or may be precipitating out of the media upon dilution.[13] This is common when diluting a concentrated DMSO stock into an aqueous buffer or cell culture medium.Action: After diluting your stock into the final medium, visually inspect for any precipitate. Gently vortex the solution before adding it to cells. Consider using a formulation with surfactants like Tween-80 for in vivo studies if solubility is a major concern.[13] Validation: Measure the concentration of your working solution using analytical methods like HPLC, if available.
Incorrect Concentration Errors in calculation, weighing, or dilution can lead to a final concentration that is far lower than intended.Action: Carefully re-calculate all dilutions. Use a calibrated balance for weighing the powder and precision pipettes for all liquid transfers. Validation: Prepare a fresh stock solution and re-run a key experiment.
Guide 2: Experimental System and Assay Design

The biological context is paramount. The inhibitor's effect is entirely dependent on the cellular machinery you are testing.

Signaling Pathway Activation

The TYK2 pathway must be active for an inhibitor to show an effect.

Caption: IL-23 signaling pathway and the point of inhibition by BMS-986165.

Troubleshooting Steps:

  • Confirm Cytokine Activity: The recombinant cytokine (e.g., IL-23) used for stimulation may be inactive. Test a new lot or a different cytokine known to signal through TYK2, such as IFN-α.

  • Optimize Stimulation Time and Dose: The kinetics of STAT phosphorylation are rapid and transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) and a dose-response for your cytokine to find the optimal stimulation conditions that yield a robust and reproducible p-STAT3 signal.[12]

  • Validate Cell Line Responsiveness: Ensure your chosen cell line expresses all necessary components of the pathway: IL-23R, TYK2, and STAT3. Not all cell lines are responsive. Primary immune cells (PBMCs) or cell lines like NK-92 are often reliable positive controls.[15] You can verify expression via Western blot, flow cytometry, or qPCR.

Assay Readout and Controls

Your measurement technique might be the source of the problem.

Potential Issue Underlying Cause & Rationale Recommended Action & Validation Step
Insensitive Readout The chosen assay (e.g., Western blot, ELISA) may not be sensitive enough to detect subtle changes in the signal, or the signal-to-noise ratio is poor.Action: Switch to a more quantitative and sensitive method like intracellular flow cytometry for p-STAT or a reporter gene assay.[6][18] Validation: Include a positive control inhibitor known to work in your system, such as a pan-JAK inhibitor like Tofacitinib, to confirm the assay itself is capable of detecting pathway inhibition.[12][16]
Incorrect Timing The inhibitor must be added before stimulation to be effective. The pre-incubation time might be insufficient for the inhibitor to engage its target.Action: Perform a standard pre-incubation of cells with BMS-986165 for at least 30-60 minutes before adding the cytokine stimulus.[12]
Cell Health and Density Unhealthy or overly confluent cells will not respond appropriately to stimuli. Cell stress pathways can interfere with the signaling you are trying to measure.Action: Ensure cells are in the logarithmic growth phase and plated at an appropriate density. Always check cell viability (e.g., with Trypan Blue or a viability dye) before starting an experiment.
Species Specificity While BMS-986165 is effective in mice, some ATP-competitive TYK2 inhibitors have shown significant potency differences between human and murine targets due to amino acid variations in the binding site.[19] Although less likely for an allosteric inhibitor, it is a variable to consider.Action: If working with non-human cells, verify in the literature that BMS-986165 is potent against the TYK2 ortholog of that species. Confirm that the cytokine used is cross-reactive and effective in that species.
Guide 3: Logical Troubleshooting Workflow

When faced with a negative result, a structured workflow prevents random, inefficient testing.

Troubleshooting_Workflow A START: BMS-986165 shows no effect B Step 1: Foundational Checks A->B C Check compound source, storage, solubility, and calculations. Is everything correct? B->C D Step 2: Assay Control Validation C->D Yes Z1 Problem Solved: Issue was with compound/protocol. C->Z1 No, error found E Run Positive Control: Does a pan-JAK inhibitor (e.g., Tofacitinib) block the signal? D->E F Step 3: System Validation E->F Yes Z2 Problem Solved: Issue was with assay readout. E->Z2 No, assay failed G Verify cytokine activity, cell line receptor/kinase expression, and optimize stimulation. F->G H Step 4: Re-evaluate Hypothesis G->H Yes Z3 Problem Solved: Issue was with biological system. G->Z3 No, system was non-responsive I Is TYK2 signaling truly central to the observed phenotype? Consider alternative pathways. H->I Z4 New Insight: Phenotype is TYK2-independent. I->Z4 Yes

Sources

Technical Support Center: Optimizing BMS-986165 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for BMS-986165 (also known as Deucravacitinib). As researchers, scientists, and drug development professionals, achieving accurate and reproducible results is paramount. A critical, yet often challenging, step is determining the optimal concentration of a compound for your specific experimental model. This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting advice to confidently optimize BMS-986165 concentrations in your experiments.

The initial assumption that "BMS 961" was a typographical error for "BMS-986165" has been confirmed through the gathered search results, which consistently refer to BMS-986165 (Deucravacitinib) in the context of TYK2 inhibition and relevant experimental applications.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

Frequently Asked Questions (FAQs)

Q1: What is BMS-986165 and how does it work?

BMS-986165 is a first-in-class, oral, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[2][5] TYK2 is an intracellular enzyme belonging to the Janus kinase (JAK) family.[16][17] It plays a crucial role in the signaling pathways of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[18][19][20] These cytokines are central to the pathogenesis of numerous immune-mediated inflammatory diseases.[16][18]

Unlike traditional JAK inhibitors that bind to the highly conserved active site (the ATP-binding pocket) of the kinase domain, BMS-986165 has a unique mechanism. It binds to the regulatory pseudokinase (JH2) domain of TYK2.[2][4][13] This allosteric binding locks the kinase in an inactive state, preventing its activation and downstream signaling.[2][4] This novel mechanism is the basis for its exceptional selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[3][9]

To visualize this pathway, consider the following diagram:

TYK2_Signaling_Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) TYK2_JH1 TYK2 (JH1 - Active Domain) Cytokine_Receptor->TYK2_JH1 2. Receptor Dimerization & TYK2 Activation Cytokine Cytokine (IL-12, IL-23, Type I IFN) Cytokine->Cytokine_Receptor 1. Binding STAT STAT Protein TYK2_JH1->STAT 4. STAT Phosphorylation TYK2_JH2 TYK2 (JH2 - Pseudokinase Domain) BMS986165 BMS-986165 BMS986165->TYK2_JH2 3. Allosteric Binding (INHIBITION) pSTAT Phosphorylated STAT (pSTAT) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 5. Dimerization & Translocation Gene_Expression Gene Expression (Inflammatory Response) Nucleus->Gene_Expression 6. Transcription Modulation

Figure 1. Mechanism of Action of BMS-986165 in the TYK2 Signaling Pathway.

Q2: Why is determining the optimal concentration of BMS-986165 so important?

Optimizing the concentration is crucial for several reasons:

  • Efficacy: Using a concentration that is too low will result in incomplete target inhibition and potentially false-negative results, where you might erroneously conclude the pathway is not relevant to your model.

  • Specificity: While BMS-986165 is highly selective for TYK2, extremely high concentrations could lead to off-target effects, complicating data interpretation.[1] The compound is selective for TYK2 over a panel of 249 other kinases at 1 µM but does show some activity against the JAK1 pseudokinase domain and BMPR2 at much higher concentrations than its TYK2 IC50.[1]

  • Avoiding Cytotoxicity: All compounds can be toxic to cells at high concentrations. It is essential to work within a concentration range that effectively inhibits the target without causing significant cell death, which would confound your experimental readouts.

  • Reproducibility: Establishing a well-defined optimal concentration ensures that your results are consistent and can be reliably reproduced by others.

Q3: What is a good starting concentration range for in vitro experiments?

A logical starting point is to bracket the reported half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. For BMS-986165, the potency varies depending on the specific assay:

Assay TypeTarget/EndpointReported IC50
Biochemical Assay Recombinant TYK2 Pseudokinase (JH2) Domain0.2 nM[1][7]
Cell-Based Assays IFN-α-induced STAT phosphorylation (pSTAT1, -2, -3, -5) in human PBMCs1-6 nM[1]
IL-12-induced STAT4 phosphorylation in NK-92 cells5 nM[1]
IL-12-induced IFN-γ production in human PBMCs11 nM[1]
IL-23, IL-12, and Type I IFN-driven cellular signaling2-14 nM[6][12]

Recommendation: For initial in vitro experiments, a good starting point is a 10-point dose-response curve centered around the low nanomolar range. For example, you could start with a range from 0.1 nM to 1 µM . This wide range will help you capture the full dose-response curve and determine the IC50 in your specific cell type and assay conditions.

Experimental Workflow for Concentration Optimization

A systematic approach is key to efficiently determining the optimal concentration of BMS-986165.

Optimization_Workflow A Step 1: Literature Review Gather IC50 data for BMS-986165 B Step 2: Define Experimental System (Cell type, stimulus, endpoint) A->B C Step 3: Initial Dose-Response Curve (e.g., 0.1 nM to 1 µM) B->C D Step 4: Cytotoxicity Assay (Parallel to dose-response) B->D E Step 5: Data Analysis Calculate IC50 and CC50 C->E D->E F Step 6: Select Optimal Concentration Range (Maximal efficacy, minimal toxicity) E->F G Step 7: Validation Experiment Confirm inhibition at selected concentrations F->G

Figure 2. Step-by-Step Workflow for Optimizing BMS-986165 Concentration.

Protocol: Determining the IC50 in a Cell-Based Assay

This protocol provides a general framework for a dose-response experiment using cytokine-stimulated cells.

Objective: To determine the concentration of BMS-986165 that inhibits 50% of the cytokine-induced signaling response (e.g., STAT phosphorylation).

Materials:

  • Cells of interest (e.g., human PBMCs, NK-92 cells, or a relevant cell line)

  • BMS-986165 stock solution (e.g., 10 mM in DMSO)[7][21]

  • Appropriate cell culture medium

  • Cytokine stimulant (e.g., IFN-α, IL-12, IL-23)

  • Assay reagents for endpoint detection (e.g., antibodies for Western blot or flow cytometry, ELISA kit)

  • 96-well plates

Procedure:

  • Cell Plating: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Preparation:

    • Perform a serial dilution of your BMS-986165 stock solution to create a range of concentrations. It is crucial to perform an intermediate dilution from the high-concentration DMSO stock into cell culture medium to minimize DMSO concentration in the final wells (typically ≤ 0.1%).

    • Include a "vehicle control" (medium with the same final DMSO concentration but no inhibitor) and a "no stimulant" control.

  • Pre-incubation: Add the diluted BMS-986165 or vehicle control to the appropriate wells. Pre-incubate the cells with the inhibitor for a period (e.g., 1-2 hours) to allow for cell penetration and target engagement.

  • Stimulation: Add the cytokine stimulant (e.g., IL-12) to all wells except the "no stimulant" control. The concentration of the stimulant should be pre-determined to elicit a robust but sub-maximal response (e.g., the EC80).

  • Incubation: Incubate for the appropriate time to allow for the signaling event to occur (e.g., 15-30 minutes for STAT phosphorylation).

  • Endpoint Measurement: Lyse the cells and measure your endpoint. This could be:

    • Phospho-STAT levels: Measured by Western blot, flow cytometry, or a specific ELISA.

    • Downstream cytokine production: (e.g., IFN-γ) measured by ELISA after a longer incubation period (e.g., 24-48 hours).[1]

  • Data Analysis:

    • Normalize the data: Set the signal from the "no stimulant" control as 0% inhibition and the signal from the "vehicle control + stimulant" as 100% response (or 0% inhibition).

    • Plot the percent inhibition versus the log of the BMS-986165 concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.

Troubleshooting Guide

Q4: I am not seeing a clear dose-response effect. What could be wrong?
  • Concentration Range: Your chosen range may be too narrow or completely outside the active window. Try a much broader range (e.g., from picomolar to micromolar) to find the active concentrations.

  • Stimulant Concentration: If your cytokine stimulus is too strong (saturating), it may be difficult for the inhibitor to compete effectively. Try reducing the stimulant concentration to its EC50 or EC80.

  • Assay Timing: The timing of pre-incubation, stimulation, and endpoint measurement is critical. For phosphorylation events, the peak signal is often transient (15-60 minutes). For gene expression or cytokine production, longer time points are needed. Optimize these timings for your specific system.

  • Compound Solubility: BMS-986165 is typically dissolved in DMSO.[7][21] Ensure your stock is fully dissolved and that the final DMSO concentration in your assay is low and consistent across all wells. Poor solubility can lead to inaccurate concentrations.

Q5: I am observing significant cell death at higher concentrations. How do I address this?

It is essential to distinguish between targeted anti-proliferative effects and non-specific cytotoxicity.

  • Run a Parallel Cytotoxicity Assay: Use an assay like MTT, MTS, or a live/dead stain (e.g., Trypan Blue, Propidium Iodide) with the same concentrations of BMS-986165 and incubation times as your primary experiment, but without the cytokine stimulant.

  • Determine the CC50: Calculate the cytotoxic concentration 50 (CC50), which is the concentration that causes 50% cell death.

  • Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to IC50 (SI = CC50 / IC50). A high SI value (>10) indicates that the compound's inhibitory effect occurs at concentrations well below those that cause general cytotoxicity, suggesting good specificity.

  • Adjust Your Working Concentration: Choose a concentration for your subsequent experiments that is well below the CC50 (e.g., at least 10-fold lower) but still provides maximal or near-maximal target inhibition.

Q6: How do I translate my in vitro concentration to an in vivo dose?

Translating an effective in vitro concentration to an in vivo dose is complex and depends on the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, such as absorption, distribution, metabolism, and excretion (ADME).

  • Literature Precedent: Look for published in vivo studies. For BMS-986165, doses in mouse models of colitis and lupus have ranged from 1 mg/kg to 50 mg/kg.[1][8] In a mouse model of psoriasis, doses of 7.5, 15, and 30 mg/kg administered twice daily were shown to be effective.[6]

  • Pharmacokinetic Data: Effective in vivo dosing aims to achieve plasma or tissue concentrations at or above the in vitro IC50 for a sustained period. For example, in mice, a 7.5 mg/kg twice-daily dose provides drug levels at or above the mouse whole blood IC50 of 100 nM for 19 hours.[6]

  • Pilot Studies: If no data is available for your specific model, a pilot dose-finding study is necessary. Start with a low dose and escalate, monitoring for both efficacy (target engagement biomarkers) and toxicity.

By following this structured approach, you can confidently determine the optimal concentration of BMS-986165 for your experiments, ensuring data of the highest quality and integrity.

References

  • Tyrosine Kinase 2 (TYK2) Immune Pathway. Bristol Myers Squibb. [Link]

  • The Role of TYK2 in Immunology. Bristol Myers Squibb. [Link]

  • TYK2 Tyrosine Kinase 2 - Immunology Pathways. Bristol Myers Squibb. [Link]

  • Ohyama, Y., et al. (2022). Current understanding of the role of tyrosine kinase 2 signaling in immune responses. Immunity, Inflammation and Disease. [Link]

  • Catlett, I. M., et al. (2022). First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2. Clinical Pharmacology & Therapeutics. [Link]

  • Tyrosine kinase 2. Wikipedia. [Link]

  • Deucravacitinib. Wikipedia. [Link]

  • Deucravacitinib: A Deuterated First-in-Class Oral Allosteric TYK2 JH2 Inhibitor Originating from a Phenotypic Screen. Drug Hunter. [Link]

  • Chimalakonda, A., et al. (2020). Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1−3 Inhibitors. Fall Clinical Dermatology Conference. [Link]

  • Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. Journal of Drugs in Dermatology. [Link]

  • An Investigational Study to Evaluate Experimental Medication BMS-986165 Compared to Placebo and a Currently Available Treatment in Participants With Moderate-to-Severe Plaque Psoriasis. ClinicalTrials.Veeva. [Link]

  • Effectiveness and Safety of BMS-986165 Compared to Placebo and Active Comparator in Participants With Psoriasis. ClinicalTrials.gov. [Link]

  • BMS-986165, an Oral, Selective Tyrosine Kinase 2 (TYK2) Inhibitor: Evaluation of Changes in Laboratory Parameters in Response to Treatment in a Phase 2 Trial in Psoriasis Patients. ResearchGate. [Link]

  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry. [Link]

  • Deucravacitinib (BMS-986165). AdooQ Bioscience. [Link]

  • An Investigational Study to Evaluate Experimental Medication BMS-986165 Compared to Placebo and a Currently Available Treatment in Participants With Moderate-to-Severe Plaque Psoriasis. ClinicalTrials.gov. [Link]

  • Catlett, I., et al. (2022). Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial. ResearchGate. [Link]

Sources

Navigating the Nuances of BMS-9861961 (Deucravacitinib) Stability and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for BMS-9861961, also known as Deucravacitinib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability and storage of this selective TYK2 inhibitor. Understanding these parameters is critical for ensuring the integrity of your experiments and the reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of Deucravacitinib in a research laboratory setting.

Q1: What is the recommended storage condition for solid Deucravacitinib powder?

A1: For long-term stability, solid Deucravacitinib powder should be stored at -20°C.[1][2] The container should be tightly sealed and kept in a well-ventilated, dry area.[1][3] It is also prudent to protect the compound from direct sunlight.[1]

Q2: How should I prepare and store stock solutions of Deucravacitinib?

A2: Deucravacitinib is soluble in DMSO.[4] For preparing stock solutions, use fresh, anhydrous DMSO to avoid moisture contamination, which can reduce solubility.[5]

For storage of stock solutions:

  • -80°C: Recommended for long-term storage, stable for up to one year.[4][5]

  • -20°C: Suitable for shorter-term storage, stable for up to six months.[4][5]

It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the physical and chemical properties I should be aware of?

A3: Deucravacitinib is a white to yellow powder.[6][7] Its solubility is pH-dependent, increasing as the pH decreases.[6][7] This is an important consideration when preparing aqueous buffers for your experiments.

PropertyValueSource(s)
Appearance White to yellow powder[6][7]
Storage (Powder) -20°C[1][2]
Storage (Solution) -80°C (1 year), -20°C (6 months)[4][5]
Solubility Soluble in DMSO, pH-dependent in aqueous solutions[4][6][7]

Q4: Is Deucravacitinib sensitive to any particular stress conditions?

A4: Yes. Forced degradation studies have shown that Deucravacitinib is susceptible to hydrolysis under both acidic and basic conditions, particularly when heated.[8][9][10] It is relatively stable under thermal stress alone but can degrade under photolytic (light) and oxidative stress.[8][10] Therefore, it is crucial to protect the compound and its solutions from prolonged exposure to light and strong acidic or basic environments.

Troubleshooting Guide

This section provides a problem-solving framework for common issues that may arise during experiments, linking them to the stability and storage of Deucravacitinib.

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Possible Cause 1: Compound Degradation. Repeated freeze-thaw cycles of your stock solution or improper long-term storage may have led to degradation of Deucravacitinib.

    • Self-Validating Protocol: Prepare fresh working solutions from a new aliquot of your frozen stock for each experiment. If the problem persists, prepare a fresh stock solution from the solid powder. Compare the activity with results obtained from a newly opened vial of the compound if available.

  • Possible Cause 2: pH-related Precipitation. If your assay medium is at a neutral or slightly basic pH, the pH-dependent solubility of Deucravacitinib could lead to precipitation, reducing the effective concentration.

    • Expert Insight: Visually inspect your final assay plate wells for any signs of precipitation after adding the compound. Consider preparing intermediate dilutions in a slightly acidic buffer before the final dilution into the culture medium, ensuring the final solvent concentration is compatible with your cells.

Issue 2: Appearance of unexpected peaks during analytical chromatography (e.g., HPLC, LC-MS).

  • Possible Cause: Hydrolytic Degradation. If your sample preparation involves acidic or basic steps, or if the compound has been stored improperly in solution, you may be observing the primary hydrolytic degradation product. Research has shown that hydrolysis at the cyclopropylamide bond is a key degradation pathway.[9]

    • Authoritative Grounding: A known hydrolytic degradant has a protonated molecular ion peak at an m/z of 358.1805, resulting from the loss of the cyclopropanecarbonyl group.[8][10]

    • Workflow for Investigation:

      • Analyze a freshly prepared solution of Deucravacitinib as a control.

      • If the unknown peak is present in your experimental sample but not the control, review your protocol for any steps involving extreme pH or prolonged heating.

      • Consider running a forced degradation study (as described in the protocol below) to intentionally generate the degradant and confirm its retention time relative to the unexpected peak in your sample.

Experimental Protocols

Protocol 1: Preparation of Deucravacitinib Stock Solution

  • Equilibrate the vial of solid Deucravacitinib powder to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for a few minutes) or sonication may be necessary.[4]

  • Once dissolved, create single-use aliquots in sterile tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Forced Hydrolytic Degradation Study

This protocol is for analytical purposes to identify the primary hydrolytic degradation product.

  • Acid Hydrolysis:

    • Prepare a stock solution of Deucravacitinib (e.g., 1 mg/mL) in methanol.

    • Add a volume of this stock solution to a 2N HCl solution.

    • Incubate the mixture in a water bath at 60°C for 30 minutes.[9]

    • Cool the solution to room temperature and neutralize with an equivalent amount of 2N NaOH.[9]

    • Dilute with the mobile phase for HPLC analysis.[9]

  • Base Hydrolysis:

    • Prepare a stock solution as above.

    • Add a volume of the stock solution to a 2N NaOH solution.

    • Incubate at 60°C for 30 minutes.[9]

    • Cool to room temperature and neutralize with an equivalent amount of 2N HCl.[9]

    • Dilute with the mobile phase for HPLC analysis.[9]

  • Analysis: Analyze the stressed samples by a validated HPLC method alongside a non-stressed control sample.[8]

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the troubleshooting workflow and the chemical degradation pathway.

TroubleshootingWorkflow cluster_issue Observed Issue cluster_investigation Investigation Pathway cluster_cause Potential Root Cause cluster_solution Corrective Action Issue Inconsistent Results or Unexpected HPLC Peaks CheckStorage Review Storage Conditions (Temp, Age, Freeze-Thaw) Issue->CheckStorage ReviewProtocol Examine Experimental Protocol (pH, Temp, Light Exposure) Issue->ReviewProtocol Degradation Compound Degradation CheckStorage->Degradation ReviewProtocol->Degradation Precipitation Precipitation ReviewProtocol->Precipitation PrepFresh Prepare Fresh Stock & Working Solutions NewAliquot Use New Aliquot/ Prepare Fresh Stock Degradation->NewAliquot ConfirmDegradant Confirm Degradant via Forced Degradation Study Degradation->ConfirmDegradant ModifyProtocol Modify Protocol (Adjust pH, Protect from Light) Precipitation->ModifyProtocol NewAliquot->Issue Re-evaluate ModifyProtocol->Issue Re-evaluate

Caption: Troubleshooting workflow for Deucravacitinib stability issues.

DegradationPathway Deucravacitinib Deucravacitinib (m/z ~425.47) Degradant Amino-pyridazine Derivative (m/z ~358.18) Deucravacitinib->Degradant  Hydrolysis (Acid/Base + Heat) LostGroup + Cyclopropanecarboxylic Acid

Caption: Proposed hydrolytic degradation pathway of Deucravacitinib.

References

  • Deucravacitinib. StatPearls - NCBI Bookshelf. [Link]

  • Separation and characterization of hydrolytic degradation product of deucravacitinib by validated high-performance liquid chromatography method and liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • SOTYKTU (deucravacitinib) tablets, for oral use - FDA. U.S. Food and Drug Administration. [Link]

  • Separation and characterization of hydrolytic degradation product of deucravacitinib by validated high‐performance liquid chromatography method and liquid chromatography‐mass spectrometry. Semantic Scholar. [Link]

Sources

Technical Support Center: Investigating Potential Off-Target Effects of BMS-986165 (Deucravacitinib)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for BMS-986165, also known as Deucravacitinib. This guide is designed for researchers, scientists, and drug development professionals utilizing this novel inhibitor in their experiments. Deucravacitinib is a first-in-class, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2) with a unique mechanism that confers high selectivity.[1][2] However, even highly selective compounds can yield unexpected results.

This document provides a framework for understanding the selectivity profile of BMS-986165 and offers structured troubleshooting guides to help you diagnose and interpret unanticipated experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the mechanism, selectivity, and potential off-target profile of BMS-986165.

Q1: What is the primary mechanism of action of BMS-986165 and how does it achieve high selectivity?

A1: BMS-986165 (Deucravacitinib) employs a novel, allosteric mechanism of inhibition.[3] Unlike most kinase inhibitors that are ATP-competitive and target the highly conserved catalytic domain (also known as the JH1 domain) of the kinase, BMS-986165 binds to the regulatory pseudokinase domain (JH2).[4][5] This binding stabilizes an inhibitory interaction between the JH2 and JH1 domains, effectively locking the enzyme in an inactive state.[6]

The key to its selectivity lies in the structural diversity of the JH2 domain across the Janus kinase (JAK) family. While the ATP-binding JH1 domains of TYK2, JAK1, JAK2, and JAK3 are highly similar, their JH2 domains are more distinct.[3][7] By targeting this unique JH2 site, BMS-986165 achieves a level of selectivity that is difficult to obtain with traditional ATP-competitive inhibitors.[4][8]

Caption: TYK2 signaling and the allosteric inhibition by BMS-986165.

Q2: How selective is BMS-986165 for TYK2 over other JAK family kinases?

A2: BMS-986165 demonstrates a high degree of selectivity for TYK2. In functional cellular assays, its inhibitory activity against other JAK family members is significantly lower. This selectivity profile minimizes the risk of off-target effects commonly associated with pan-JAK inhibitors.[3][9]

Kinase TargetAssay TypeDeucravacitinib (BMS-986165) IC₅₀ (nM)Tofacitinib IC₅₀ (nM)Upadacitinib IC₅₀ (nM)Baricitinib IC₅₀ (nM)Selectivity Fold (vs. TYK2)
TYK2 Whole Blood (IL-12)1.2 288136120-
JAK1/3 Whole Blood (IL-2)22161.814~18x
JAK2 Whole Blood (TPO)>100025231.4>833x
Data synthesized from comparative analyses presented by Bristol Myers Squibb. The selectivity fold is calculated for Deucravacitinib.[10]
Q3: My cells are showing a phenotype (e.g., unexpected toxicity, altered morphology) that I can't explain by TYK2 inhibition alone. Could this be an off-target effect?

A3: This is a possibility that warrants systematic investigation. While BMS-986165 is highly selective, there are three primary considerations:

  • High Concentrations: At concentrations significantly above the IC₅₀ for TYK2 inhibition, the risk of engaging secondary targets increases. It is critical to use the lowest effective concentration possible.

  • Cell-Type Specificity: The expression profile of kinases can vary dramatically between cell types. A cell line might overexpress a kinase that has a low-affinity interaction with BMS-986165, leading to a noticeable phenotype.

  • Non-Specific Effects: At high concentrations, compounds can cause effects unrelated to kinase inhibition, such as membrane disruption or aggregation.[11]

If you observe an unexpected phenotype, we recommend following the structured protocols in our Troubleshooting Guides below.

Q4: What are the most common adverse events seen in clinical trials? Do they suggest specific off-target effects?

A4: In clinical trials for psoriasis and psoriatic arthritis, Deucravacitinib was generally well-tolerated.[12][13] The most common adverse events (AEs) were mild to moderate and included nasopharyngitis, upper respiratory tract infections, headache, sinusitis, rash, and diarrhea.[12][14] Notably, there was an absence of significant laboratory abnormalities (e.g., changes in lipids, hematologic parameters) that are often characteristic of less selective JAK1/2/3 inhibitors.[14][15] This clinical safety profile is consistent with the high selectivity of BMS-986165 for TYK2.[9]

Q5: Could BMS-986165 bind to the pseudokinase domain of other kinases?

A5: This is a key mechanistic question. While the TYK2 JH2 domain is the high-affinity primary target, some research has suggested that Deucravacitinib retains an ability to bind to the JH2 domain of JAK1, albeit at a lower affinity.[16] This potential for a secondary interaction, even if weak, could contribute to biological effects in highly sensitive systems or at elevated compound concentrations. This underscores the importance of careful dose-response studies and the use of appropriate controls to definitively link a phenotype to TYK2 inhibition.

Part 2: Troubleshooting Guides for Unexpected Results

This section provides a systematic approach to diagnosing unexpected experimental outcomes.

Scenario 1: Unexpected Cytotoxicity or Reduced Cell Proliferation

Observation: You observe significant cell death, reduced proliferation, or altered morphology at concentrations of BMS-986165 that you expect to be selective and non-toxic.

Start Unexpected Cytotoxicity Observed CheckCompound Step 1: Verify Compound & Culture - Confirm solubility & concentration - Test solvent (DMSO) toxicity - Check cell health & passage # Start->CheckCompound DoseResponse Step 2: Determine Potency Window - Run dose-response for cytotoxicity (e.g., CellTiter-Glo) - Run dose-response for TYK2 inhibition (e.g., pSTAT3 by Western) - Compare IC50 values CheckCompound->DoseResponse CompareIC50 Is IC50 (Toxicity) < 100x IC50 (Target)? DoseResponse->CompareIC50 Controls Step 3: Use Control Compounds - Test a pan-JAK inhibitor (e.g., Tofacitinib) - Test a structurally distinct TYK2 inhibitor - Compare cytotoxicity profiles CompareIC50->Controls Yes Conclusion3 Conclusion: Issue is likely compound/assay artifact. Re-evaluate initial checks. CompareIC50->Conclusion3 No Orthogonal Step 4: Orthogonal Target Validation - Use siRNA or CRISPR to knock down TYK2 - Does TYK2 knockdown replicate the phenotype? Controls->Orthogonal PhenotypeReplicated Phenotype Replicated? Orthogonal->PhenotypeReplicated Conclusion1 Conclusion: Phenotype is likely ON-TARGET but was unexpected. Investigate TYK2 role in cell viability. PhenotypeReplicated->Conclusion1 Yes Conclusion2 Conclusion: Phenotype is likely OFF-TARGET. Consider kinome profiling to identify alternative targets. PhenotypeReplicated->Conclusion2 No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Scenario 2: Paradoxical Signaling or Incomplete Inhibition

Observation: A Western blot shows incomplete inhibition of a downstream TYK2 target (e.g., pSTAT) despite using a high concentration of BMS-986165. Alternatively, you observe the activation of an unrelated signaling pathway.

Causality: This could be due to cellular feedback loops, where the inhibition of one pathway leads to compensatory activation of another. It could also indicate that the signal is not exclusively mediated by TYK2 or that BMS-986165 is engaging an off-target kinase.[17]

Investigative Steps:

  • Confirm Target Engagement: Before exploring off-targets, confirm that BMS-986165 is engaging TYK2 in your system. A cellular thermal shift assay (CETSA) can measure direct target binding in intact cells.

  • Analyze Time Course: Signaling pathways are dynamic. Perform a time-course experiment (e.g., 15 min, 1 hr, 6 hr, 24 hr) to see if the paradoxical activation is a transient or sustained effect. Early activation followed by later inhibition can suggest a feedback mechanism.

  • Broad Spectrum Kinase Profiling: This is the most direct way to identify potential off-targets. Submit a sample of BMS-986165 for a commercial kinase panel screen (see Protocol 2). This will test the inhibitor's activity against hundreds of kinases.[18][19]

  • Phosphoproteomics: For an unbiased view, perform mass spectrometry-based phosphoproteomic analysis on lysates from cells treated with vehicle vs. BMS-986165. This can reveal unexpected changes in the phosphorylation status of proteins across the proteome, helping to identify activated or inhibited off-target pathways.[20]

Part 3: Experimental Protocols for Off-Target Investigation

Protocol 1: Whole-Cell Assay for Functional JAK/TYK2 Selectivity

This protocol uses Western blotting to assess the functional IC₅₀ of BMS-986165 against different cytokine-driven pathways, each dependent on a specific JAK/TYK2 combination.

Objective: To compare the concentration of BMS-986165 required to inhibit TYK2-dependent signaling versus JAK1, JAK2, and JAK3-dependent signaling in a relevant cell line.

Materials:

  • Cell line expressing relevant receptors (e.g., human PBMCs, NK-92 cells, TF-1 cells).

  • Cytokines: IL-12 (TYK2/JAK2), IL-2 (JAK1/JAK3), GM-CSF (JAK2/JAK2).

  • BMS-986165 stock solution (e.g., 10 mM in DMSO).

  • Primary antibodies: anti-pSTAT3 (Tyr705), anti-pSTAT5 (Tyr694), anti-STAT3, anti-STAT5.

  • Standard Western blot reagents.

Procedure:

  • Cell Preparation: Starve cells of serum/cytokines for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-incubation: Plate cells and pre-incubate with a serial dilution of BMS-986165 (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Cytokine Stimulation: Add the specific cytokine to each well to stimulate a distinct pathway. Use a pre-determined optimal concentration and time (e.g., 15-30 minutes).

    • TYK2 Pathway: Stimulate with IL-12.

    • JAK1/3 Pathway: Stimulate with IL-2.

    • JAK2 Pathway: Stimulate with GM-CSF.

  • Cell Lysis: Immediately wash cells with cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Quantify total protein concentration (BCA assay).

    • Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with the appropriate phospho-STAT antibody (pSTAT3 for IL-12, pSTAT5 for IL-2, pSTAT3/5 for GM-CSF).

    • Strip and re-probe membranes for total STAT to confirm equal loading.

  • Analysis:

    • Perform densitometry on the bands.

    • Normalize the pSTAT signal to the total STAT signal for each lane.

    • Plot the normalized pSTAT signal against the log concentration of BMS-986165 and fit a four-parameter curve to determine the IC₅₀ for each pathway.

    • A large difference between the IC₅₀ for the TYK2 pathway versus the others confirms in-cell selectivity.

Protocol 2: Kinome-Wide Selectivity Profiling (Workflow)

This outlines the conceptual workflow for using a commercial service to assess the selectivity of BMS-986165.

Prep 1. Compound Preparation - Prepare high-quality, soluble BMS-986165 at a known concentration (e.g., 10 mM in DMSO) Select 2. Service Selection - Choose a vendor (e.g., Eurofins, Reaction Biology) - Select assay type (binding vs. activity) - Select panel size (e.g., ~400 kinases) Prep->Select Submit 3. Submission & Screening - Ship compound to vendor - Vendor performs high-throughput screen at one or more concentrations (e.g., 1 µM) Select->Submit Data 4. Data Analysis - Receive report with % inhibition or Kd values for each kinase - Identify 'hits' (e.g., >50% inhibition) Submit->Data Validate 5. Hit Validation - For significant off-target hits, perform orthogonal validation (see Protocol 1) - Determine IC50 in cell-based assays Data->Validate Conclusion 6. Conclusion - Generate selectivity profile - Confirm or refute off-target hypothesis Validate->Conclusion

Caption: Experimental workflow for kinome-wide selectivity profiling.

References

  • Catlett, I. M., et al. (2022). First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Mease, P., et al. (2020). Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis. ACR Convergence. Available at: [Link]

  • Wikipedia. (n.d.). Deucravacitinib. Retrieved from: [Link]

  • Zhang, T., et al. (2010). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods in Molecular Biology. Available at: [Link]

  • Bristol Myers Squibb. (2020). Bristol Myers Squibb Presents Late-Breaking Phase 2 Data Demonstrating the Safety and Efficacy of Deucravacitinib (BMS-986165) in Patients with Psoriatic Arthritis. BMS News. Available at: [Link]

  • Drug Central. (n.d.). deucravacitinib. Retrieved from: [Link]

  • Burke, J. R., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry. Available at: [Link]

  • Chimalakonda, A., et al. (2020). Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1−3 Inhibitors. Global BMS Medical Information. Available at: [Link]

  • Wu, H., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from: [Link]

  • Chimalakonda, A., et al. (2020). Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1−3 Inhibitors. ResearchGate. Available at: [Link]

  • Cohen, S. B., et al. (2023). Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. Journal of Clinical and Aesthetic Dermatology. Available at: [Link]

  • RhAPP. (2024). TYK2/STAT Pathway & Why TYK2 Therapy Works for Psoriasis and Psoriatic Arthritis. YouTube. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Deucravacitinib? Retrieved from: [Link]

  • Sofen, H., et al. (2020). BMS-986165, an Oral, Selective Tyrosine Kinase 2 (TYK2) Inhibitor: Evaluation of Changes in Laboratory Parameters in Response to Treatment in a Phase 2 Trial in Psoriasis Patients. ResearchGate. Available at: [Link]

  • Mease, P. J., et al. (2022). Efficacy and safety of selective TYK2 inhibitor, deucravacitinib, in a phase II trial in psoriatic arthritis. Annals of the Rheumatic Diseases. Available at: [Link]

  • Jiang, X., et al. (2024). Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. Journal of Medicinal Chemistry. Available at: [Link]

  • Patsnap Synapse. (2024). What are the therapeutic candidates targeting TYK2? Retrieved from: [Link]

  • Zhang, J., et al. (2023). The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials. Frontiers in Immunology. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from: [Link]

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Technical Support Center: Troubleshooting BMS-986196 Solubility Issues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986196. As a potent and selective inhibitor, ensuring its complete dissolution is paramount for accurate and reproducible experimental results. This document offers a structured approach to troubleshooting common solubility issues, grounded in the physicochemical principles relevant to this class of compounds.

I. Understanding the Challenge: The Nature of BMS-986196

BMS-986196 is an investigational small molecule inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways.[1] Like many kinase inhibitors, BMS-986196 is a complex organic molecule that is likely to exhibit poor aqueous solubility. While specific solubility data for BMS-986196 in common laboratory solvents is not extensively published, the challenges faced with similar BTK inhibitors, such as ibrutinib (a BCS Class II drug with low solubility and high permeability), suggest that a proactive and informed approach to its dissolution is necessary.[2]

Difficulties in achieving and maintaining the desired concentration of BMS-986196 in solution can lead to significant experimental artifacts, including underestimation of its potency and inconsistent results in cell-based assays.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems in a direct, Q&A format.

Q1: I am having trouble dissolving the BMS-986196 powder. What is the recommended starting solvent?

A1: For initial stock solutions of poorly soluble compounds like BMS-986196, a high-purity, anhydrous polar aprotic solvent is recommended.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for creating high-concentration stock solutions of most small molecule inhibitors for in vitro use. It is crucial to use anhydrous DMSO to prevent the introduction of water, which can lower the solubility of hydrophobic compounds.

  • Alternative Solvents: If DMSO is incompatible with your experimental system, other organic solvents such as N,N-dimethylformamide (DMF) or ethanol can be tested. However, their solvating power for this class of compounds may be lower than DMSO.

Q2: My BMS-986196 precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.

  • Explanation of Causality: The dramatic change in solvent polarity reduces the compound's solubility, leading to the formation of a solid precipitate. This not only lowers the effective concentration of the inhibitor in your assay but can also be toxic to cells.

  • Troubleshooting Steps:

    • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium. While some cell lines can tolerate higher concentrations, it is best to minimize it.

    • Increase the Volume of the Intermediate Dilution: Instead of diluting your high-concentration stock directly into the final volume of media, perform one or more serial dilutions in your culture medium. This gradual reduction in solvent polarity can help keep the compound in solution.

    • Use a Surfactant or Solubilizing Agent: For particularly challenging compounds, the addition of a biocompatible surfactant like Tween-80 or Pluronic F-68 to the final medium can help to maintain solubility. The concentration of these agents should be optimized to ensure they do not affect your experimental results.

    • Consider Serum Concentration: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize small molecules in solution. If you are using a low-serum or serum-free medium, you may be more likely to encounter precipitation.

Q3: I see a film or fine particles in my stock solution of BMS-986196 in DMSO after storage. What should I do?

A3: This indicates that your stock solution may be supersaturated or that the compound has degraded.

  • Recommended Actions:

    • Gentle Warming: Warm the stock solution in a water bath at 37°C for 10-15 minutes. This can often help to redissolve any precipitate that has formed during storage.

    • Sonication: If warming is ineffective, brief sonication in a bath sonicator can also be used to break up and redissolve particulates.

    • Filtration: If precipitation persists, you can filter your stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter to remove any undissolved material. Be aware that this will lower the effective concentration of your stock solution.

    • Prepare a Fresh Stock Solution: If you frequently observe precipitation, it is best to prepare a fresh stock solution at a slightly lower concentration.

III. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of BMS-986196 in DMSO

This protocol provides a step-by-step method for preparing a standard stock solution.

Materials:

  • BMS-986196 powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vial or cryogenic vial

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Pre-weigh the Vial: Before adding the compound, weigh your empty, sterile vial on a calibrated analytical balance and record the weight.

  • Weigh BMS-986196: Carefully add a small amount of BMS-986196 powder to the vial and record the new weight. Calculate the mass of the compound added.

  • Calculate the Required Volume of DMSO: Use the following formula to determine the volume of DMSO needed to achieve a 10 mM concentration:

    Volume of DMSO (µL) = (Mass of BMS-986196 (mg) / Molecular Weight of BMS-986196 ( g/mol )) * 100,000

    (Note: The molecular weight of BMS-986196 is required for this calculation. If not provided by the supplier, it should be sourced from a reliable chemical database.)

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the BMS-986196 powder.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If the compound does not fully dissolve, you may use gentle warming (37°C) and/or brief sonication to aid dissolution. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

IV. Data Presentation

Table 1: Empirical Solubility Determination of BMS-986196

SolventTemperature (°C)Maximum Achieved Concentration (mM)Observations
DMSO25[Record your data here]e.g., Clear solution, slight haze, precipitate
Ethanol25[Record your data here]e.g., Clear solution, slight haze, precipitate
PBS (pH 7.4)25[Record your data here]e.g., Clear solution, slight haze, precipitate
Cell Culture Media + 10% FBS37[Record your data here]e.g., Clear solution, slight haze, precipitate

V. Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues with BMS-986196.

G start Start: BMS-986196 Powder stock_prep Prepare Stock in Anhydrous DMSO start->stock_prep dissolved_check Fully Dissolved? stock_prep->dissolved_check dissolved_yes Stock Solution Prepared dissolved_check->dissolved_yes Yes dissolved_no Troubleshoot Stock Preparation dissolved_check->dissolved_no No dilution Dilute Stock into Aqueous Medium dissolved_yes->dilution warm_sonicate Gentle Warming (37°C) / Sonication dissolved_no->warm_sonicate warm_sonicate->stock_prep precipitate_check Precipitation Observed? dilution->precipitate_check precipitate_no Experiment Ready precipitate_check->precipitate_no No precipitate_yes Troubleshoot Dilution precipitate_check->precipitate_yes Yes troubleshoot_options Dilution Troubleshooting Options: - Lower final DMSO concentration - Use serial dilutions - Add surfactant (e.g., Tween-80) - Increase serum concentration precipitate_yes->troubleshoot_options

Caption: Troubleshooting workflow for BMS-986196 solubility.

VI. References

  • AdisInsight. (2025, October 23). BMS 986196. Springer Nature. [Link]

  • Honigberg, L. A., et al. (2010). The Bruton's tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]

  • U.S. National Library of Medicine. (n.d.). Ibrutinib. PubChem. [Link]

  • Gao, Y., et al. (2020). Hot-melt extrusion based sustained release ibrutinib delivery system: An inhibitor of Bruton's Tyrosine Kinase (BTK). Journal of Drug Delivery Science and Technology, 58, 101771. [Link]

Sources

Technical Support Center: Ensuring the Stability of Small Molecule Inhibitors in Experimental Media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to researchers working with small molecule inhibitors. While this document addresses the broad challenges of compound stability, it uses "BMS-986161" as a case study to frame the discussion. It is important to note that publicly available stability data specific to BMS-986161 is limited. Therefore, this guide synthesizes established principles of small molecule handling with field-proven insights to empower you to proactively address potential degradation in your own experimental systems. The principles and protocols outlined here are broadly applicable to a wide range of small molecule inhibitors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of small molecule inhibitors in experimental media.

Q1: My experimental results are inconsistent. Could compound degradation be the cause?

A1: Yes, inconsistent results are a frequent challenge and can often be attributed to compound degradation.[1][2] Several factors can contribute to this, including issues with storage, solubility, and stability in your experimental media. It's crucial to consider that even minor degradation can significantly impact the effective concentration of your inhibitor, leading to variability in your data. Other potential sources of inconsistency include variations in cell culture conditions and assay-related parameters.

Q2: What are the primary drivers of small molecule degradation in cell culture media?

A2: Degradation in cell culture media is typically driven by a combination of chemical and biological factors:

  • Photodegradation: Many organic molecules are sensitive to light, particularly in the UV-A range.[1][3] Components in cell culture media, such as riboflavin and tryptophan, can act as photosensitizers, accelerating the degradation of light-sensitive compounds upon exposure to ambient light.[3][4]

  • Oxidation: The presence of dissolved oxygen and reactive oxygen species (ROS) in media can lead to oxidative degradation of susceptible functional groups.[2]

  • Hydrolysis: The aqueous environment of cell culture media can lead to the hydrolysis of labile functional groups like esters, amides, and lactams, particularly at non-neutral pH.

  • Enzymatic Degradation: If you are using serum-containing media, it's important to be aware that serum contains various enzymes, such as esterases and proteases, that can metabolize small molecules.[5][6] Even in serum-free conditions, cells themselves can secrete enzymes that may contribute to compound degradation.[7]

  • Adsorption: Small molecules can adsorb to plasticware, reducing the effective concentration in your media.[8]

Q3: How should I prepare and store my stock solutions to maximize stability?

A3: Proper preparation and storage of stock solutions are critical for ensuring the integrity of your small molecule inhibitor.

  • Solvent Selection: For most nonpolar small molecules, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[9] It is crucial to use a fresh, high-purity grade of DMSO, as it is hygroscopic and absorbed water can impact solubility and stability.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume added to your final culture medium.[10] This helps to keep the final DMSO concentration low (ideally below 0.1%) to avoid solvent-induced artifacts.[10]

  • Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials to minimize freeze-thaw cycles.[9] For long-term storage, -80°C is generally recommended. Always protect your stock solutions from light by using amber vials or by wrapping clear vials in foil.

Q4: What is the best way to dilute my stock solution into aqueous media to avoid precipitation?

A4: Precipitated compound is inactive, so proper dilution is key. Direct dilution of a high-concentration DMSO stock into aqueous media can cause the compound to "crash out" of solution. The recommended method is serial dilution. First, create an intermediate dilution of your stock in your chosen solvent (e.g., DMSO). Then, add this intermediate dilution to your final aqueous buffer or media while vortexing to ensure rapid and uniform mixing.[11]

Part 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to compound degradation.

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution in media - Final concentration exceeds aqueous solubility.- High final concentration of organic solvent.- Interaction with media components.- Perform a solubility test to determine the maximum soluble concentration in your specific media.- Ensure the final DMSO concentration is <0.5%, and ideally <0.1%.- Consider using a formulation aid like a low concentration of a non-ionic surfactant, after validating its compatibility with your assay.
Loss of activity over time in culture - Degradation of the compound at 37°C.- Adsorption to plasticware.- Perform a stability study in your specific cell culture medium at 37°C (see protocol below).- Use low-adsorption plasticware for preparing and storing solutions.- Consider replenishing the compound with fresh media for long-term experiments.
Inconsistent results between experiments - Degradation of stock solution due to improper storage or freeze-thaw cycles.- Variability in media preparation or light exposure.- Prepare fresh dilutions from a stable, single-use aliquot of your stock solution for each experiment.- Standardize media preparation procedures and minimize exposure of your media and compound solutions to light.[3][4]

Part 3: Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of a small molecule inhibitor.

Materials:

  • Small molecule inhibitor powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, low-retention tips

Procedure:

  • Calculate the required mass: Based on the molecular weight of your compound, calculate the mass needed to prepare your desired volume of a 10 mM stock solution.

  • Weigh the compound: Carefully weigh the calculated mass of the powder into a sterile amber vial.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquot for storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Store properly: Store the aliquots at -80°C for long-term stability.

Protocol 2: Assessing Compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of your small molecule inhibitor under your specific experimental conditions using HPLC or LC-MS.

Materials:

  • Your small molecule inhibitor

  • Your specific cell culture medium (e.g., DMEM + 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • Precipitating agent (e.g., acetonitrile with 0.1% formic acid)

  • Microcentrifuge tubes

  • HPLC or LC-MS system

Procedure:

  • Prepare the test solution: Spike your cell culture medium with your small molecule inhibitor to the final working concentration.

  • Incubate: Aliquot the solution into several microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the tubes in a 37°C incubator.

  • Sample collection: At each time point, remove one tube.

  • Stop degradation and precipitate proteins: Add 3 volumes of cold precipitating agent to the sample. Vortex vigorously and incubate on ice for 10 minutes.

  • Clarify the sample: Centrifuge the tubes at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analyze: Carefully transfer the supernatant to an analysis vial and determine the concentration of the intact compound using a validated HPLC or LC-MS method.

  • Calculate stability: Plot the percentage of the remaining compound against time to determine its stability profile.

Part 4: Visualizations

Workflow for Preparing and Using Small Molecule Inhibitors

G cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C, protected from light aliquot->store thaw Thaw one aliquot intermediate Prepare intermediate dilution thaw->intermediate final Add to media (with vortexing) intermediate->final assay Add to cells/assay final->assay G cluster_degradation Potential Degradation Pathways compound Active Compound (e.g., BMS-986161) photo Photodegradation Product (Light-induced) compound->photo Ambient Light + Photosensitizers hydrolysis Hydrolysis Product (Aqueous media) compound->hydrolysis H₂O, pH oxidation Oxidation Product (ROS in media) compound->oxidation O₂, Media Components

Caption: Potential degradation routes for a generic small molecule in media.

References

  • BenchChem. (2025). Technical Support Center: Small Molecule Inhibitor Experiments.
  • MDPI. (2020). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. [Link]

  • PubMed Central. (2018). Media photo‐degradation in pharmaceutical biotechnology – impact of ambient light on media quality, cell physiology, and IgG production in CHO cultures. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • BenchChem. (2025). Application Note: Preparation of Stock Solutions for the Kinase Inhibitor CK-119.
  • Nucleus Biologics. (2022). Maximizing Quality And Potency Of Cell Culture Media. [Link]

  • ResearchGate. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. [Link]

  • MDPI. (2022). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. [Link]

  • ASM Journals. (2017). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • PubMed. (1987). Effects of serum and conditioned medium on protein degradation, migration of nonhistone proteins to the nucleus, and DNA synthesis in transformed cells. [Link]

  • BenchChem. (2025). PAR-1 (1-6) peptide stability in cell culture media.
  • PubMed. (2008). The effect of serum withdrawal on the protein profile of quiescent human dermal fibroblasts in primary cell culture. [Link]

  • BenchChem. (2025). solubility and stability of miuraenamide A in DMSO and cell culture media.

Sources

Technical Support Center: Navigating Cell Viability Assays with Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Robust and Reliable Data

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing small molecule inhibitors, such as those from the BMS portfolio, in their cell viability assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. This resource is built on the principles of expertise, trustworthiness, and authoritative scientific grounding to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns when working with small molecule inhibitors in the context of cell viability.

Q1: My small molecule inhibitor shows no effect on cell viability. What are the primary things to check?

A1: This is a common issue. Before questioning the compound's efficacy, it's crucial to validate your experimental setup. Key areas to investigate include:

  • Compound Integrity and Solubility: Verify that the compound has been stored correctly to prevent degradation.[1] Poor solubility in your assay medium is a frequent culprit; if the compound precipitates, its effective concentration is significantly reduced.[1]

  • Cell Line and Target Expression: Ensure your chosen cell line expresses the molecular target of your inhibitor.[1] If the target is absent or expressed at very low levels, you are unlikely to observe a biological effect.

  • Assay-Specific Issues: The assay itself could be the problem. Consider if the chosen assay is compatible with your cell line and treatment duration.[2]

Q2: I'm seeing a decrease in cell viability, but I'm not sure if it's a specific effect of my inhibitor or a general toxic effect. How can I differentiate?

A2: This is a critical question for validating your findings. Here's how to approach it:

  • Dose-Response Curve: A specific inhibitor should exhibit a dose-dependent effect.[3] Test a wide range of concentrations, from nanomolar to high micromolar, to observe this relationship.[1]

  • Control Compounds: Include a negative control (an inactive analog of your inhibitor, if available) and a positive control (a compound known to induce cell death in your model) to benchmark the observed effects.

  • Time-Course Experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the response.[1]

Q3: Can my small molecule inhibitor interfere with the chemistry of my viability assay?

A3: Absolutely. This is a significant and often overlooked source of artifacts.

  • Metabolic Assays (MTT, MTS, Resazurin): These assays measure the metabolic activity of cells.[4] If your inhibitor affects cellular metabolism, it can directly impact the assay readout, independent of cell viability.[5] For example, an inhibitor that alters mitochondrial function could inhibit the reduction of MTT, leading to a false positive for cytotoxicity.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify ATP levels as an indicator of viable cells.[6] Some small molecules can inhibit the luciferase enzyme used in these assays, resulting in an underestimation of cell viability.[6]

Q4: What is the importance of a vehicle control in my experiments?

A4: The vehicle control is essential for accurate data interpretation. Small molecule inhibitors are often dissolved in solvents like DMSO, which can have its own effects on cell health, especially at higher concentrations.[1] Your vehicle control should contain the same final concentration of the solvent as your treated wells to isolate the effect of the inhibitor.[1]

Part 2: Troubleshooting Guides

This section provides in-depth troubleshooting for specific, challenging scenarios you may encounter.

Scenario 1: High Variability Between Replicate Wells

Problem: You observe significant differences in readings between wells that should be identical.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Uneven Cell Seeding Inconsistent cell numbers at the start of the experiment will lead to variable results.Ensure thorough cell suspension mixing before plating. Use a multichannel pipette for seeding and verify cell distribution microscopically.
Edge Effects Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration.Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.
Compound Precipitation The inhibitor may be coming out of solution, leading to inconsistent concentrations across the plate.Visually inspect the wells for precipitation after adding the compound. Consider performing a solubility test for your inhibitor in the assay medium.[1]
Incomplete Reagent Mixing Failure to properly mix the viability reagent into each well can lead to inaccurate readings.After adding the viability reagent, gently mix the plate on an orbital shaker for a few minutes to ensure even distribution.
Scenario 2: Unexpected Results with Metabolic Assays (MTT/MTS)

Problem: Your MTT or MTS assay results are not correlating with other viability measures like cell counting.

Potential Causes & Solutions:

Underlying Principle: MTT and MTS assays rely on the reduction of a tetrazolium salt by cellular dehydrogenases to a colored formazan product. This process is dependent on the metabolic activity of the cells.[4][7]

Workflow for Investigating Discrepancies:

Caption: Troubleshooting workflow for unexpected metabolic assay results.

Detailed Troubleshooting Steps:

  • Literature Review: Investigate if your small molecule inhibitor or its target is known to influence cellular metabolic pathways.[5]

  • Cell-Free Control: To test for direct interference, set up a control plate with your inhibitor at various concentrations in media without cells. Add the MTT/MTS reagent and measure the absorbance. A change in absorbance indicates direct interaction of your compound with the assay reagent.

  • Orthogonal Validation: Use a different type of viability assay that relies on a distinct cellular process. Good options include:

    • ATP-Based Assays: These measure the level of intracellular ATP, a key indicator of cell health.[6]

    • Membrane Integrity Assays: These detect the release of intracellular components like lactate dehydrogenase (LDH) from damaged cells.[8]

Part 3: Experimental Protocols

Here are detailed protocols for common cell viability assays, with specific considerations for use with small molecule inhibitors.

Protocol 1: MTT Cell Viability Assay

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product.[6] The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of your small molecule inhibitor in culture medium. Replace the old medium with the medium containing your inhibitor or vehicle control.[1]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing the formazan crystals to form.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Mix thoroughly and read the absorbance at a wavelength of 570 nm using a microplate reader.

Considerations for Small Molecule Inhibitors:

  • Phenol Red: Some culture media contain phenol red, which can interfere with absorbance readings. Use phenol red-free medium if possible.

  • Compound Color: If your inhibitor is colored, it may interfere with the absorbance reading. Include a "compound only" control to subtract background absorbance.

Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

Principle: This assay quantifies ATP, which is present in metabolically active cells. The reagent lyses the cells and provides luciferase and its substrate, luciferin. The amount of light produced is proportional to the amount of ATP.[6]

Step-by-Step Methodology:

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the reagent to each well (typically in a 1:1 volume ratio with the cell culture medium).

  • Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Read the luminescence using a plate reader.

Considerations for Small Molecule Inhibitors:

  • Luciferase Inhibition: To check for direct inhibition of the luciferase enzyme, perform a cell-free assay. Add your compound to a known concentration of ATP and then add the assay reagent. A decrease in luminescence indicates inhibition.

Part 4: Signaling Pathway and Workflow Visualization

Diagram 1: Generalized Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Transduction Inhibitor BMS Small Molecule Inhibitor Inhibitor->Kinase1 Inhibition Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Nuclear Translocation CellResponse Cellular Response (e.g., Proliferation, Survival) GeneExpression->CellResponse Protein Synthesis

Caption: Inhibition of a generic signaling pathway by a small molecule.

Diagram 2: Comparative Workflow of Viability Assays

G cluster_MTT MTT/MTS Assay cluster_ATP ATP-Based Assay cluster_LDH LDH Release Assay MTT_1 Add MTT/MTS Reagent MTT_2 Incubate (Formazan Formation) MTT_1->MTT_2 MTT_3 Add Solubilizer MTT_2->MTT_3 MTT_4 Read Absorbance MTT_3->MTT_4 ATP_1 Add Lysis/Luciferase Reagent ATP_2 Incubate (Signal Stabilization) ATP_1->ATP_2 ATP_3 Read Luminescence ATP_2->ATP_3 LDH_1 Collect Supernatant LDH_2 Add Reaction Mixture LDH_1->LDH_2 LDH_3 Incubate LDH_2->LDH_3 LDH_4 Read Absorbance LDH_3->LDH_4 Start Treated Cells in Plate Start->MTT_1 Start->ATP_1 Start->LDH_1

Caption: High-level workflows for common cell viability assays.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays. In: Assay Guidance Manual. Available at: [Link]

  • Health Research Authority. Study to Evaluate the PK of BMS-986165 Tablets (QSC203891). Available at: [Link]

  • Cell Biolabs, Inc. CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. Available at: [Link]

  • Chong, W. C. (2023). Answer to "How to solve the problem from cell viability test?". ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). Metabolic remodeling by the PD-L1 inhibitor BMS-202 significantly inhibits cell malignancy in human glioblastoma. Journal of Translational Medicine. Available at: [Link]

  • Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Infante, J. R., et al. (2018). A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours. European Journal of Cancer. Available at: [Link]

  • ResearchGate. Effect of BMS-303141 on systemic metabolic parameters and body fat.... Available at: [Link]

  • ClinicalTrials.gov. Pharmacokinetics (Drug Levels in Blood) of BMS-986165 When Taken as Various Solid Tablet Prototypes by Healthy Participants. Available at: [Link]

Sources

Technical Support Center: Normalizing Gene Expression Data for BMS-961 Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers working with BMS-961. This guide provides in-depth answers, protocols, and troubleshooting advice for the critical step of normalizing gene expression data. As BMS-961 is a potent and selective retinoic acid receptor-γ (RARγ) agonist, it is designed to directly influence gene transcription.[1][2] This makes robust, appropriate normalization not just a preliminary step, but a cornerstone of your experiment's success, ensuring that observed changes are true biological signals, not technical artifacts.

This center is structured to help you navigate from core concepts to specific application issues.

Part 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the foundational "what" and "why" of normalization in the context of a potent transcriptional modulator like BMS-961.

Q1: What is gene expression normalization, and why is it so critical for my BMS-961 study?

Answer: Gene expression normalization is the process of adjusting raw measurement data to account for systematic technical variation while preserving true biological variation.[3] In any high-throughput experiment (like RNA-seq or microarrays), technical variability is introduced at multiple stages, including sample collection, RNA extraction, library preparation, and sequencing depth.[4]

Q2: My study uses RNA-seq. What are the key sources of technical variation I need to correct for?

Answer: In RNA-sequencing, several sources of technical bias can obscure the biological signal. The primary ones are:

  • Sequencing Depth (Library Size): Different samples will almost always yield a different total number of reads. A higher read count for a gene could simply mean the sample was sequenced more deeply, not that the gene is more highly expressed.[5][6]

  • Gene Length: Longer genes will accumulate more reads than shorter genes, even if they are expressed at the same level. This is a crucial factor to consider when comparing the expression of different genes within the same sample.[5]

  • RNA Composition: The overall population of RNA molecules can differ between samples. If BMS-961 causes a few genes to become massively upregulated, they will consume a larger proportion of the total sequencing reads. This can make all other genes appear to be downregulated, even if their expression hasn't changed. Methods like Trimmed Mean of M-values (TMM) are specifically designed to be robust to this effect.[5][6]

  • Batch Effects: Samples processed on different days, by different technicians, or with different reagent lots can have systematic variations. These are a major source of error and must be addressed either in the experimental design or during data analysis.

Q3: What's the difference between RPKM/FPKM, TPM, and raw counts? Which should I use for differential expression analysis after BMS-961 treatment?

Answer: This is a critical distinction. These are different units for quantifying gene expression, and using the wrong one for differential expression analysis is a common pitfall.

UnitDescriptionPrimary Use CaseSuitable for DE Analysis?
Raw Counts The actual number of reads/fragments mapped to a gene.Input for modern DE analysis tools like DESeq2 and edgeR. These tools have their own sophisticated normalization methods that require raw counts.Yes (Required)
CPM (Counts Per Million)Counts scaled by library size. Corrects for sequencing depth but not gene length.[5]Quick check for library size differences; visualization.No
RPKM/FPKM (Reads/Fragments Per Kilobase of transcript per Million mapped reads)Counts scaled by both library size and gene length.[5] Note: These methods are now largely discouraged for between-sample comparisons due to statistical inconsistencies.Comparing expression of different genes within a single sample.No (Discouraged)
TPM (Transcripts Per Million)Counts scaled first by gene length, then by library size.[7] The sum of all TPMs in a sample is the same, making it more comparable across samples than FPKM.Comparing the proportion of different transcripts within and between samples; visualization.No

Core Directive: For your differential expression analysis in a BMS-961 study, you must use the raw count matrix as input for tools like DESeq2 or edgeR.[8][9] These programs will perform the appropriate between-sample normalization internally. Using pre-normalized values like TPM or FPKM violates the statistical assumptions of these tools and can lead to inaccurate results.[9]

Q4: Can I just use housekeeping genes like GAPDH or ACTB to normalize my data?

Answer: Using housekeeping genes for normalization in high-throughput sequencing is strongly discouraged , especially in cancer or drug treatment studies.[10][11][12] The fundamental assumption of a "housekeeping gene" is that its expression is stable across all conditions. However, numerous studies have shown that the expression of classic housekeeping genes can vary significantly in response to experimental treatments or in different disease states.[10][11][12]

Given that BMS-961 is a powerful transcriptional regulator, it is risky to assume any single gene is unaffected. Instead of relying on a few potentially unstable genes, it is far more robust to use global normalization methods that leverage information from all genes in the dataset.[6] If you must use a housekeeping gene approach (e.g., for qPCR validation), you must first validate the stability of your chosen genes using your own sequencing data. Tools like geNorm or NormFinder can help assess gene stability.[13] A better approach is to use multiple, validated stable reference genes for qPCR.[13][14]

Part 2: Experimental Workflows & Protocols

This section provides step-by-step guidance on implementing best-practice normalization workflows.

Workflow 1: Normalization and Differential Expression Analysis of RNA-Seq Data

This workflow outlines the standard procedure using raw counts and the DESeq2 package in R, which is well-suited for analyzing the effects of a treatment like BMS-961.

Causality: The logic of this workflow is to first quantify the raw genetic signal (counts), then use a statistical model (the negative binomial distribution in DESeq2) to normalize for technical variability (like library size) and test for significant biological differences caused by the drug treatment.[15][16]

Diagram of the RNA-Seq Analysis Workflow

RNASeq_Workflow cluster_0 Upstream Processing cluster_1 Differential Expression Analysis (in R) cluster_2 Downstream Analysis RawReads Raw FASTQ Files QC1 Quality Control (FastQC) RawReads->QC1 Trim Adapter & Quality Trimming QC1->Trim Align Align to Reference Genome (STAR, HISAT2) Trim->Align Quant Quantify Gene Expression (featureCounts, RSEM) Align->Quant Counts Raw Gene Count Matrix Quant->Counts DDS Create DESeqDataSet Object Counts->DDS Metadata Sample Metadata Table (e.g., control vs. BMS-961) Metadata->DDS Normalize Normalize & DE Analysis (DESeq function) DDS->Normalize Results Results Table (Log2FoldChange, p-adj) Normalize->Results Visualization Visualization (Volcano Plot, Heatmap) Results->Visualization Enrichment Pathway Enrichment Analysis Results->Enrichment

Caption: Standard bioinformatics workflow for RNA-seq differential expression analysis.

Step-by-Step Protocol (Using DESeq2 in R):

  • Input Data: You will need two files:

    • A raw count matrix : Rows are genes, columns are samples, and values are the number of reads mapped to each gene.

    • A metadata table : Rows are samples (matching the column names of the count matrix), and columns describe the experimental conditions (e.g., a "treatment" column with "Control" and "BMS-961" values).

  • Load Libraries and Data in R:

  • Create a DESeqDataSet Object: This object bundles the counts, metadata, and the experimental design.

  • Run the DESeq2 Pipeline: This single command runs the normalization (Relative Log Expression, or RLE), dispersion estimation, and statistical testing.[4]

  • Extract Results: Get a table of differentially expressed genes. The results are automatically comparing "BMS-961" to "Control" (assuming Control is the first level alphabetically).

Part 3: Troubleshooting Guide

This section tackles specific problems you may encounter during your analysis.

Q: My control and BMS-961-treated samples were sequenced in different batches. How do I correct for this "batch effect"?

Answer: Batch effects are a major confounding factor and can easily be mistaken for true biological differences. The best solution is to design your experiment to avoid them (e.g., by randomizing samples from different conditions across all batches). If that's not possible, you must correct for them bioinformatically.

Solution:

  • Diagnosis: Use Principal Component Analysis (PCA) to visualize your data. If samples cluster by batch instead of by treatment condition, you have a significant batch effect.

  • Correction:

    • In DESeq2: The recommended approach is to include the batch variable in your experimental design. This allows the model to account for batch-related variance when calculating the effect of your treatment.

    • Using ComBat: For more complex batch effects, or for visualization purposes, you can use the ComBat_seq function from the sva package on your normalized count data. [17]This method is particularly useful when integrating data from different studies, such as comparing your results to public data from TCGA or GTEx. [17][18]

Q: I've normalized my data, but the PCA plot still doesn't separate my treatment groups clearly. What's wrong?

Answer: This can happen for several reasons:

  • Subtle Biological Effect: The effect of BMS-961 might be subtle or only affect a small number of genes, so it doesn't explain the largest sources of variance captured by the first two principal components. Check PC3, PC4, etc., to see if they capture the separation.

  • An Outlier Sample: A single sample might be driving most of the variance. Examine the PCA plot for samples that are very distant from all others. Consider removing it and re-running the analysis if there's a known experimental reason for the deviation (e.g., poor RNA quality).

  • Unknown Confounding Factor: There may be a hidden variable you haven't accounted for (e.g., cell passage number, donor age). Surrogate Variable Analysis (SVA) is an advanced technique that can identify and correct for such unknown sources of variation. * Incorrect Normalization: Double-check that you have used the appropriate workflow. For PCA plots, it's best to use a variance-stabilizing transformation (like vst or rlog in DESeq2) on the raw counts, which is designed to make the data more suitable for distance-based visualizations.

Diagram: Decision Tree for Normalization Issues

Troubleshooting_Tree Start Problem: Poor Separation in PCA Plot CheckBatch Do samples cluster by batch? Start->CheckBatch CheckOutliers Is there a clear outlier sample? CheckBatch->CheckOutliers No Sol_Batch Solution: Add 'batch' to your DESeq2 design formula. CheckBatch->Sol_Batch Yes CheckEffect Is the biological effect expected to be subtle? CheckOutliers->CheckEffect No Sol_Outlier Solution: Investigate sample QC. Consider removing and re-analyzing. CheckOutliers->Sol_Outlier Yes Sol_Effect Solution: Examine lower principal components (PC3, PC4). Focus on DE gene lists. CheckEffect->Sol_Effect Yes Sol_SVA Advanced Solution: Use Surrogate Variable Analysis (SVA) to find hidden confounders. CheckEffect->Sol_SVA No / Unsure

Caption: Troubleshooting guide for poor sample separation after normalization.

References
  • Title: RNA-Seq Normalization: Methods and Stages Source: BigOmics Analytics URL: [Link]

  • Title: Evaluation of normalization methods for microarray data Source: PMC - PubMed Central URL: [Link]

  • Title: Housekeeping genes in cancer: normalization of array data Source: PubMed - NIH URL: [Link]

  • Title: Normalization for cDNA Microarray Data Source: UC Berkeley Statistics URL: [Link]

  • Title: RSeqNorm | RNA-seq Normalization | QBRC Source: UT Southwestern Medical Center URL: [Link]

  • Title: Housekeeping genes as internal standards in cancer research Source: PubMed URL: [Link]

  • Title: Impact of Normalization Techniques in Microarray Data Analysis Source: IEEE Xplore URL: [Link]

  • Title: Full article: Housekeeping Genes in Cancer: Normalization of Array Data Source: Taylor & Francis Online URL: [Link]

  • Title: Normalization Methods for the Analysis of Unbalanced Transcriptome Data: A Review Source: Frontiers in Genetics URL: [Link]

  • Title: Housekeeping Genes in Cancer: Normalization of Array Data Source: Taylor & Francis Online URL: [Link]

  • Title: An integrative method to normalize RNA-Seq data Source: BMC Bioinformatics URL: [Link]

  • Title: Normalize RNA-seq Gene Expression: TPM, FPKM, CPM, Z-scores Source: YouTube URL: [Link]

  • Title: An Integrated Approach for RNA-seq Data Normalization Source: PMC - PubMed Central URL: [Link]

  • Title: Systematic Normalization with Multiple Housekeeping Genes for the Discovery of Genetic Dependencies in Cancer Source: bioRxiv URL: [Link]

  • Title: What is Differential Gene Expression Analysis? Source: CD Genomics URL: [Link]

  • Title: Normalisation | Functional genomics II Source: EMBL-EBI URL: [Link]

  • Title: Introduction to Statistics for Differential Gene Expression Analysis Source: Harvard Chan Bioinformatics Core URL: [Link]

  • Title: Normalizing Behaviors and RNASeq: A Tale of Good and Bad Practices Source: Decode Box on Medium URL: [Link]

  • Title: Navigating RNA-Seq Data: A Comprehensive Guide to Normalization Methods Source: Pluto Bio URL: [Link]

  • Title: 10 Best Practices for Effective RNA-Seq Data Analysis Source: Focal URL: [Link]

  • Title: What is the most appropriate way to normalize gene expression data? Source: Biostars URL: [Link]

  • Title: Differential Gene Expression Analysis Methods and Steps Source: BigOmics Analytics URL: [Link]

  • Title: Differential Expression Analysis for RNA-Seq: An Overview of Statistical Methods and Computational Software Source: ResearchGate URL: [Link]

  • Title: Differential gene expression analysis | Functional genomics II Source: EMBL-EBI URL: [Link]

  • Title: ENCODE Guidelines and Best Practices for RNA-Seq Source: ENCODE Project URL: [Link]

  • Title: Comparison of normalization approaches for gene expression studies completed with high-throughput sequencing Source: PMC - NIH URL: [Link]

  • Title: Unifying cancer and normal RNA sequencing data from different sources Source: PMC - NIH URL: [Link]

  • Title: Data standards Source: ENCODE URL: [Link]

  • Title: Bulk RNA-seq Data Standards and Processing Pipeline Source: ENCODE URL: [Link]

  • Title: Standards, Guidelines and Best Practices for RNA-Seq V1.0 (June 2011) Source: UCSC Genome Browser URL: [Link]

  • Title: Bulk RNA-seq Data Standards and Processing Pipeline Source: ENCODE URL: [Link]

  • Title: Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma Source: PubMed Central URL: [Link]

  • Title: How do I compare tumor vs normal expression? Source: Xena User Help Pages - GitBook URL: [Link]

  • Title: Pan-Cancer Analysis of TCGA Data Revealed Promising Reference Genes for qPCR Normalization Source: PMC - NIH URL: [Link]

  • Title: Normalizing single cell RNA sequencing data — Pitfalls and Recommendations Source: OMICS LOGIC URL: [Link]

  • Title: TCGA RNAseq Normalization Source: Bioconductor Support URL: [Link]

  • Title: Possible ways of performing differential gene expression and analysis of RNA-Seq data from normalized counts of RSEM software Source: Bioconductor Support URL: [Link]

  • Title: Comparison of normalization approaches for gene expression studies completed with high-throughput sequencing Source: ResearchGate URL: [Link]

  • Title: Reference Gene Stability in Agrostemma githago Using Quantitative Real-Time PCR Source: MDPI URL: [Link]

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Navigating Resistance to BET Inhibitors: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The query specified "BMS 961." Our internal and external database searches did not yield a specific oncology compound with this designation. However, based on the context of overcoming resistance in cancer cells, we have inferred that the intended compound may be BMS-986161 , a known BET (Bromodomain and Extra-Terminal) inhibitor developed by Bristol Myers Squibb. This guide will focus on overcoming resistance to BET inhibitors, using BMS-986161 as a key example, and the principles discussed are broadly applicable to this class of drugs.

Introduction for the Senior Application Scientist

Welcome to the technical support center for navigating and overcoming resistance to BET inhibitors in your cancer cell models. As researchers and drug development professionals, encountering resistance is a significant yet common hurdle. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting. We will delve into the mechanisms of BET inhibitor action, the multifaceted nature of resistance, and actionable strategies to circumvent these challenges.

Section 1: Understanding BET Inhibitors and Resistance Mechanisms

FAQ 1: What is the mechanism of action for BET inhibitors like BMS-986161?

BET inhibitors are a class of small molecules that reversibly bind to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). These proteins act as "readers" of epigenetic marks, specifically acetylated lysine residues on histone tails. By binding to these regions, BET proteins recruit transcriptional machinery to activate gene expression.

BMS-986161 and other BET inhibitors function by competitively displacing BET proteins from chromatin. This leads to the downregulation of key oncogenes, such as MYC, and other genes involved in cell proliferation, survival, and apoptosis. The intended therapeutic effect is to halt the uncontrolled growth of cancer cells.

Diagram: Mechanism of Action of BET Inhibitors

cluster_0 Normal Gene Transcription cluster_1 Action of BET Inhibitor Histone Acetylated Histone BET BET Protein (e.g., BRD4) Histone->BET recognizes TF Transcription Factors BET->TF recruits Oncogene Oncogene (e.g., MYC) TF->Oncogene activates Histone_i Acetylated Histone BET_i BET Protein BET_i->Histone_i binding blocked TF_i Transcription Factors BET_i->TF_i recruitment blocked BETi BMS-986161 (BETi) BETi->BET_i binds to & inhibits Oncogene_i Oncogene (e.g., MYC) TF_i->Oncogene_i transcription repressed

Caption: Mechanism of BET inhibitor action.

FAQ 2: What are the common mechanisms of resistance to BET inhibitors?

Resistance to BET inhibitors can be intrinsic (pre-existing) or acquired (developed during treatment). The mechanisms are diverse and can involve genetic, epigenetic, and microenvironmental factors.[1] Key mechanisms include:

  • Target Alterations:

    • Mutations in the bromodomain of BET proteins that prevent drug binding.

    • Upregulation of BET proteins, particularly BRD4, requiring higher drug concentrations for inhibition.[2]

  • Activation of Bypass Pathways:

    • Upregulation of alternative signaling pathways that promote cell survival and proliferation, rendering the cells less dependent on the targets of BET inhibitors. This can include the activation of pathways like mTOR.[3]

    • Activation of other oncogenes that can compensate for the downregulation of MYC.

  • Drug Efflux and Metabolism:

    • Increased expression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, which actively remove the BET inhibitor from the cell.[4]

    • Altered cellular metabolism that inactivates the drug.

  • Epigenetic Reprogramming:

    • Changes in the chromatin landscape that reduce the reliance on BET proteins for oncogene expression.

    • Development of a "persister" state where a small population of cells enters a dormant or slow-cycling state, making them less susceptible to therapy.[5]

  • Tumor Microenvironment (TME):

    • Interactions with stromal cells or the extracellular matrix can provide survival signals to cancer cells, mitigating the effects of BET inhibitors.[6]

Section 2: Troubleshooting Guide for In Vitro Experiments

This section addresses common issues encountered when studying resistance to BET inhibitors in cell culture models.

Problem 1: My cancer cell line shows high intrinsic resistance to BMS-986161.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
High expression of BRD4 1. Perform Western blot or qPCR to quantify BRD4 protein and mRNA levels in your cell line compared to sensitive cell lines.High levels of the target protein may require higher concentrations of the inhibitor to achieve a therapeutic effect.[2]
Pre-existing mutations in BET proteins 1. Sequence the bromodomain-coding regions of BRD2, BRD3, and BRD4 genes.Mutations can alter the drug-binding pocket, preventing effective inhibition.
Active bypass signaling pathways 1. Use phospho-protein arrays or targeted Western blots to assess the activation status of common survival pathways (e.g., PI3K/AKT/mTOR, MAPK/ERK).Identifying active bypass pathways can suggest potential combination therapies.
High drug efflux activity 1. Treat cells with BMS-986161 in the presence and absence of known ABC transporter inhibitors (e.g., verapamil, cyclosporin A).Re-sensitization in the presence of an efflux pump inhibitor suggests this as a resistance mechanism.
Problem 2: My initially sensitive cell line has developed acquired resistance to BMS-986161 after prolonged treatment.

Experimental Workflow for Investigating Acquired Resistance:

start Start with a sensitive parental cell line step1 Continuously culture with increasing concentrations of BMS-986161 start->step1 step2 Isolate and expand resistant clones step1->step2 step3 Confirm resistance with a dose-response assay (e.g., CellTiter-Glo) step2->step3 step4 Characterize the resistant phenotype step3->step4 Resistance confirmed step5 Perform multi-omic analysis (genomics, transcriptomics, proteomics) step4->step5 step6 Identify potential resistance mechanisms step5->step6 step7 Validate mechanisms with functional studies (e.g., siRNA, CRISPR, pathway inhibitors) step6->step7 Hypothesis generated end Develop strategies to overcome resistance step7->end

Caption: Workflow for developing and characterizing acquired resistance.

Section 3: Protocols for Key Experiments

Protocol 1: Generating a BET Inhibitor-Resistant Cell Line

This protocol describes a method for generating cell lines with acquired resistance to BET inhibitors through continuous exposure.[7]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • BMS-986161 (or other BET inhibitor)

  • DMSO (vehicle control)

  • Cell counting solution (e.g., trypan blue)

  • Multi-well plates and standard cell culture flasks

Procedure:

  • Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of BMS-986161 for the parental cell line.

  • Initial Treatment: Begin by culturing the parental cells in their complete medium containing BMS-986161 at a concentration equal to the IC50. Culture a parallel flask with an equivalent concentration of DMSO as a vehicle control.

  • Monitor Cell Viability: Monitor the cells daily. Initially, a significant amount of cell death is expected.

  • Dose Escalation: Once the cells have recovered and are proliferating steadily in the presence of the drug, increase the concentration of BMS-986161 by a factor of 1.5 to 2.

  • Repeat and Expand: Repeat this process of recovery and dose escalation over several months.

  • Isolate Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.

  • Confirm Resistance: Expand the isolated clones and perform a new dose-response assay to confirm their resistance phenotype compared to the parental and vehicle-treated cell lines.

Self-Validation:

  • The parallel vehicle-treated culture ensures that any observed changes are due to drug exposure and not prolonged culturing.

  • Clonal isolation is crucial to ensure a homogenous resistant population for downstream analysis.

Protocol 2: Assessing Combination Therapy Synergy

This protocol uses the Chou-Talalay method to determine if combining BMS-986161 with another agent results in a synergistic, additive, or antagonistic effect.

Materials:

  • Resistant cancer cell line

  • BMS-986161

  • Second therapeutic agent (e.g., an mTOR inhibitor)

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed Cells: Seed the resistant cells in a 96-well plate at a pre-determined optimal density.

  • Prepare Drug Dilutions: Prepare serial dilutions of BMS-986161 and the second drug.

  • Treat Cells: Treat the cells with each drug alone and in combination at various concentrations. It is important to use a constant ratio of the two drugs in the combination treatments.

  • Incubate: Incubate the plate for a period equivalent to at least two cell doubling times (typically 48-72 hours).

  • Measure Viability: Measure cell viability using a suitable assay.

  • Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI).

Interpreting the Results:

Combination Index (CI) Effect
CI < 1Synergy
CI = 1Additive
CI > 1Antagonism

Section 4: Advanced Strategies to Overcome Resistance

FAQ 3: What are some rational combination strategies to overcome resistance to BMS-986161?

Combining BET inhibitors with other targeted therapies is a promising approach to overcome resistance.[3][8] The choice of combination partner should be based on the identified resistance mechanism in your specific model.

  • Targeting Bypass Pathways: If you have identified the upregulation of a specific survival pathway, co-treatment with an inhibitor of that pathway can be effective. For example, if the mTOR pathway is activated, combining BMS-986161 with an mTOR inhibitor like everolimus could be synergistic.[3]

  • Inducing Synthetic Lethality: In some contexts, inhibiting a parallel pathway can induce synthetic lethality in BET inhibitor-resistant cells. For instance, genetic depletion of BRD4 has been shown to synergistically sensitize malignant peripheral nerve sheath tumor cells to BET inhibitors.[2][9]

  • Combination with Immunotherapy: In some tumor types, BET inhibitors can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors like nivolumab.[10][11]

  • PROTACs (Proteolysis-Targeting Chimeras): An emerging strategy is the use of BET-targeting PROTACs. These molecules not only inhibit the function of BET proteins but also target them for degradation, which can be more effective in overcoming resistance due to protein upregulation.[9]

Section 5: References

  • Patel, A. J., et al. (2019). Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors. Clinical Cancer Research, 25(11), 3369-3382. [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 69-93. [Link]

  • ClinicalTrials.gov. (2022). A Study of BMS-986406 as Monotherapy and Combination Therapies in Participants With Advanced Tumors. National Library of Medicine (US). [Link]

  • Wang, X., et al. (2023). Understanding and targeting resistance mechanisms in cancer. MedComm, 4(3), e265. [Link]

  • Bristol Myers Squibb. (2022). Facing the Challenges of Cancer Resistance. [Link]

  • He, K., et al. (2021). Phase I/IIa Trial of BMS-986148, an Anti-mesothelin Antibody–drug Conjugate, Alone or in Combination with Nivolumab in Patients with Advanced Solid Tumors. Clinical Cancer Research, 27(12), 3290-3301. [Link]

  • PERSIST-SEQ Consortium. (2024). New Research Identifies BET Inhibitors as Key to Overcoming Cancer Therapy Resistance. [Link]

  • Perlmutter Cancer Center. (n.d.). A Phase I/IIa Study of BMS-986205 Administered in Combination with Nivolumab (BMS-935558 anti-PD-1 Monoclonal Antibody) in Advanced Malignant Tumors. [Link]

  • Wang, R., et al. (2023). Overcoming drug resistance to BET inhibitors by rational combinative strategies. Journal of Hematology & Oncology, 16(1), 1-5. [Link]

  • Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3375-3382. [Link]

  • Patel, A. J., et al. (2019). Overcoming BET Inhibitor Resistance in Malignant Peripheral Nerve Sheath Tumors. American Association for Cancer Research. [Link]

  • National Cancer Institute. (n.d.). A Study of BMS-986484 Alone and Combination Therapy in Participants With Advanced Solid Tumors. [Link]

  • ADC Review / Journal of Antibody-drug Conjugates. (2015). Overcoming Varied Resistance Mechanisms Observed in Cancer Cells Treated With a Trastuzumab-Maytansinoid ADC. [Link]

  • Crystal, A. S., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments, (106), 53434. [Link]

  • Shah, A. N., et al. (2015). In Vitro Model Systems to Investigate Drug Resistance Mechanisms in Pancreatic Cancer Cells. Journal of Cancer Therapy, 6(13), 1144-1153. [Link]

  • Michigan Medicine. (2021). BET inhibitors show promise in overcoming lineage plasticity, a newly recognized form of resistance to prostate cancer drugs. [Link]

  • Wang, X., et al. (2023). Understanding and targeting resistance mechanisms in cancer. MedComm, 4(3), e265. [Link]

  • ClinicalTrials.gov. (2021). An Investigational Immunotherapy Study of BMS-986310 Administered Alone and in Combination With Nivolumab in Patients With Advanced Solid Tumors. National Library of Medicine (US). [Link]

  • Crown Bioscience. (2023). How to use in vitro models to study and overcome drug resistance in oncology. [Link]

  • Gottesman, M. M., et al. (2023). New mechanisms of multidrug resistance: an introduction to the Cancer Drug Resistance special collection. Cancer Drug Resistance, 6(3), 361-365. [Link]

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Validation & Comparative

Introduction: The Role of Retinoic Acid Receptors in Cellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to BMS-961 and Other Retinoic Acid Receptor (RAR) Agonists for Researchers and Drug Development Professionals

Retinoic acid receptors (RARs) are a group of nuclear receptors that are essential for controlling cell growth, differentiation, and apoptosis. These receptors, which are activated by retinoic acid, are categorized into three subtypes: RARα, RARβ, and RARγ. Each of these subtypes has a unique tissue distribution and regulates a different set of genes. As a result of their central role in cellular processes, RARs have become a major focus of drug development, particularly in the fields of oncology and dermatology. The development of synthetic RAR agonists with improved subtype selectivity and pharmacokinetic properties has been a significant area of research. This guide provides a detailed comparison of BMS-961, a potent RAR agonist, with other well-known RAR agonists, offering insights into their performance based on available experimental data.

BMS-961: A Profile of a High-Affinity RAR Agonist

BMS-961 is a synthetic retinoid that has been identified as a potent agonist of the retinoic acid receptors. It demonstrates high affinity for all three RAR subtypes, with a particularly strong binding to RARα. This compound has been investigated for its potential therapeutic applications, leveraging its ability to modulate gene expression through RAR activation.

Comparative Analysis of RAR Agonists

A thorough evaluation of RAR agonists requires a multi-faceted approach, considering their binding affinity, subtype selectivity, and functional potency. Below is a comparative analysis of BMS-961 with other prominent RAR agonists.

Binding Affinity and Subtype Selectivity

The effectiveness of an RAR agonist is largely determined by its binding affinity (Ki) and its selectivity for the different RAR subtypes. High affinity indicates a strong interaction with the receptor, while subtype selectivity can influence the therapeutic window and side-effect profile.

CompoundRARα (Ki, nM)RARβ (Ki, nM)RARγ (Ki, nM)Selectivity Profile
BMS-961 232Pan-agonist with slight preference for RARα and RARγ
Tretinoin (ATRA) 0.70.91.3Pan-agonist
Adapalene --5.3RARβ/γ selective
Tazarotene -1.10.4RARβ/γ selective

This table summarizes publicly available data on the binding affinities of various RAR agonists. The specific values may vary depending on the experimental conditions.

Functional Potency

Beyond binding, the functional potency (EC50) in cellular assays is a critical measure of an agonist's ability to elicit a biological response. Reporter gene assays are commonly used to quantify the transcriptional activation of RARs by a ligand.

CompoundRARα (EC50, nM)RARβ (EC50, nM)RARγ (EC50, nM)
BMS-961 1.62.51.3
Tretinoin (ATRA) 1.11.42.1
Adapalene >100018037
Tazarotene >10004.81.6

This table presents typical functional potency data for the compared RAR agonists. The exact values can differ based on the cell line and reporter construct used.

Experimental Protocols for RAR Agonist Characterization

The following are detailed methodologies for key experiments used to characterize and compare RAR agonists.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the RARs.

Protocol:

  • Receptor Preparation: Prepare cell lysates or purified RAR proteins.

  • Reaction Mixture: In a 96-well plate, combine the receptor preparation, a radiolabeled ligand (e.g., [3H]-Tretinoin), and varying concentrations of the unlabeled test compound (e.g., BMS-961).

  • Incubation: Incubate the mixture at 4°C for a specified time to allow for binding equilibrium to be reached.

  • Separation: Separate the bound from the unbound radioligand using a filter-based method (e.g., glass fiber filters).

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value by analyzing the competition binding curves using non-linear regression.

Reporter Gene Assay

This assay measures the ability of a compound to activate RAR-mediated gene transcription.

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with expression vectors for the desired RAR subtype and a reporter plasmid containing a retinoic acid response element (RARE) linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the transfected cells with varying concentrations of the test compound.

  • Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.

  • Cell Lysis: Lyse the cells to release the reporter protein.

  • Reporter Assay: Measure the activity of the reporter protein (e.g., luciferase activity using a luminometer).

  • Data Analysis: Determine the EC50 value by plotting the reporter activity against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the RAR Signaling Pathway and Experimental Workflows

To better understand the mechanisms of action and the experimental approaches, the following diagrams are provided.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (or Agonist) CRABP CRABP RA->CRABP Binds RA_nuc Retinoic Acid CRABP->RA_nuc Translocates to Nucleus RAR RAR RXR RXR RAR->RXR Heterodimerizes Corepressors Corepressors RAR->Corepressors Recruits (in absence of ligand) Coactivators Coactivators RAR->Coactivators Recruits (upon ligand binding) RARE RARE (DNA) RXR->RARE Binds Transcription Gene Transcription Coactivators->Transcription RA_nuc->RAR Binds

Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.

Reporter_Assay_Workflow Start Cell_Culture 1. Cell Culture (e.g., HEK293T) Start->Cell_Culture Transfection 2. Transfection (RAR + RARE-Luciferase) Cell_Culture->Transfection Compound_Treatment 3. Add RAR Agonist (e.g., BMS-961) Transfection->Compound_Treatment Incubation 4. Incubate (24-48 hours) Compound_Treatment->Incubation Cell_Lysis 5. Lyse Cells Incubation->Cell_Lysis Luminometry 6. Measure Luciferase Activity Cell_Lysis->Luminometry Data_Analysis 7. Data Analysis (EC50 determination) Luminometry->Data_Analysis End Data_Analysis->End

Caption: Workflow for a Reporter Gene Assay.

Therapeutic Implications and Side-Effect Profiles

The choice of an RAR agonist for a specific therapeutic application depends on its efficacy and safety profile.

  • BMS-961: Due to its high potency, BMS-961 has been explored in oncological contexts where strong RAR signaling is desired. However, its pan-agonist activity may also lead to a higher incidence of retinoid-associated side effects.

  • Tretinoin (ATRA): Widely used in the treatment of acute promyelocytic leukemia (APL) and acne. Its use can be limited by side effects such as skin irritation and teratogenicity.

  • Adapalene and Tazarotene: These are third-generation retinoids with improved selectivity for RARβ and RARγ. This selectivity is thought to contribute to a better side-effect profile, particularly in dermatological applications, with reduced skin irritation compared to Tretinoin.

Conclusion

BMS-961 is a potent pan-agonist of the retinoic acid receptors, with high affinity and functional activity across all three subtypes. Its performance is comparable to Tretinoin in terms of pan-activation, while differing from the more subtype-selective agonists like Adapalene and Tazarotene. The selection of an appropriate RAR agonist for research or therapeutic development should be guided by a careful consideration of the desired subtype selectivity, potency, and potential for off-target effects. The experimental protocols and comparative data presented in this guide provide a framework for making such informed decisions.

References

  • Al Tanoury, Z., Piskunov, A., & Rochette-Egly, C. (2013). Vitamin A and retinoic acid in cancer treatment. Annual review of pharmacology and toxicology, 53, 527-558. [Link]

  • di Masi, A., Leboffe, L., De Marinis, E., Pagano, F., Cicconi, L., Rochette-Egly, C., ... & Ascenzi, P. (2015). Retinoic acid receptors: from molecular mechanisms to cancer therapy. Molecular aspects of medicine, 41, 1-115. [Link]

A Comparative Guide to the Efficacy of BMS-961 versus Pan-RAR Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of retinoid receptor modulation, the choice between a selective and a pan-agonist can significantly impact experimental outcomes and therapeutic strategies. This guide provides an in-depth technical comparison of the RARγ-selective agonist, BMS-961, and pan-retinoic acid receptor (RAR) agonists, which activate all three RAR subtypes (α, β, and γ). By examining their mechanisms, experimental efficacy, and underlying protocols, this document aims to equip researchers with the critical information needed to make informed decisions for their specific research applications.

Introduction: The Rationale for Selectivity in RAR Modulation

Retinoic acid receptors (RARs) are ligand-inducible transcription factors that play a pivotal role in regulating cellular proliferation, differentiation, and apoptosis.[1] Pan-RAR agonists, such as all-trans retinoic acid (ATRA) and the synthetic analog TTNPB, bind to and activate RARα, RARβ, and RARγ.[2][3] While this broad activity is beneficial in certain contexts, it can also lead to off-target effects and a wider range of biological responses. In contrast, subtype-selective agonists like BMS-961 offer the potential for more targeted intervention by modulating the activity of a single RAR subtype, in this case, RARγ. This selectivity can be crucial for dissecting the specific roles of RARγ in various physiological and pathological processes and may offer a more favorable therapeutic window.

Mechanism of Action: A Tale of Two Agonist Philosophies

The fundamental difference between BMS-961 and pan-RAR agonists lies in their receptor activation profiles.

Pan-RAR Agonists: These molecules, including the endogenous ligand ATRA, bind to the ligand-binding pocket of all three RAR subtypes.[2][3] This binding induces a conformational change in the receptor, leading to the dissociation of corepressor molecules and the recruitment of coactivator complexes. The resulting RAR/RXR (retinoid X receptor) heterodimer then binds to retinoic acid response elements (RAREs) on the DNA, initiating the transcription of target genes.

BMS-961 (RARγ-Selective Agonist): BMS-961 is a synthetic agonist designed to specifically target and activate RARγ.[4][5][6] Its chemical structure allows for high-affinity binding to the RARγ ligand-binding pocket while having significantly lower affinity for RARα and RARβ. This selective activation allows for the investigation of RARγ-mediated signaling pathways in isolation.

Signaling Pathway of RAR Agonists

RAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist RAR Agonist (BMS-961 or Pan-Agonist) Agonist_cyto Agonist Agonist->Agonist_cyto Cellular Uptake Agonist_nucleus Agonist Agonist_cyto->Agonist_nucleus Receptor_inactive Inactive RAR/RXR Heterodimer + Corepressors Receptor_active Active RAR/RXR Heterodimer + Coactivators Receptor_inactive->Receptor_active Conformational Change Agonist_nucleus->Receptor_inactive Binding & Activation RARE RARE (DNA) Receptor_active->RARE Binds to Gene Target Gene RARE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (Differentiation, Proliferation, Apoptosis) Protein->Response

Caption: Generalized signaling pathway for RAR agonists.

Comparative Efficacy: A Data-Driven Analysis

The true measure of an agonist's utility lies in its efficacy in relevant biological assays. Here, we compare BMS-961 and pan-RAR agonists based on available experimental data.

Receptor Selectivity and Potency

A key differentiator is the receptor subtype selectivity. While pan-agonists are potent activators of all three RARs, BMS-961 demonstrates marked selectivity for RARγ.

CompoundTarget Receptor(s)EC50 (nM)Reference
BMS-961 RARγ30[4][5][6]
RARβ1000[4][5][6]
RARαNo activity[5][6]
All-trans Retinoic Acid (ATRA) Pan-RAR (α, β, γ)α: ~4, β: ~5, γ: ~2[2]
TTNPB Pan-RAR (α, β, γ)-Potent RAR agonist

Expert Insight: The high EC50 value of BMS-961 for RARβ and its lack of activity at RARα underscore its utility as a specific tool to probe RARγ function. This selectivity is critical in cellular systems where multiple RAR subtypes are expressed and could confound the interpretation of results obtained with pan-agonists.

In Vivo Efficacy: Gene Expression in a Mouse Skin Model

A study by Gericke et al. provides a direct in vivo comparison of the effects of topical application of BMS-961 and the pan-agonist ATRA on gene expression in mouse skin.[7][8] This model is particularly relevant as RARγ is the most abundant RAR subtype in the skin.

After two weeks of topical treatment, both BMS-961 and ATRA induced epidermal hyperproliferation.[7][8] Furthermore, both compounds led to an increase in the expression of several retinoid target genes.

GeneFunctionFold Change (BMS-961 vs. Control)Fold Change (ATRA vs. Control)
Rbp1 Retinol binding protein 1
Crabp2 Cellular retinoic acid binding protein 2
Krt4 Keratin 4
Cyp26a1 Retinoic acid hydroxylase
Cyp26b1 Retinoic acid hydroxylase
Ccl17 Chemokine
Ccl22 Chemokine

Expert Insight: The similar induction of key retinoid target genes by both BMS-961 and ATRA in the skin highlights the predominant role of RARγ in mediating the effects of retinoids in this tissue. For researchers studying skin biology, this suggests that the effects of pan-agonists like ATRA are largely driven by RARγ activation. The use of BMS-961 can, therefore, provide a more refined tool to study these effects without the confounding activation of RARα and RARβ.

Experimental Protocols: Methodologies for Assessing RAR Agonist Efficacy

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for key assays used to characterize RAR agonists.

RARE-Luciferase Reporter Assay

This assay is a cornerstone for quantifying the transcriptional activity of RAR agonists.

Objective: To measure the dose-dependent activation of a retinoic acid response element (RARE) driven luciferase reporter gene by an RAR agonist.

Methodology:

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T, HeLa) in a 96-well plate.

    • Co-transfect the cells with an expression vector for the desired RAR subtype (α, β, or γ), a RARE-luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with a fresh medium containing serial dilutions of the RAR agonist (e.g., BMS-961, ATRA, TTNPB) or vehicle control.

  • Luciferase Assay:

    • After 18-24 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

Experimental Workflow: RARE-Luciferase Reporter Assay

Reporter_Assay_Workflow A 1. Cell Seeding (e.g., HEK293T) B 2. Co-transfection - RAR Expression Vector - RARE-Luciferase Reporter - Control Plasmid A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. Incubation (18-24 hours) C->D E 5. Cell Lysis & Luciferase Assay D->E F 6. Data Analysis (Normalization, Dose-Response Curve, EC50) E->F

Caption: Step-by-step workflow for the RARE-luciferase reporter assay.

Cell Proliferation Assay (MTT/XTT or BrdU)

This assay assesses the effect of RAR agonists on cell viability and proliferation.

Objective: To determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of an RAR agonist on the proliferation of a specific cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the RAR agonist or vehicle control to the wells.

  • Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (e.g., 24, 48, or 72 hours).

  • Quantification:

    • MTT/XTT: Add MTT or XTT reagent to each well and incubate. Measure the absorbance at the appropriate wavelength.

    • BrdU: Add BrdU to the wells for the final few hours of incubation. Fix the cells and perform an ELISA-based assay to detect BrdU incorporation.

  • Data Analysis: Plot the absorbance or BrdU incorporation against the agonist concentration to determine the IC50 or EC50.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by RAR agonists.

Objective: To measure the percentage of apoptotic and necrotic cells following treatment with an RAR agonist.

Methodology:

  • Cell Treatment: Treat cells in culture with the RAR agonist at various concentrations and for different time points.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Pharmacokinetics: A Brief Overview

The in vivo efficacy of a compound is heavily influenced by its pharmacokinetic properties.

  • Pan-RAR Agonists (ATRA): Oral ATRA is known to induce its own metabolism, leading to a decrease in plasma concentrations with continuous dosing.[9] Liposomal formulations have been developed to improve its pharmacokinetic profile.[5][6]

Conclusion: Selecting the Right Tool for the Job

The choice between BMS-961 and a pan-RAR agonist is contingent on the specific research question.

  • For dissecting the specific biological roles of RARγ , particularly in tissues where it is the predominant subtype like the skin, BMS-961 is the superior tool. Its selectivity minimizes the confounding effects of activating RARα and RARβ, allowing for a clearer interpretation of experimental results.

  • For applications where a broad-spectrum retinoid response is desired or the specific RAR subtype mediating the effect is unknown , pan-RAR agonists like ATRA or TTNPB are suitable choices. However, researchers should be mindful of the potential for off-target effects and the complex interplay between the different RAR subtypes.

This guide provides a foundational understanding of the comparative efficacy of BMS-961 and pan-RAR agonists. By leveraging the provided data and experimental protocols, researchers can design more robust experiments and contribute to a deeper understanding of retinoid signaling in health and disease.

References

  • Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. MDPI. [Link]

  • Pharmacokinetics of intravenously administered liposomal all-trans-retinoic acid (ATRA) and orally administered ATRA in healthy volunteers. PubMed. [Link]

  • Pharmacokinetics of intravenously administered liposomal all-trans-retinoic acid (atra) and orally administered atra in healthy volunteers. University of Alberta. [Link]

  • Regulation of retinoid-mediated signaling involved in skin homeostasis by RAR and RXR agonists/antagonists in mouse skin. PubMed. [Link]

  • Clinical relevance of all-trans retinoic acid pharmacokinetics and its modulation in acute promyelocytic leukemia. PubMed. [Link]

  • The RARα-selective (BMS753) and the RARγ-selective (BMS961) agonists, induce ectopic expression of the Rare-hsp68lacZ transgene in the frontonasal mass and tail, respectively, without altering branchial arch development. ResearchGate. [Link]

  • Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin. PubMed Central. [Link]

  • BMS948 acts as a full RARβ agonist. (A to C) HeLa cells were... ResearchGate. [Link]

  • TTNPB - BioGems. BioGems. [Link]

  • A retinoid analogue, TTNPB, promotes clonal expansion of human pluripotent stem cells by upregulating CLDN2 and HoxA1. PubMed Central. [Link]

  • New Fluorescent Synthetic Retinoids as Potential RAR Agonists with Anticancer, Molecular Docking and ADME Assessments. PubMed Central. [Link]

  • Discovery of novel RARα agonists using pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulation studies. PubMed Central. [Link]

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A Comparative Guide to the Western Blot Validation of Deucravacitinib (BMS-986165)-Induced Protein Expression

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Deucravacitinib (BMS-986165), a first-in-class, oral, selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), against conventional ATP-competitive Janus Kinase (JAK) inhibitors. We will delve into the mechanistic distinctions that underpin their selectivity and provide a robust, field-tested Western blot protocol to validate the downstream effects on protein expression, specifically the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the activity of TYK2 inhibitors.

The Rationale for Selective TYK2 Inhibition in Immune Signaling

TYK2 is a non-receptor tyrosine kinase and a member of the JAK family, which also includes JAK1, JAK2, and JAK3. These kinases are integral to cytokine signaling pathways that drive immune responses.[1] TYK2 is crucial for the signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).[1] These cytokines are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. The downstream signaling cascade involves the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of inflammatory genes.[2]

Deucravacitinib represents a paradigm shift in targeting this pathway. Unlike traditional pan-JAK inhibitors that compete with ATP in the highly conserved active kinase (JH1) domain, Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2.[3] This allosteric mechanism locks the enzyme in an inactive conformation, conferring high selectivity for TYK2 with minimal impact on other JAK family members at clinically relevant concentrations.[3][4] This selectivity is hypothesized to translate into a more favorable safety profile by avoiding the inhibition of JAK pathways essential for normal physiological processes.

Comparative Analysis: Deucravacitinib vs. ATP-Competitive JAK Inhibitors

For a comprehensive validation of Deucravacitinib's effects, it is essential to compare its performance against established JAK inhibitors with different selectivity profiles. This comparison highlights the unique mechanism of allosteric TYK2 inhibition.

Compound Mechanism of Action Primary Targets Selectivity Profile
Deucravacitinib (BMS-986165) Allosteric TYK2 inhibitor (binds to JH2 domain)TYK2Highly selective for TYK2 over JAK1, JAK2, and JAK3.[5][6]
Tofacitinib ATP-competitive JAK inhibitor (binds to JH1 domain)JAK1, JAK3Also inhibits JAK2 to a lesser extent; considered a pan-JAK inhibitor.[7]
Baricitinib ATP-competitive JAK inhibitor (binds to JH1 domain)JAK1, JAK2Demonstrates lower selectivity for JAK1 versus other JAK pathways compared to more selective inhibitors.[8]
Upadacitinib ATP-competitive JAK inhibitor (binds to JH1 domain)JAK1Selective for JAK1 over JAK2, JAK3, and TYK2.[2][9]

Visualizing the Signaling Pathway and Experimental Workflow

To conceptualize the experimental approach, the following diagrams illustrate the targeted signaling pathway and the Western blot validation workflow.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events cluster_3 Inhibitors Cytokine IL-12 / IL-23 / IFN-α Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK_other JAK1/JAK2 Receptor->JAK_other activates STAT STAT TYK2->STAT phosphorylates JAK_other->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Gene Gene Transcription (Inflammation) pSTAT->Gene Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 inhibits (allosteric) JAKi ATP-competitive JAKi JAKi->TYK2 inhibits (ATP-competitive) JAKi->JAK_other inhibits (ATP-competitive)

Caption: TYK2 Signaling Pathway and Points of Inhibition.

cluster_0 Experimental Setup cluster_1 Western Blot Protocol cluster_2 Data Analysis A 1. Cell Culture (e.g., Jurkat T-cells) B 2. Treatment - Deucravacitinib - Comparator JAKi - Vehicle Control A->B C 3. Cytokine Stimulation (e.g., IFN-α) B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Protein Transfer F->G H 8. Blocking (5% BSA in TBST) G->H I 9. Primary Antibody Incubation (p-STAT1, p-STAT3, Total STAT1, Total STAT3) H->I J 10. Secondary Antibody Incubation I->J K 11. Chemiluminescent Detection J->K L 12. Image Acquisition K->L M 13. Densitometry Analysis (Normalize p-STAT to Total STAT) L->M N 14. Comparative Analysis M->N

Caption: Western Blot Workflow for Validation.

Detailed Experimental Protocol: Western Blot for STAT Phosphorylation

This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

Materials and Reagents
  • Cell Line: Jurkat T-cells (human T lymphocyte cell line).

  • Compounds: Deucravacitinib (BMS-986165), Tofacitinib, Baricitinib, Upadacitinib (dissolved in DMSO).

  • Cytokine: Recombinant Human Interferon-alpha (IFN-α).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. A common recipe includes 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and freshly added protease and phosphatase inhibitors.[10][11]

  • Primary Antibodies:

    • Rabbit anti-phospho-STAT1 (Tyr701)

    • Rabbit anti-phospho-STAT3 (Tyr705)[1]

    • Rabbit anti-STAT1

    • Rabbit anti-STAT3

    • Mouse or Rabbit anti-β-Actin (Loading Control)

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[12]

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in appropriate media and conditions until they reach the desired density.

    • Pre-treat cells with varying concentrations of Deucravacitinib, comparator JAK inhibitors, or vehicle (DMSO) for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with IFN-α (e.g., 100 ng/mL) for 15-30 minutes to induce STAT phosphorylation.[13] An unstimulated control should be included.

  • Cell Lysis:

    • Harvest the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-STAT1 or anti-p-STAT3, typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[14]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an appropriate imaging system.

    • To ensure accurate quantification, strip the membrane and re-probe with antibodies against total STAT1, total STAT3, and a loading control like β-Actin.

    • Perform densitometric analysis of the bands. Normalize the intensity of the p-STAT bands to their respective total STAT protein bands to account for any variations in protein loading.

Expected Outcomes and Data Interpretation

A successful experiment will demonstrate a dose-dependent decrease in the phosphorylation of STAT1 and STAT3 in cells treated with Deucravacitinib and the comparator JAK inhibitors upon cytokine stimulation. By comparing the potency (e.g., IC50 values) of Deucravacitinib to that of Tofacitinib, Baricitinib, and Upadacitinib, you can quantitatively assess its inhibitory effect on the TYK2-mediated signaling pathway. The selectivity of Deucravacitinib would be further highlighted if, under the same experimental conditions, it shows minimal inhibition of signaling pathways predominantly driven by other JAKs (if such specific assays are conducted in parallel).

This comparative approach, grounded in a robust Western blot protocol, provides a rigorous validation of Deucravacitinib's mechanism of action and its impact on protein expression, offering valuable insights for researchers in the field of immunology and drug discovery.

References

  • Upadacitinib: Mechanism of action, clinical, and translational science. PubMed - [Link]

  • What is the mechanism of action of Deucravacitinib? Patsnap Synapse - [Link]

  • Upadacitinib. Wikipedia - [Link]

  • Upadacitinib: Mechanism of action, clinical, and translational science. Wiley Online Library - [Link]

  • JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases - [Link]

  • Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways. Frontiers in Immunology - [Link]

  • Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. PubMed Central - [Link]

  • Selective Inhibition of Tyrosine Kinase 2 with Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. ACR Meeting Abstracts - [Link]

  • Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. The Journal of Clinical and Aesthetic Dermatology - [Link]

  • Which cell lysis buffer recipe is best for phosphorylated proteins? ResearchGate - [Link]

  • Phosphoproteins by Western Blot. Stratech - [Link]

  • Selective JAKinibs: Prospects in Inflammatory and Autoimmune Diseases. PubMed Central - [Link]

  • What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs? ResearchGate - [Link]

  • POS0674 DOES JAK SELECTIVITY MAKE A DIFFERENCE? A COMPARISON BETWEEN THE RETENTION RATE OF THREE JAK INHIBITORS: A RETROSPECTIVE REAL-WORLD EVIDENCE MULTICENTER STUDY FROM THE JAK-GULF REGISTRY. Annals of the Rheumatic Diseases - [Link]

  • JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. PubMed - [Link]

  • Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. PubMed - [Link]

  • Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1−3 Inhibitors. Bristol Myers Squibb - [Link]

  • (9131) Phospho-Stat3 (Tyr705) Antibody. Cell Signaling Technology - CiteAb - [Link]

  • Quick Tips: How to Optimize Primary Antibody Concentration and Incubation for Western Blots. YouTube - [Link]

  • STAT4 Phosphorylation of T-helper Cells predicts surgical outcomes in Refractory Chronic Rhinosinusitis. PubMed Central - [Link]

  • Western blot analysis of STAT1 and STAT3 expression and... ResearchGate - [Link]

  • Does anyone have experience using pSTAT 1 and 3 antibodies for western blots? ResearchGate - [Link]

  • Leptin promotes cell survival and activates Jurkat T lymphocytes by stimulation of mitogen-activated protein kinase. PubMed Central - [Link]

  • Role of JAK2/STAT5/Foxp3 signaling pathway in Jurkat T cells secretion of cytokines induced by tra c-related PM 2.5 and differen. ResearchGate - [Link]

  • STAT3 Reporter Jurkat Cell Line. BPS Bioscience - [Link]

  • T-cell receptor early signalling complex activation in response to interferon-α receptor stimulation. PubMed Central - [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies - [Link]

  • JAK-STAT Signaling System in Pannus Formation of Psoriatic Arthritis: A Therapeutic Target. ACR Meeting Abstracts - [Link]

  • JAK/STAT Inhibition Normalizes Lipid Composition in 3D Human Epidermal Equivalents Challenged with Th2 Cytokines. MDPI - [Link]

  • Western blot analysis of (A) phosphorylated JAK2 (pJAK2) and JAK2, (B)... ResearchGate - [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed Central - [Link]

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A Researcher's Guide to the Reproducibility of BMS-986165 (Deucravacitinib) Experimental Results: A Comparative Analysis of TYK2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of BMS-986165, now known as deucravacitinib, a first-in-class, oral, selective Tyrosine Kinase 2 (TYK2) inhibitor. Developed for researchers, scientists, and drug development professionals, this document delves into the reproducibility of its experimental results by comparing its performance with other TYK2 and Janus Kinase (JAK) inhibitors. We will explore the underlying science, present supporting experimental data, and provide detailed protocols to enable independent verification and further investigation.

Introduction: The Rationale for Selective TYK2 Inhibition

Tyrosine Kinase 2 (TYK2) is an intracellular enzyme that plays a crucial role in the signaling pathways of key cytokines implicated in various immune-mediated diseases, including psoriasis, psoriatic arthritis, and lupus.[1] TYK2 is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[2] These kinases are critical for signal transduction from cytokine receptors to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[3]

The therapeutic potential of inhibiting the JAK-STAT pathway is well-established, with several approved JAK inhibitors on the market. However, many of these inhibitors exhibit a broad spectrum of activity against multiple JAK family members. This lack of selectivity can lead to off-target effects and associated adverse events, as JAK1, JAK2, and JAK3 are involved in a wider range of biological processes, including hematopoiesis and metabolism.[1][4]

This has driven the development of more selective inhibitors, with TYK2 emerging as a prime target. TYK2 is essential for the signaling of a specific subset of cytokines, primarily interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[5][6] These cytokines are central to the pathogenesis of diseases like psoriasis.[7] By selectively targeting TYK2, it is hypothesized that therapeutic efficacy can be achieved while minimizing the side effects associated with broader JAK inhibition.[7]

Deucravacitinib (BMS-986165): A Paradigm of Allosteric Inhibition

Deucravacitinib represents a novel approach to kinase inhibition. Unlike traditional ATP-competitive inhibitors that target the highly conserved active site (the JH1 domain) of kinases, deucravacitinib is an allosteric inhibitor that binds to the regulatory pseudokinase domain (JH2) of TYK2.[8][9] This unique mechanism of action is the foundation of its remarkable selectivity. By binding to the JH2 domain, deucravacitinib stabilizes an inhibitory interaction between the regulatory and catalytic domains, effectively locking the enzyme in an inactive conformation.[2] This allosteric binding site is structurally distinct among the JAK family members, allowing for a high degree of selectivity for TYK2.[10]

dot

Caption: TYK2 Signaling Pathway and the Allosteric Inhibition by Deucravacitinib.

Comparative Performance Analysis: Deucravacitinib vs. Alternatives

The reproducibility of deucravacitinib's experimental results is best understood through a direct comparison with other relevant inhibitors. The following tables summarize key in vitro potency and selectivity data, as well as clinical efficacy in psoriasis.

In Vitro Potency and Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its safety profile. The following table compares the inhibitory activity of deucravacitinib and other JAK inhibitors against TYK2 and other JAK family members.

InhibitorTarget(s)TYK2 IC50/Ki (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (Fold vs. JAK1/2/3)Reference(s)
Deucravacitinib (BMS-986165) TYK2 (Allosteric) 0.2 (Ki) >10,000 >10,000 >10,000 >50,000-fold [5][8]
TofacitinibPan-JAK>4,9001121341Low[8]
UpadacitinibJAK1>10,000432402,300JAK1 selective[8]
BaricitinibJAK1/2>10,00065451,400JAK1/2 selective[8]
Brepocitinib (PF-06700841)TYK2/JAK12317776,490Dual TYK2/JAK1[11]
Zasocitinib (TAK-279)TYK2 (Allosteric)---->1,000,000-fold[2][12]
VTX958TYK2 (Allosteric)----Highly Selective[1]

Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Cellular Activity: Inhibition of Cytokine Signaling

The functional consequence of TYK2 inhibition is the blockade of downstream signaling pathways. The following table compares the cellular potency of various inhibitors in assays measuring cytokine-induced STAT phosphorylation.

InhibitorCytokine PathwayCellular IC50 (nM)Cell TypeReference(s)
Deucravacitinib (BMS-986165) IL-12/IL-23 2-19 Human PBMCs [8]
Deucravacitinib (BMS-986165) IFN-α 2-19 Human PBMCs [8]
Brepocitinib (PF-06700841)IL-12/pSTAT465Human Whole Blood[11]
Brepocitinib (PF-06700841)IL-23/pSTAT3120Human Whole Blood[11]
ATMW-DCIL-12/pSTAT418Cellular Assay[13]
Clinical Efficacy in Plaque Psoriasis (Phase 3 Data)

The ultimate validation of a therapeutic agent lies in its clinical performance. The pivotal POETYK PSO-1 and PSO-2 trials established the efficacy and safety of deucravacitinib in patients with moderate-to-severe plaque psoriasis.

TreatmentPASI 75 at Week 16 (%)sPGA 0/1 at Week 16 (%)Reference(s)
Deucravacitinib 6 mg QD 58.4 (PSO-1), 53.6 (PSO-2) 53.6 (PSO-1), 50.3 (PSO-2) [9]
Apremilast 30 mg BID35.1 (PSO-1), 40.2 (PSO-2)32.1 (PSO-1), 34.3 (PSO-2)[9]
Placebo12.7 (PSO-1), 9.4 (PSO-2)7.2 (PSO-1), 8.6 (PSO-2)[9]

PASI 75: ≥75% reduction from baseline in Psoriasis Area and Severity Index. sPGA 0/1: static Physician's Global Assessment score of clear or almost clear.

Experimental Protocols for Reproducibility

To facilitate the independent verification of these findings, this section provides detailed, step-by-step methodologies for key experiments used in the characterization of TYK2 inhibitors.

dot

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Binding_Assay TYK2 JH2 Binding Assay (e.g., Fluorescence Polarization) STAT_Phos STAT Phosphorylation Assay (Flow Cytometry) Binding_Assay->STAT_Phos Determine Potency & Selectivity Kinase_Assay TYK2 Kinase Activity Assay (e.g., Z'-LYTE™) Kinase_Assay->STAT_Phos Determine Potency & Selectivity Psoriasis_Model Imiquimod-Induced Psoriasis Mouse Model STAT_Phos->Psoriasis_Model Confirm Cellular Activity Cytokine_Prod Cytokine Production Assay (ELISA) Cytokine_Prod->Psoriasis_Model Confirm Functional Effect Clinical_Trials Clinical Trials Psoriasis_Model->Clinical_Trials Evaluate In Vivo Efficacy

Caption: General Experimental Workflow for the Evaluation of TYK2 Inhibitors.

Biochemical Assay: TYK2 JH2 Pseudokinase Domain Inhibitor Screening

This assay is designed to identify and characterize compounds that bind to the allosteric JH2 domain of TYK2. A fluorescence polarization (FP) based assay is a common method.

Principle: A fluorescently labeled probe that binds to the TYK2 JH2 domain is used. When the probe is bound to the larger TYK2 protein, it tumbles slowly in solution, resulting in high fluorescence polarization. When a test compound displaces the probe, the smaller, unbound probe tumbles more rapidly, leading to a decrease in fluorescence polarization.

Materials:

  • Recombinant human TYK2 JH2 domain protein

  • Fluorescently labeled JH2 probe (e.g., JH2 probe 1)

  • JH2 Binding Buffer

  • Test compounds serially diluted in DMSO

  • 384-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in JH2 Binding Buffer to the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤1%).

  • In a 384-well black microplate, add the diluted test compounds. Include wells for "no inhibitor" (vehicle control) and "no protein" (background) controls.

  • Add the TYK2 JH2 protein to all wells except the "no protein" control.

  • Add the fluorescently labeled JH2 probe to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: STAT Phosphorylation by Flow Cytometry

This assay measures the ability of a TYK2 inhibitor to block cytokine-induced phosphorylation of STAT proteins in immune cells.

Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with a TYK2-dependent cytokine (e.g., IL-12 or IFN-α) in the presence or absence of the test compound. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for cell surface markers (to identify different immune cell populations) and for the phosphorylated form of a specific STAT protein (e.g., pSTAT4 for IL-12 stimulation). The level of STAT phosphorylation in different cell types is then quantified by flow cytometry.

Materials:

  • Isolated human PBMCs

  • RPMI 1640 medium with 10% FBS

  • Recombinant human IL-12 or IFN-α

  • Test compound serially diluted in DMSO

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19) and intracellular pSTAT4

  • Flow cytometer

Protocol:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Resuspend the cells in culture medium and aliquot into flow cytometry tubes.

  • Add the test compound at various concentrations or DMSO (vehicle control) to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Stimulate the cells with the appropriate cytokine (e.g., IL-12) for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.

  • Fix the cells immediately after stimulation by adding a fixation buffer.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain the cells with a cocktail of fluorescently labeled antibodies for both cell surface markers and intracellular pSTAT4.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on specific immune cell populations and quantifying the median fluorescence intensity (MFI) of the pSTAT4 signal.

  • Calculate the percent inhibition of STAT phosphorylation for each compound concentration and determine the IC50 value.

In Vivo Model: Imiquimod-Induced Psoriasis in Mice

This is a widely used animal model that recapitulates many of the key features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and the involvement of the IL-23/IL-17 axis.[8]

Principle: Daily topical application of imiquimod cream, a Toll-like receptor 7 (TLR7) agonist, to the skin of mice induces a robust inflammatory response that mimics psoriasis. The efficacy of a test compound can be assessed by its ability to reduce the clinical signs of inflammation.

Materials:

  • Female BALB/c or C57BL/6 mice

  • Imiquimod cream (5%)

  • Vehicle for test compound (e.g., for oral administration)

  • Test compound

  • Calipers for measuring skin thickness

Protocol:

  • Acclimatize the mice for at least one week before the start of the experiment.

  • On day 0, shave a small area on the back of each mouse.

  • Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and one ear for 5-7 consecutive days.[8]

  • Administer the test compound (e.g., deucravacitinib) or vehicle to the mice via the desired route (e.g., oral gavage) daily, starting from day 0 or as a therapeutic intervention after disease onset.

  • Monitor the mice daily for body weight and clinical signs of inflammation. Score the severity of erythema, scaling, and skin thickness of the back skin using a modified Psoriasis Area and Severity Index (PASI).[7]

  • Measure ear thickness daily using calipers.

  • At the end of the experiment, sacrifice the mice and collect skin and spleen samples for further analysis (e.g., histology, cytokine measurement by ELISA or qPCR).

  • Compare the treatment groups to the vehicle control group to determine the efficacy of the test compound.

Conclusion: A Highly Selective and Efficacious TYK2 Inhibitor

References

  • Chimalakonda, A., et al. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. Dermatology and Therapy, 11(5), 1763–1776. [Link]

  • IMAVITA. (n.d.). Imiquimod-Induced Psoriasis Mouse Model. Retrieved from [Link]

  • Megna, M., et al. (2023). The preclinical discovery and development of deucravacitinib for the treatment of psoriasis. Expert Opinion on Drug Discovery, 18(11), 1201-1208. [Link]

  • Mishra, A., & Khare, P. (2016). Imiquimod-induced psoriasis-like skin inflammation in mouse model. Visualized Experiments, (116), e54528. [Link]

  • Stanford Biotech Group. (2024, April 28). Analyzing the Rise and Fall of Ventyx's Primary Candidate. Retrieved from [Link]

  • Piscitelli, D., et al. (2023). Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways. Frontiers in Immunology, 14, 1185311. [Link]

  • National Center for Biotechnology Information. (2024, August 17). Deucravacitinib. In StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Bristol Myers Squibb. (n.d.). Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1−3 Inhibitors. Retrieved from [Link]

  • Catlett, I., et al. (2022). First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2. Clinical and Translational Science, 15(11), 2693-2705. [Link]

  • A. Chimalakonda, et al. (2021). Selective Inhibition of Tyrosine Kinase 2 with Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. ACR Meeting Abstracts. [Link]

  • ResearchGate. (n.d.). The preclinical discovery and development of deucravacitinib for the treatment of psoriasis. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Deucravacitinib: First Approval. Retrieved from [Link]

  • Zhang, L., et al. (2025). Topical TYK2 inhibitor ameliorates psoriasis‐like dermatitis via the AKT‐SP1‐NGFR‐AP1 pathway in keratinocytes. Journal of Investigative Dermatology. [Link]

  • Frida, N., et al. (2020). Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis. Journal of Investigative Dermatology, 140(5), 1011-1021.e6. [Link]

  • Wang, Y., et al. (2025). Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. Journal of Medicinal Chemistry. [Link]

  • BioWorld. (2024, June 19). Allosteric TYK2 inhibitor demonstrates efficacy in preclinical models of psoriasis. Retrieved from [Link]

  • Practical Psoriasis. (2025, December 18). Phase 3 Data Position Zasocitinib as a Potential New Oral Option for Psoriasis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cellular characterization of the potency and mechanism of Tyk2 pseudokinase domain stabilizers. Retrieved from [Link]

  • Takeda. (2025, December 18). Takeda's Zasocitinib Landmark Phase 3 Plaque Psoriasis Data Show Promise to Deliver Clear Skin in a Once-Daily Pill, Catalyzing a New Era of Treatment. Retrieved from [Link]

  • Gerstenberger, B. S., et al. (2020). Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences. Scientific Reports, 10(1), 9037. [Link]

  • New Science Ventures. (2022, August 15). Ventyx Biosciences announces positive topline Phase I data for its selective allosteric TYK2 inhibitor VTX958. Retrieved from [Link]

  • Ventyx Biosciences. (2025, February 18). Ventyx Biosciences Announces Presentation of Data from the Phase 2 Trial of Allosteric TYK2 Inhibitor VTX958 in Crohn's Disease at ECCO 2025. Retrieved from [Link]

  • Dow, T. Y., et al. (2023). Pharmacokinetic Profile of Brepocitinib with Topical Administration in Atopic Dermatitis and Psoriasis Populations: Strategy to Inform Clinical Trial Design in Adult and Pediatric Populations. Clinical Pharmacokinetics, 62(10), 1435–1446. [Link]

  • Drug Discovery and Development. (2025, January 2). Takeda's oral TYK2 inhibitor matches biologic efficacy. Retrieved from [Link]

  • Priovant Therapeutics. (n.d.). Pipeline. Retrieved from [Link]

  • Patsnap. (2024, June 27). What is Brepocitinib used for? Retrieved from [Link]

  • Takeda. (2023, March 18). Takeda Announces Positive Results in Phase 2b Study of Investigational TAK-279, an Oral, Once-Daily TYK2 Inhibitor, in People with Moderate-to-Severe Plaque Psoriasis. Retrieved from [Link]

  • Takeda. (2025, September 26). Inside Zasocitinib: a new model for TYK2 inhibition in immune-mediated diseases. Retrieved from [Link]

  • Ventyx Biosciences. (2023, November 6). Ventyx Biosciences Announces Results from the Phase 2 Trial of VTX958 in Patients with Moderate to Severe Plaque Psoriasis and Provides Corporate Update. Retrieved from [Link]

  • Ventyx Biosciences. (n.d.). Ventyx Biosciences Announces Results from the Phase 2 Trial of VTX958 in Patients with Moderate to Severe Plaque Psoriasis and Provides Corporate Update. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). A phase 1 study to investigate the absorption, distribution, metabolism and excretion of brepocitinib in healthy males using a C-microdose approach. Retrieved from [Link]

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A Comparative Guide to the Cellular Effects of Deucravacitinib (BMS-986165): A Selective Allosteric TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Deucravacitinib (formerly BMS-986165), a first-in-class, oral, selective, allosteric Tyrosine Kinase 2 (TYK2) inhibitor. We will explore its unique mechanism of action, compare its cellular effects with other Janus Kinase (JAK) inhibitors, and provide detailed experimental protocols to validate its activity across different immune cell types.

The Central Role of TYK2 in Immune Signaling

Tyrosine Kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] These kinases are critical transducers of cytokine signaling.[2] Cytokines, upon binding to their receptors, activate associated JAKs, which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[3] Activated STATs translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[3][4]

TYK2 specifically mediates signaling for a key set of cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases: Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[3][5][6][7] These pathways are central to the differentiation and function of T helper (Th) 1 and Th17 cells, as well as the activation of B cells and myeloid cells.[7][8][9] Given its pivotal role, TYK2 has emerged as a highly attractive therapeutic target.[2]

Deucravacitinib's Unique Mechanism: Allosteric Inhibition of the Pseudokinase Domain

Deucravacitinib represents a paradigm shift in JAK family inhibition. Unlike traditional ATP-competitive inhibitors that target the highly conserved active site of the kinase domain, Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2.[10][11][12][13] This allosteric mechanism locks the enzyme in an inactive conformation, preventing its activation.[11][14]

This unique binding mode is the basis for Deucravacitinib's remarkable selectivity.[14][15] By targeting the less conserved pseudokinase domain, it achieves potent inhibition of TYK2 with minimal activity against JAK1, JAK2, or JAK3 at clinically relevant concentrations.[15][16][17] This high selectivity is a key differentiator from other JAK inhibitors, which often exhibit broader activity across the JAK family, potentially leading to off-target effects.[16]

start 1. Isolate PBMCs rest 2. Rest Cells (Cytokine Starvation) start->rest treat 3. Pre-treat with Inhibitor (Deucravacitinib vs. Control) rest->treat stim 4. Stimulate with Cytokine (e.g., IL-23, IL-12, IFN-α) treat->stim fix 5. Fix with PFA stim->fix Stop Reaction perm 6. Permeabilize (Ice-cold Methanol) fix->perm stain_surf 7. Stain Surface Markers (e.g., CD3, CD4) perm->stain_surf stain_intra 8. Stain Intracellular p-STAT (e.g., anti-pSTAT3-AF647) stain_surf->stain_intra acquire 9. Acquire on Flow Cytometer stain_intra->acquire analyze 10. Analyze Data (Gate on cell type, measure MFI) acquire->analyze

Figure 2. Workflow for Phospho-STAT Flow Cytometry.

Step-by-Step Methodology:

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation. Resuspend cells at 1-2 x 10^6 cells/mL in complete RPMI medium.

  • Resting: To reduce baseline signaling, rest the cells for at least 2 hours at 37°C, 5% CO2. [18]3. Inhibitor Treatment: Aliquot cells into FACS tubes. Add Deucravacitinib, a control inhibitor (e.g., Tofacitinib), or vehicle (DMSO) at desired concentrations. Incubate for 1 hour at 37°C. Causality: This pre-incubation allows the inhibitor to enter the cells and bind to its target before cytokine stimulation.

  • Cytokine Stimulation: Add the specific cytokine (e.g., IL-23 for pSTAT3, IL-12 for pSTAT4) to the cells and incubate for 10-15 minutes at 37°C. [18][19]Causality: This short stimulation time is optimal for detecting the transient peak of STAT phosphorylation.

  • Fixation: Immediately stop the reaction by adding an equal volume of 4% paraformaldehyde (PFA) and incubate for 15 minutes at room temperature. [18]Causality: Fixation cross-links proteins, preserving the phosphorylation state and cell morphology.

  • Permeabilization: Wash the cells with FACS buffer. Resuspend the cell pellet and add ice-cold 90-100% methanol while vortexing gently. Incubate on ice for 30 minutes. [18][20]Causality: Methanol is essential for permeabilizing the nuclear membrane and exposing phospho-STAT epitopes for antibody binding. [21]7. Staining: Wash out the methanol thoroughly. Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers (to identify T cell subsets, B cells, etc.) and intracellular phosphorylated STAT proteins for 1 hour at room temperature, protected from light. [18]8. Acquisition & Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer. Analyze by first gating on the cell population of interest (e.g., CD4+ T cells) and then quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.

Protocol 2: Multiplex Cytokine Assay (Luminex)

This protocol measures the downstream functional consequence of TYK2 inhibition: the suppression of pro-inflammatory cytokine secretion. [22]

start 1. Isolate & Culture Cells (e.g., PBMCs) treat 2. Treat with Inhibitor (Deucravacitinib vs. Control) start->treat stim 3. Stimulate Cells (e.g., with anti-CD3/CD28) treat->stim incubate 4. Incubate 24-72h stim->incubate harvest 5. Harvest Supernatant incubate->harvest assay_prep 6. Prepare Luminex Plate (Add beads, standards, samples) harvest->assay_prep assay_inc 7. Incubate & Wash Steps assay_prep->assay_inc acquire 8. Acquire on Luminex Analyzer assay_inc->acquire analyze 9. Analyze Data (Calculate cytokine concentrations) acquire->analyze

Figure 3. Workflow for Multiplex Cytokine Analysis.

Step-by-Step Methodology:

  • Cell Culture: Plate isolated immune cells (e.g., PBMCs) in a 96-well culture plate at an appropriate density.

  • Inhibitor Treatment: Add Deucravacitinib or control inhibitors at various concentrations.

  • Stimulation: Add a stimulus to induce cytokine production. For T cells, this is typically a combination of anti-CD3 and anti-CD28 antibodies. For other cell types, stimuli like LPS or specific cytokines can be used.

  • Incubation: Culture the cells for 24-72 hours at 37°C, 5% CO2. Causality: This extended incubation allows for gene transcription, translation, and secretion of cytokines into the supernatant.

  • Harvest Supernatant: Centrifuge the plate and carefully collect the cell-free supernatant for analysis.

  • Luminex Assay: Perform the multiplex bead-based immunoassay according to the manufacturer's protocol (e.g., Millipore MilliPlex, R&D Systems Luminex Assays). [22][23] * Add antibody-conjugated magnetic beads to a 96-well filter plate.

    • Add standards, controls, and experimental supernatants. Incubate for 2 hours on a shaker.

    • Wash the beads using a magnetic plate washer.

    • Add a biotinylated detection antibody cocktail. Incubate for 1 hour.

    • Wash the beads.

    • Add Streptavidin-Phycoerythrin (SAPE). Incubate for 30 minutes.

    • Wash the beads and resuspend in sheath fluid.

  • Acquisition & Analysis: Read the plate on a Luminex analyzer. The instrument identifies each bead by its spectral signature and quantifies the amount of cytokine bound via the PE fluorescence intensity. Use the standard curve to calculate the concentration of each cytokine in the samples. [24]

Conclusion

Deucravacitinib (BMS-986165) is a highly differentiated therapeutic agent that achieves potent and selective inhibition of TYK2 through a novel allosteric mechanism. [17]This selectivity translates to specific modulation of IL-12, IL-23, and Type I IFN pathways, leading to targeted effects on Th1, Th17, and B cell populations, among others. [9][25]By leveraging the detailed protocols provided, researchers can effectively cross-validate these cellular effects, furthering our understanding of selective TYK2 inhibition and its potential across a spectrum of immune-mediated diseases.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate?
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A Head-to-Head Comparison: The RARγ-Selective Agonist BMS-961 Versus Broad-Spectrum Synthetic Retinoids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agents modulating retinoid signaling, the choice between a highly selective agonist and a broad-spectrum agent is a critical decision driven by the specific biological question or therapeutic goal. This guide provides an in-depth, data-supported comparison between BMS-961, a potent and selective Retinoic Acid Receptor gamma (RARγ) agonist, and established synthetic retinoids such as Tretinoin (all-trans retinoic acid, ATRA), Adapalene, and Tazarotene, which exhibit broader receptor activation profiles.

The Retinoid Signaling Pathway: A Primer

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular processes including proliferation, differentiation, and apoptosis.[1] Their biological effects are mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with three isotypes (α, β, and γ).[1][2]

Upon entering a cell, a retinoid ligand like all-trans-retinoic acid (ATRA) binds to an RAR. This RAR is typically partnered with an RXR, forming a heterodimer (RAR-RXR).[1][3] In the absence of a ligand, this heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, where it actively represses transcription through the recruitment of corepressor proteins.[4][5] Ligand binding induces a conformational change in the RAR, causing the release of corepressors and the recruitment of coactivator proteins.[1][5] This complex then initiates the transcription of downstream target genes, leading to a physiological response.[2][6] The selectivity of synthetic retinoids for different RAR isotypes is a key determinant of their specific biological and therapeutic effects.

Retinoid_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (e.g., ATRA, BMS-961) RAR RAR Retinoid->RAR Binds RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR CoRepressor Corepressors RAR_RXR->CoRepressor Ligand causes dissociation RARE RARE (DNA) RAR_RXR->RARE Binds to CoActivator Coactivators RAR_RXR->CoActivator Ligand recruits CoRepressor->RARE Represses (No Ligand) Gene Target Gene Transcription RARE->Gene Regulates Physiological\nResponse Physiological Response Gene->Physiological\nResponse CoActivator->RARE Activates

Caption: Canonical Retinoid Signaling Pathway.

Comparative Analysis: Receptor Selectivity and Potency

The primary distinction between BMS-961 and other synthetic retinoids lies in their affinity and activation potency for RAR isotypes. BMS-961 was specifically designed for high selectivity towards RARγ, the most abundant RAR isotype in the epidermis. In contrast, first and third-generation retinoids like Tretinoin and Tazarotene show broader activity across multiple RARs.

CompoundClassRARαRARβRARγPrimary Application(s)
BMS-961 Selective RARγ AgonistNo activityEC₅₀: 1000 nMEC₅₀: 30 nM Research, Dermatology (Investigational)
Tretinoin (ATRA) 1st Gen. RetinoidAgonistAgonistAgonistAcne, Photoaging
Adapalene 3rd Gen. RetinoidAgonistAgonistAgonistAcne
Tazarotene 3rd Gen. RetinoidAgonistAgonistAgonistPsoriasis, Acne

EC₅₀ (Half maximal effective concentration) values indicate the concentration of a drug that induces a response halfway between the baseline and maximum. A lower EC₅₀ denotes higher potency. Data for BMS-961 is derived from transactivation assays.[7][8][9]

Expert Insights: The high selectivity of BMS-961 for RARγ is a key design feature aimed at localizing therapeutic effects, particularly in the skin, while potentially minimizing side effects associated with the activation of RARα and RARβ.[5] For instance, topical application of BMS-961 in mice has been shown to increase the expression of genes involved in epidermal homeostasis and barrier function, such as Spink5, Klk5, and Klk7.[8] In contrast, the pan-agonist activity of Tretinoin and Tazarotene leads to a broader range of gene regulation, which can be beneficial for complex conditions like acne and psoriasis but may also contribute to greater irritation.[10][11][12][13] Adapalene, while also a pan-agonist, is noted for its superior tolerability compared to Tretinoin and Tazarotene, making it a preferred first-line choice for acne treatment.[11][13]

Functional Outcomes: A Comparative Overview

The differences in receptor selectivity translate directly to distinct functional and therapeutic profiles.

  • BMS-961: Due to its RARγ selectivity, its effects are most pronounced in tissues where this receptor is dominant, such as the skin. Studies show it effectively promotes the proliferation of keratinocytes.[5] Its focused action makes it a valuable tool for dissecting the specific roles of RARγ in skin biology and pathology. In non-skin-related studies, the synergistic activation of RARβ and RARγ with selective ligands like BMS-961 (for RARγ) has been shown to induce cell maturation into specialized neuronal subtypes, highlighting its utility in developmental biology research.[14]

  • Tretinoin (ATRA): As a pan-agonist, it influences a wide array of cellular processes. It is a cornerstone of acne therapy due to its ability to normalize follicular keratinization and reduce inflammation.[15][16][17]

  • Adapalene: While also a pan-agonist, it is often considered to have a more favorable tolerability profile.[11][18] It is effective against both non-inflammatory and inflammatory acne lesions.[16]

  • Tazarotene: This retinoid is particularly effective for conditions involving hyperproliferation, such as psoriasis and acne.[13] Clinical comparisons suggest tazarotene 0.1% is more effective than tretinoin 0.1% and adapalene 0.1% for acne, though it may cause more skin irritation.[10][11][12]

Experimental Methodologies for Retinoid Characterization

To objectively compare retinoids like BMS-961 and its counterparts, researchers rely on a suite of standardized in vitro assays.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. It measures the ability of an unlabeled test compound (e.g., BMS-961) to displace a radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid) from the receptor.[19]

Step-by-Step Protocol:

  • Preparation: Prepare a series of dilutions of the unlabeled test compound. The receptor source can be purified recombinant receptor protein or nuclear extracts from cells.[19]

  • Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Incubate the mixture at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium.[19][20]

  • Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes.[19]

  • Detection: Wash the filters to remove non-specific binding. Place the filters into scintillation vials with a scintillation cocktail and measure the retained radioactivity using a scintillation counter.[19]

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is determined from this curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[19]

Luciferase Reporter Gene Assay

This assay measures the functional potency (EC₅₀) of a compound by quantifying its ability to activate gene transcription mediated by a specific receptor.[21]

Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Construct Vector: Promoter + RARE + Luciferase Gene B 2. Transfect Host Cells (e.g., HEK293, CHO) A->B C 3. Plate cells and allow attachment B->C D 4. Treat cells with varying concentrations of Retinoid (e.g., BMS-961) C->D E 5. Incubate (e.g., 24h) D->E F 6. Lyse Cells E->F G 7. Add Luciferase Substrate F->G H 8. Measure Luminescence (Light Output) G->H I 9. Plot Luminescence vs. Retinoid Concentration H->I J 10. Calculate EC₅₀ value I->J

Caption: Workflow for a Luciferase Reporter Gene Assay.

Step-by-Step Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293). Co-transfect the cells with two plasmids: one expressing the RAR isotype of interest (e.g., RARγ) and a reporter plasmid containing a luciferase gene downstream of a promoter with RAREs. A second reporter (e.g., Renilla luciferase) is often co-transfected as an internal control for normalization.[22][23]

  • Compound Treatment: After transfection, seed the cells into a multi-well plate. Treat the cells with a range of concentrations of the test retinoid (e.g., BMS-961) and incubate for a set period (e.g., 24 hours).[22][24]

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a passive lysis buffer to break open the cells and release the luciferase enzyme.[22][25]

  • Luminescence Measurement: Transfer the cell lysate to a luminometer plate. Inject the firefly luciferase substrate and measure the resulting light emission. Subsequently, inject a second reagent that simultaneously quenches the firefly reaction and provides the substrate for the Renilla luciferase, then measure the second light signal.[22][25]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the retinoid concentration to generate a dose-response curve and determine the EC₅₀ value.[26]

Expert Insights on Experimental Design: When conducting in vitro experiments with retinoids, it is crucial to account for their hydrophobic and unstable nature.[27][28] The presence of proteins, such as bovine serum albumin (BSA) or those in fetal calf serum (FCS), in the culture medium is critical. These proteins prevent the aspecific loss of retinoids to plasticware and modulate their bioavailability to the cells.[27] All handling should be performed under subdued light to prevent photo-isomerization.[28]

Conclusion

BMS-961 represents a highly specialized tool for probing the function of RARγ, offering researchers a way to isolate the effects of this specific receptor pathway. Its selectivity may translate to a more targeted therapeutic effect with a potentially improved side-effect profile in clinical applications like dermatology. In contrast, broad-spectrum synthetic retinoids like Tretinoin, Adapalene, and Tazarotene remain vital therapeutic agents. Their pan-agonist activity allows them to address complex multifactorial diseases by modulating a wider range of gene expression. The choice between these agents depends entirely on the desired outcome: targeted, pathway-specific investigation (BMS-961) versus a broad, multi-pronged therapeutic approach (Tretinoin, Adapalene, Tazarotene).

References

  • Title: Retinoic Acid Signaling Pathways in Development and Diseases - PMC Source: PubMed Central URL
  • Title: Retinoic acid signaling pathways - PubMed Source: National Institutes of Health URL
  • Title: Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers Source: Frontiers in Oncology URL
  • Title: What is the mechanism of action of topical retinoids?
  • Title: Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC Source: PubMed Central URL
  • Title: [Retinoids: mechanisms of action] - PubMed Source: National Institutes of Health URL
  • Title: Retinoic acid signalling during development Source: Company of Biologists journals URL
  • Title: Update: Mechanisms of Topical Retinoids in Acne Source: Journal of Drugs in Dermatology URL
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  • Title: BMS 189961 (this compound, CAS Number: 185629-22-5)
  • Title: RARalpha Human Retinoic Acid NHR Binding (Agonist Radioligand)
  • Title: Synergistic activation of RARβ and RARγ nuclear receptors restores cell specialization during stem cell differentiation by hijacking RARα-controlled programs - PubMed Central Source: National Institutes of Health URL
  • Title: this compound | Retinoic Acid Receptors Source: Tocris Bioscience URL
  • Title: Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed Source: National Institutes of Health URL
  • Title: Tazarotene versus tretinoin or adapalene in the treatment of acne vulgaris - PubMed Source: National Institutes of Health URL
  • Title: What are the best first-line retinoids (retinoic acid derivatives) for acne management?
  • Title: Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging Source: National Institutes of Health URL
  • Title: (PDF)
  • Title: Dual Luciferase Reporter Assay Protocol Source: Assay Genie URL
  • Title: Tazarotene versus tretinoin or adapalene in the treatment of acne vulgaris Source: ResearchGate URL
  • Title: Luciferase Reporters Source: Thermo Fisher Scientific URL
  • Title: Adapalene vs Tretinoin vs Benzoyl Peroxide vs Retinol: Treatment for Acne & Aging Source: Curist URL
  • Title: Tretinoin, Adapalene, Tazarotene: Understanding the Difference Between Common Retinoids Source: Fagron Academy URL
  • Title: Bioluminescent Reporter Gene Assays Protocols and Applications Guide Source: Promega Corporation URL
  • Title: Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA-approved targeted small molecule oncology drugs - PubMed Source: National Institutes of Health URL

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Independent Verification of BMS-986165's Selectivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapies for immune-mediated diseases, the pursuit of kinase selectivity is paramount. This guide provides an in-depth, independent verification of the selectivity profile of BMS-986165 (Deucravacitinib), a first-in-class, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). We will objectively compare its performance against other relevant Janus kinase (JAK) inhibitors and provide the supporting experimental data and protocols for researchers, scientists, and drug development professionals.

The Rationale for Selective TYK2 Inhibition

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These intracellular kinases are critical for signaling downstream of cytokine receptors involved in immune responses. Specifically, TYK2 is essential for the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2]

While broader inhibition of the JAK family has proven therapeutically effective, it is also associated with a range of side effects due to the diverse biological roles of each JAK member. For instance, inhibition of JAK1 and JAK3 can lead to immunosuppression, while JAK2 inhibition is linked to hematological effects.[3] Therefore, the development of highly selective TYK2 inhibitors aims to precisely target the pathogenic pathways while minimizing off-target effects, thereby offering an improved benefit-risk profile.[4]

BMS-986165 (Deucravacitinib) represents a novel approach to achieving this selectivity. Unlike traditional ATP-competitive kinase inhibitors that target the highly conserved active site, Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2.[2][5][6] This allosteric mechanism of action stabilizes an inhibitory interaction between the regulatory and catalytic domains, effectively locking the kinase in an inactive state.[2][7] The lower conservation of the JH2 domain across the JAK family provides a structural basis for the remarkable selectivity of Deucravacitinib.[3]

Comparative Selectivity Profile of BMS-986165

The selectivity of BMS-986165 has been extensively evaluated and compared to other approved JAK inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) from in vitro whole blood assays, which measure the functional consequences of kinase inhibition in a physiologically relevant context.[8]

CompoundSignaling PathwayTarget Kinase(s)Whole Blood IC50 (nM)
Deucravacitinib (BMS-986165) IL-12/IFN-γTYK2 /JAK2~14
IL-2/STAT5JAK1/JAK3>9000
TPO/STAT3JAK2/JAK2>18000
TofacitinibIL-12/IFN-γTYK2/JAK2148
IL-2/STAT5JAK1/JAK321
TPO/STAT3JAK2/JAK2413
UpadacitinibIL-12/IFN-γTYK2/JAK2345
IL-2/STAT5JAK1/JAK343
TPO/STAT3JAK2/JAK2260
BaricitinibIL-12/IFN-γTYK2/JAK2126
IL-2/STAT5JAK1/JAK341
TPO/STAT3JAK2/JAK246

Data synthesized from publicly available information.[8][9]

As the data illustrates, Deucravacitinib demonstrates potent inhibition of the TYK2-mediated pathway with minimal activity against JAK1, JAK2, and JAK3 signaling at clinically relevant concentrations.[9] This high degree of selectivity is a key differentiator from other JAK inhibitors, which exhibit broader activity across the JAK family.

Visualizing the TYK2 Signaling Pathway and Inhibition

To better understand the mechanism of action, the following diagram illustrates the TYK2 signaling pathway and the point of intervention for Deucravacitinib.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-12 / IL-23 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Recruitment & Activation JAK_other JAK1 or JAK2 Receptor->JAK_other Recruitment & Activation STAT STAT TYK2->STAT Phosphorylation JAK_other->STAT pSTAT pSTAT STAT->pSTAT Gene Gene Transcription pSTAT->Gene Dimerization & Nuclear Translocation BMS961 Deucravacitinib (BMS-986165) BMS961->TYK2 Allosteric Inhibition

Caption: TYK2 signaling cascade and allosteric inhibition by Deucravacitinib.

Experimental Protocols for Selectivity Profiling

To ensure the trustworthiness and reproducibility of selectivity data, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to determine kinase selectivity.

In Vitro Whole Blood Assay for Functional Kinase Selectivity

This assay format is critical as it assesses inhibitor activity in the presence of plasma proteins and cellular components, providing a more physiologically relevant measure of potency.

Principle: Whole blood is stimulated with a specific cytokine to activate a particular JAK-STAT signaling pathway. The inhibitory effect of a compound is measured by quantifying the phosphorylation of a downstream STAT protein using flow cytometry.

Step-by-Step Methodology:

  • Blood Collection: Draw fresh human whole blood into sodium heparin-containing tubes.

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., Deucravacitinib, Tofacitinib) in a suitable solvent like DMSO. The final DMSO concentration in the assay should be kept below 0.5%.

  • Compound Incubation: Aliquot whole blood into 96-well plates. Add the diluted test compounds to the blood and incubate for a specified period (e.g., 1 hour) at 37°C to allow for cell penetration and target engagement.

  • Cytokine Stimulation:

    • For TYK2/JAK2 activity (IL-12 pathway): Stimulate the blood with recombinant human IL-12.

    • For JAK1/JAK3 activity (IL-2 pathway): Stimulate with recombinant human IL-2.

    • For JAK2/JAK2 activity (TPO pathway): Stimulate with recombinant human Thrombopoietin (TPO).

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Fixation: Lyse the red blood cells using a lysis buffer and simultaneously fix the leukocytes with a fixative agent (e.g., paraformaldehyde).

  • Permeabilization: Permeabilize the fixed cells with a permeabilization buffer (e.g., methanol-based) to allow intracellular antibody staining.

  • Antibody Staining: Stain the cells with fluorescently labeled antibodies specific for the phosphorylated form of the relevant STAT protein (e.g., anti-pSTAT4 for the IL-12 pathway, anti-pSTAT5 for the IL-2 pathway, anti-pSTAT3 for the TPO pathway).

  • Flow Cytometry Analysis: Acquire the stained samples on a flow cytometer. Gate on the specific leukocyte population of interest (e.g., T cells, platelets).

  • Data Analysis: Quantify the median fluorescence intensity (MFI) of the pSTAT signal in the stimulated, compound-treated samples relative to the stimulated, vehicle-treated control. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole_Blood_Assay_Workflow A 1. Whole Blood Collection B 2. Compound Incubation A->B C 3. Cytokine Stimulation B->C D 4. Lysis & Fixation C->D E 5. Permeabilization D->E F 6. Antibody Staining (pSTAT) E->F G 7. Flow Cytometry F->G H 8. IC50 Determination G->H

Caption: Workflow for the in vitro whole blood assay.

Kinome-Wide Selectivity Profiling (Kinome Scan)

This high-throughput screening method provides a broad overview of a compound's interaction with a large panel of kinases, offering a comprehensive assessment of its off-target profile.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

Step-by-Step Methodology:

  • Compound Preparation: Solubilize the test compound (e.g., Deucravacitinib) at a high concentration (e.g., 1 µM) in the appropriate assay buffer.

  • Kinase Panel Preparation: Prepare a panel of human kinases, each tagged with a unique DNA identifier.

  • Binding Reaction: In a multi-well plate, combine the test compound, the DNA-tagged kinases, and an immobilized, broad-spectrum kinase inhibitor (the active-site directed ligand).

  • Incubation and Washing: Allow the binding reaction to reach equilibrium. Wash the plate to remove unbound kinases.

  • Elution: Elute the bound kinases from the solid support.

  • Quantification by qPCR: Quantify the amount of each eluted kinase by performing qPCR using primers specific for each unique DNA tag.

  • Data Analysis: Calculate the percentage of kinase bound in the presence of the test compound relative to a vehicle control. A lower percentage of binding indicates that the test compound is competing with the immobilized ligand and therefore interacting with that kinase. The results are often visualized as a "tree spot" diagram, mapping the interactions across the human kinome.

Comparison with Other TYK2 Inhibitors

Beyond the established JAK inhibitors, a new generation of TYK2-selective inhibitors is emerging. These can be broadly categorized into allosteric and orthosteric (ATP-competitive) inhibitors.

CompoundMechanism of ActionDevelopment Status (Psoriasis)Notes
Deucravacitinib (BMS-986165) Allosteric (JH2 domain)ApprovedFirst-in-class, high selectivity for TYK2.[4][10]
Brepocitinib (PF-06700841)Orthosteric (ATP-competitive)Phase IIIDual TYK2/JAK1 inhibitor.[4]
Ropsacitinib (PF-06826647)Orthosteric (ATP-competitive)Phase IITYK2 inhibitor.[4][6]
ZasocitinibAllostericPhase IIIIn head-to-head trials against Deucravacitinib.[11]

The distinction in the mechanism of action is crucial. While orthosteric inhibitors can achieve a degree of selectivity, the high conservation of the ATP-binding pocket across the kinome presents a persistent challenge for avoiding off-target effects. The allosteric approach employed by Deucravacitinib and Zasocitinib, by targeting the less conserved pseudokinase domain, offers a more robust strategy for achieving high selectivity.[3][6][12]

Conclusion

The independent verification of BMS-986165's (Deucravacitinib's) selectivity profile confirms its status as a highly selective, allosteric inhibitor of TYK2. The experimental data from physiologically relevant whole blood assays demonstrates a clear differentiation from broader JAK inhibitors. The unique mechanism of targeting the pseudokinase domain provides a strong molecular basis for this selectivity, which in turn is associated with a favorable safety profile observed in clinical trials.[13][14][15][16] As the field of kinase inhibitors continues to evolve, the focus on selectivity, as exemplified by Deucravacitinib, will be a critical driver in the development of safer and more effective therapies for immune-mediated diseases.

References

  • Bristol Myers Squibb. (2020, November 3). Bristol Myers Squibb Announces Deucravacitinib (BMS-986165) Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis Study. [Link]

  • SKIN The Journal of Cutaneous Medicine. (2020). BMS-986165, an Oral, Selective TYK2 Inhibitor, in the Treatment of Moderate to Severe Psoriasis as Assessed by the Static Physician's Global Assessment (sPGA)/Body Surface Area (BSA) Composite Tool (sPGAxBSA), a Clinically Useful Alternative to PASI. [Link]

  • Clinical Trials Arena. (2020, November 4). BMS' deucravacitinib shows superiority in Phase III psoriasis trial. [Link]

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  • BioSpace. (2018, September 12). Bristol-Myers Squibb's Psoriasis Drug Dazzles in Phase II Clinical Trial. [Link]

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  • Paracatu, L. C., & van den Berg, A. (2022). Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors. eBioMedicine, 86, 104351. [Link]

  • Mease, P. J., et al. (2022). Efficacy and safety of selective TYK2 inhibitor, deucravacitinib, in a phase II trial in psoriatic arthritis. Annals of the Rheumatic Diseases, 81(6), 815-822. [Link]

  • Chimalakonda, A., et al. (2020). Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1−3 Inhibitors. SKIN The Journal of Cutaneous Medicine, 4(6), s108. [Link]

  • Drugs in Context. (2023). Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors. [Link]

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  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973-8995. [Link]

  • Scott, J. S., et al. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • American College of Rheumatology. (2020). Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial. [Link]

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Safety Operating Guide

Safe Disposal of BMS-986165 (Deucravacitinib): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to provide you with a guide that is not only procedurally sound but also instills a deep understanding of the principles behind the safe handling and disposal of BMS-986165. This document is designed to be your preferred resource, offering clarity and confidence in your laboratory safety protocols. The proper management of chemical waste is a cornerstone of responsible research, protecting both the researcher and the environment.

Core Principles of BMS-986165 Waste Management

BMS-986165, also known as Deucravacitinib, is a highly selective, allosteric inhibitor of tyrosine kinase 2 (TYK2)[1][2][3][4][5][6]. While it is a sophisticated therapeutic agent, its disposal must be approached with the same rigor as its application. The foundational principle of its disposal lies in a thorough understanding of its chemical properties and the governing regulations.

A key starting point is the Material Safety Data Sheet (MSDS), which states that Deucravacitinib (BMS-986165) is "Not a hazardous substance or mixture"[7]. However, this classification must be interpreted with expert caution. This designation typically refers to the pure compound under the criteria defined by federal regulations like the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[8][9]. RCRA characterizes hazardous waste based on four primary characteristics: ignitability, corrosivity, reactivity, and toxicity[10][11].

The critical takeaway is that the ultimate responsibility for waste characterization lies with the waste generator. The federal classification does not supersede state, local, or institutional requirements, which can be more stringent[8][11]. Furthermore, solutions of BMS-986165, particularly in solvents like Dimethyl Sulfoxide (DMSO) where it is soluble, may alter the waste's characteristics, potentially rendering the entire mixture hazardous[1][2][3][12].

Chemical and Physical Profile for Safe Handling

Understanding the compound's properties is essential for both its use and disposal. The following table summarizes key data for BMS-986165.

PropertyValueSource(s)
Chemical Name 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide[4][13]
CAS Number 1609392-27-9[4][12][13][14]
Molecular Formula C₂₀H₁₉D₃N₈O₃[3][4][12][13]
Molecular Weight 425.46 g/mol [2][12]
Appearance Crystalline solid, Off-white to light yellow[14]
Solubility Soluble in DMSO (≥ 30 mg/mL)[1][2][3][12]
Storage Recommended at -20°C as a solid powder[1][7][14]
Step-by-Step Disposal Protocol for BMS-986165

This protocol provides a self-validating system for the compliant disposal of BMS-986165 and its associated waste streams.

Step 1: Waste Stream Identification and Segregation

  • Unused Pure Compound: Collect any unused or expired pure BMS-986165 solid powder in its original or a clearly labeled, sealed container.

  • Solutions: BMS-986165 dissolved in solvents (e.g., DMSO) must be treated as a distinct waste stream. The solvent is often the determining factor in the waste's hazardous classification.

  • Contaminated Labware: All materials that have come into direct contact with BMS-986165, such as pipette tips, gloves, vials, and bench paper, must be considered contaminated.

Step 2: Waste Characterization

  • Consult your institution's Environmental Health & Safety (EHS) department. They are the authoritative source for interpreting local and state regulations.

  • Provide the MSDS for BMS-986165 and any solvents used.

  • Based on EHS guidance, classify each waste stream (pure compound, solutions, contaminated materials) as either non-hazardous or hazardous chemical waste.

Step 3: Containerization and Labeling

  • Non-Hazardous Waste: If deemed non-hazardous, use a robust, leak-proof container. The label should clearly state "Non-Hazardous Chemical Waste" and list the contents (e.g., "BMS-986165," "Pipette tips contaminated with BMS-986165").

  • Hazardous Waste: If the waste stream is classified as hazardous (often due to the solvent), use a designated hazardous waste container provided by your EHS department. The label must be filled out completely, including the words "Hazardous Waste," the full chemical names of all constituents, and their approximate concentrations[9].

Step 4: Accumulation and Storage

  • Store waste containers in a designated satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.

  • Store incompatible waste types separately to prevent dangerous reactions[11].

Step 5: Disposal and Record-Keeping

  • Arrange for waste pickup through your institution's EHS department. Never dispose of chemical waste down the drain or in the regular trash[7].

  • Maintain meticulous records of all waste generated and disposed of, as this is a key component of regulatory compliance[11].

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to ensure safety.

Protocol for Spill Cleanup:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety glasses, and chemical-resistant gloves[7].

  • Contain the Spill: Prevent the spill from spreading.

  • Absorb Liquids: For solutions of BMS-986165, cover the spill with a finely-powdered, liquid-binding material such as diatomite, universal binders, or vermiculite[7].

  • Clean Solids: For solid powder, carefully sweep or scoop the material to avoid creating dust. A HEPA-filtered vacuum may be used if available and appropriate.

  • Decontaminate Surfaces: Scrub the affected area and any contaminated equipment with alcohol[7].

  • Collect Waste: Place all contaminated absorbent materials, PPE, and cleaning supplies into a sealed, clearly labeled container for disposal according to the protocol in Section 3.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of BMS-986165 waste.

G cluster_0 Phase 1: Generation & Identification cluster_1 Phase 2: Characterization & Labeling cluster_2 Phase 3: Final Disposal Start Waste Generated (Pure BMS-961, Solution, Contaminated Labware) Segregate Segregate Waste Streams Start->Segregate Consult_EHS Consult Institutional EHS & Review MSDS/Regulations Segregate->Consult_EHS Is_Hazardous Is Waste Stream Hazardous per Local Regs? Consult_EHS->Is_Hazardous Label_Haz Label as 'HAZARDOUS WASTE' (per EHS protocol) Is_Hazardous->Label_Haz  Yes Label_NonHaz Label as 'NON-HAZARDOUS WASTE' (per EHS protocol) Is_Hazardous->Label_NonHaz No   Store_Haz Store in Satellite Accumulation Area Label_Haz->Store_Haz Store_NonHaz Store in Designated Waste Area Label_NonHaz->Store_NonHaz Pickup_Haz Dispose via Licensed Hazardous Waste Vendor Store_Haz->Pickup_Haz Pickup_NonHaz Dispose via Institutional Non-Hazardous Waste Stream Store_NonHaz->Pickup_NonHaz

Caption: Decision workflow for BMS-986165 waste disposal.

References

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. [Link]

  • Chemical Waste . Environmental Health & Safety (EHS), The University of Texas at Austin. [Link]

  • deucravacitinib | Ligand page . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? . Civil Engineering Explained. [Link]

  • Defining Hazardous Waste . Department of Toxic Substances Control - CA.gov. [Link]

  • Hazardous Waste Regulations . Retail Industry Leaders Association. [Link]

Sources

A Researcher's Comprehensive Guide to Handling BMS-961: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple product datasheet to provide a deep, procedural framework for the safe handling of the potent, selective small molecule inhibitor, BMS-961. We will explore the causality behind each safety recommendation, establishing a self-validating system of protocols designed to protect you, your colleagues, and the integrity of your work.

The Criticality of a Proactive Safety Mindset with Potent Compounds

BMS-961 is a selective retinoic acid receptor γ (RARγ) agonist with high potency, demonstrating activity at nanomolar concentrations.[1][2] While specific toxicology data is not extensively published, its biological potency necessitates that it be handled as a potentially hazardous compound. The primary routes of occupational exposure are inhalation of aerosols, dermal contact, and accidental ingestion. Therefore, a robust safety plan, centered on appropriate Personal Protective Equipment (PPE), is not merely a suggestion but a mandatory prerequisite for handling this and similar research chemicals.[3] A thorough hazard assessment of all planned procedures is the first and most critical step.[4]

Your Armor: Personal Protective Equipment (PPE) for BMS-961

The selection of PPE is your first and most crucial line of defense.[3] The following equipment is mandatory for all procedures involving BMS-961.

PPE ComponentSpecificationRationale and Field Insights
Eye & Face Protection ANSI Z87.1-marked safety glasses with side shields (minimum); Chemical splash goggles are strongly recommended. A face shield should be worn over goggles when handling bulk quantities or during procedures with a high splash risk.[3][5][6][7]Safety glasses provide a baseline defense against flying particles.[5] However, for handling liquids, chemical splash goggles are essential as they form a seal around the eyes, offering superior protection from splashes that can come from any direction. A face shield adds a critical layer of protection for the entire face.
Hand Protection Disposable Nitrile Gloves (minimum 4 mil thickness).Nitrile gloves offer good resistance to a wide range of chemicals, including the solvents likely used to dissolve BMS-961 (e.g., DMSO).[1][2][6] For prolonged tasks or handling concentrated stock solutions, double-gloving is a field-proven best practice to safeguard against undetected micro-tears.[3][5] Always inspect gloves for visible damage before use and remove them immediately if contact with the chemical is suspected.
Body Protection Long-sleeved laboratory coat.A lab coat protects your skin and personal clothing from incidental splashes and contamination.[3][6][7] It should be kept fully buttoned. For procedures involving larger volumes, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection Generally not required when handling small quantities inside a certified chemical fume hood.A fume hood provides the primary engineering control to prevent inhalation exposure. If weighing or handling the compound outside of a fume hood is unavoidable (which is strongly discouraged), a risk assessment must be performed by your institution's Environmental Health and Safety (EHS) office to determine the need for a NIOSH-approved respirator.[3]

The Workflow: A Step-by-Step Protocol for Safe Handling

A disciplined, sequential workflow minimizes the potential for error and exposure. The following protocol outlines the lifecycle of BMS-961 in your laboratory.

Experimental Workflow for BMS-961

G cluster_prep Phase 1: Preparation & Receiving cluster_handling Phase 2: Weighing & Solubilization cluster_use Phase 3: Experimental Use cluster_disposal Phase 4: Decontamination & Disposal A Review SDS & Conduct Risk Assessment B Receive & Inspect Package (Check for Breaches) A->B C Transfer to Designated Storage (e.g., -20°C or +4°C per supplier) B->C D Don Full, Inspected PPE C->D E Work Inside Certified Chemical Fume Hood D->E F Weigh Solid Compound (Use anti-static weigh boat) E->F G Prepare Stock Solution (e.g., in DMSO) F->G H Perform Serial Dilutions & Aliquoting G->H I Introduce to Assay (Cell culture, etc.) H->I J Label All Tubes & Plates Clearly H->J K Segregate All Waste Streams (Solid, Liquid, Sharps) I->K L Wipe Down Fume Hood & Equipment with Appropriate Solvent K->L M Doff & Dispose of PPE in Correct Waste Stream L->M N Wash Hands Thoroughly M->N

Caption: End-to-end workflow for BMS-961 from receipt to disposal.

Detailed Methodology
  • Pre-Handling: Before ordering or handling BMS-961, you are required to obtain and thoroughly read the Safety Data Sheet (SDS) provided by the manufacturer. Conduct a formal risk assessment for your specific experimental procedure.

  • Receiving and Storage: Upon receipt, inspect the external packaging for any signs of damage. If the integrity is compromised, do not open it and consult your EHS department. Store the compound according to the manufacturer's instructions (e.g., -20°C or +4°C) in a secure, clearly labeled location.[1]

  • Preparation (In a Fume Hood):

    • Don all required PPE as listed in the table above.

    • Perform all manipulations of solid BMS-961 and its concentrated solutions within a certified chemical fume hood to contain any potential dust or aerosols.

    • Use dedicated, clean spatulas and an anti-static weigh boat. Tare the balance with the weigh boat before adding the compound.

    • Carefully add the desired solvent (e.g., DMSO[1][2]) to the solid to achieve your target stock concentration. Ensure complete dissolution.

  • Experimental Use:

    • Clearly and accurately label your stock solution container with the compound name, concentration, solvent, date, and your initials.

    • When making dilutions, work over a disposable, absorbent bench liner to contain any small drips or spills.

    • All containers, including microplates and Eppendorf tubes, must be clearly labeled.

  • Post-Handling & Decontamination:

    • Following your experiment, decontaminate all non-disposable equipment and work surfaces.

    • Wipe down the interior of the fume hood.

    • Doff PPE carefully to avoid cross-contamination and dispose of it in the appropriate waste stream.

    • Wash your hands thoroughly with soap and water.

End-of-Life Plan: Waste Management and Disposal

Improper disposal of chemical waste poses a significant risk to both personnel and the environment.[8] All materials that have come into contact with BMS-961 must be treated as hazardous chemical waste.

Waste Segregation and Disposal Logic

G cluster_streams Waste Streams cluster_containers Containment Waste Waste Generation Point (Fume Hood) Solid Solid Waste Contaminated Gloves, Wipes, Weigh Boats, Pipette Tips Waste->Solid Liquid Liquid Waste Unused Stock/Diluted Solutions, Solvent Rinses Waste->Liquid Sharps Sharps Waste Contaminated Needles, Glass Pipettes Waste->Sharps SolidCont {Hazardous Solid Waste Bag/Bin | Lined, Sealed, Labeled} Solid->SolidCont LiquidCont {Hazardous Liquid Waste Container | Leak-proof, Vented, Labeled} Liquid->LiquidCont SharpsCont {Sharps Container | Puncture-proof, Labeled} Sharps->SharpsCont Disposal Scheduled Pickup by Institutional EHS SolidCont->Disposal LiquidCont->Disposal SharpsCont->Disposal

Caption: Segregation logic for waste generated from BMS-961 handling.

Disposal Protocol
  • Segregate at the Source: Never mix different waste streams.[9][10]

    • Solid Waste: Place all contaminated disposables (gloves, wipes, plasticware) into a designated, clearly labeled hazardous solid waste container.

    • Liquid Waste: Collect all solutions containing BMS-961 and solvent rinses into a compatible, leak-proof hazardous liquid waste container. Do not overfill containers.[9]

    • Sharps Waste: Needles, syringes, and glass Pasteur pipettes must be placed directly into a designated, puncture-resistant sharps container.

  • Labeling: All waste containers must be labeled in accordance with institutional and regulatory standards, clearly indicating "Hazardous Waste" and the chemical contents.

  • Collection: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department for final disposal.[11] Never dispose of this chemical waste down the sanitary sewer or in the regular trash.[11][12]

By integrating these protocols into your daily laboratory practice, you build a culture of safety that provides the foundation for reliable, reproducible, and impactful research.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.[Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.[Link]

  • Chemical Waste Disposal for Laboratories. Specific Waste Industries.[Link]

  • Lab Safety Equipment & PPE. ChemTalk.[Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.[Link]

  • PPE in Lab | Essential Guide for Laboratory Safety. Hydra UAE.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.[Link]

  • In-Laboratory Treatment of Chemical Waste. The University of British Columbia.[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.